Product packaging for Red 5(Cat. No.:CAS No. 1342-45-6)

Red 5

Cat. No.: B1172331
CAS No.: 1342-45-6
Attention: For research use only. Not for human or veterinary use.
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Description

Red 5 is a useful research compound. Its molecular formula is C22H32O4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1342-45-6

Molecular Formula

C22H32O4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Food Red 5 (Ponceau 2R)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic azo dye, Food Red 5, also widely known by its synonym Ponceau 2R. This document consolidates key chemical and physical properties, toxicological data, and a representative experimental protocol for its analysis, tailored for a scientific audience.

Core Chemical and Physical Properties

Food this compound, with the Colour Index number 16150, is a red azo dye.[1] It is synthesized through the diazo coupling of 2,4-dimethylbenzenamine with 3-hydroxynaphthalene-2,7-disulfonic acid. It typically exists as a disodium salt and is readily soluble in water, with slight solubility in ethanol.[1]

Quantitative Data Summary

A summary of the key quantitative specifications for Food this compound (Ponceau 2R) is presented in the table below for easy reference and comparison.

ParameterValueReference
CAS Number 3761-53-3[2]
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂[2]
Molecular Weight 480.42 g/mol [2]
C.I. Number 16150[1][3]
Absorption Maximum (λmax) in Water 503 – 508 nm[3]
Absorptivity (1%/1cm in Water) > 420[3]
Dye Content (Spectrophotometry) > 70%[3]
Loss on Drying (110°C, 1hr) < 5%[3]
Synonyms Ponceau 2R, Xylidine Ponceau, Ponceau G, Red R, Acid Red 26[1]

Toxicological Profile

The toxicology of azo dyes, including Food this compound and its close analog Ponceau 4R, is a subject of ongoing research. Studies have investigated their potential for genotoxicity, with some in vitro studies on human peripheral lymphocytes suggesting that high concentrations of Ponceau 4R may induce chromosomal aberrations and increase sister chromatid exchange frequencies.[4][5][6] However, at lower concentrations, these genotoxic effects were not observed.[4][5][6]

Metabolic studies in rats, mice, and guinea-pigs have shown that after oral administration, Ponceau 4R is primarily excreted in the feces, with naphthionic acid being the major urinary metabolite.[7] Long-term toxicity studies in rats established a no-untoward-effect level for Ponceau 4R at 500 mg/kg body weight/day.[8]

Experimental Protocols

The following is a representative methodology for assessing the in vitro genotoxicity of an azo dye like Ponceau 2R in human peripheral lymphocytes, based on established toxicological testing protocols.

Objective: To evaluate the potential of the test substance to induce chromosomal aberrations (CAs), sister chromatid exchanges (SCEs), and micronuclei (MN) in cultured human peripheral lymphocytes.

Methodology:

  • Cell Culture:

    • Human peripheral blood is obtained from healthy, non-smoking donors.

    • Lymphocyte cultures are established using a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohaemagglutinin) to stimulate cell division.

  • Exposure to Test Substance:

    • The test substance (Food this compound) is dissolved in a suitable solvent (e.g., sterile distilled water) to prepare a stock solution.

    • Various concentrations of the test substance are added to the lymphocyte cultures. A negative (solvent only) and a positive control (a known genotoxic agent) are run in parallel.

    • Cultures are incubated for specific durations (e.g., 24 and 48 hours).

  • Genotoxicity Assays:

    • Chromosomal Aberration (CA) Assay:

      • A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

      • Cells are harvested, treated with a hypotonic solution, and fixed.

      • Slides are prepared, and chromosomes are stained (e.g., with Giemsa).

      • Metaphase spreads are analyzed microscopically for structural and numerical chromosomal abnormalities.

    • Sister Chromatid Exchange (SCE) Assay:

      • Bromodeoxyuridine (BrdU) is added to the cultures at the beginning of incubation.

      • The protocol for cell harvesting and slide preparation is similar to the CA assay.

      • Differential staining techniques (e.g., fluorescence plus Giemsa) are used to visualize SCEs.

      • The number of SCEs per cell is scored.

    • Cytokinesis-Block Micronucleus (CBMN) Assay:

      • Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.

      • Cells are harvested, and slides are prepared and stained.

      • The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

  • Data Analysis:

    • The mitotic index (MI) is calculated to assess cytotoxicity.

    • Statistical analyses (e.g., Chi-squared test, ANOVA) are performed to compare the frequencies of CAs, SCEs, and micronuclei in the treated groups with the negative control.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro genotoxicity assessment of a test compound like Food this compound.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Analysis blood Human Peripheral Blood Sample culture Establish Lymphocyte Culture (RPMI 1640 + PHA) blood->culture add_dye Add Test Substance (Food this compound @ various conc.) culture->add_dye incubate Incubate (24h & 48h) add_dye->incubate ca_assay Chromosomal Aberration Assay (Colcemid arrest, Fix, Stain) incubate->ca_assay sce_assay Sister Chromatid Exchange Assay (BrdU labeling, Stain) incubate->sce_assay cbm_assay Micronucleus Assay (Cytochalasin B block, Stain) incubate->cbm_assay microscopy Microscopic Scoring (Aberrations, SCEs, MN) ca_assay->microscopy sce_assay->microscopy cbm_assay->microscopy stats Statistical Analysis microscopy->stats

Workflow for In Vitro Genotoxicity Testing of Food this compound.

References

In-Depth Technical Guide to the Synthesis and Manufacturing of Pigment Red 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for C.I. Pigment Red 5 (CAS No. 6410-41-9; C.I. No. 12490). This document details the chemical properties, a step-by-step synthesis protocol, and the industrial manufacturing workflow for this bluish-red monoazo pigment.

Introduction to Pigment this compound

Pigment this compound, also known as Naphthol Carmine FB, is a synthetic organic pigment valued for its vibrant bluish-red shade and good lightfastness.[1] Its chemical structure, N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, places it in the category of naphthol azo pigments.[2] These pigments are characterized by the presence of an azo group (-N=N-) linking aromatic structures, one of which is a naphthol derivative. Pigment this compound is insoluble in water and finds applications in various industries, including cosmetics, inks, and coatings.[3][4]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of Pigment this compound is presented in the table below. This data is essential for understanding the pigment's behavior in various formulations and applications.

PropertyValueReference
C.I. Name Pigment this compound[5]
C.I. Number 12490[5]
CAS Number 6410-41-9[5]
Molecular Formula C₃₀H₃₁ClN₄O₇S[2]
Molecular Weight 627.11 g/mol [5]
Appearance Bluish-red powder[4]
Density ~1.7 g/cm³[5]
Oil Absorption ~40 ml/100g[5]
Heat Resistance 140 °C[5]
Light Fastness 7 (on a scale of 1 to 8)[5]
Water Resistance 5 (on a scale of 1 to 5)[5]

Synthesis of Pigment this compound

The synthesis of Pigment this compound is a classic example of an azo coupling reaction, which involves two primary stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.

Chemical Reaction Pathway

The overall synthesis reaction is as follows:

Diazo Component Precursor: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide Coupling Component: N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide

The synthesis proceeds in two main steps:

  • Diazotization: The primary aromatic amine, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with the coupling component, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide, which is typically dissolved in an alkaline solution. The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo pigment, Pigment this compound.

Synthesis_Pathway cluster_diazo Diazo Component Preparation cluster_coupling Coupling Component Preparation cluster_reaction Azo Coupling Reaction A 3-Amino-N,N-diethyl-4- methoxybenzenesulfonamide B Diazonium Salt A->B  NaNO₂, HCl (aq)  0-5 °C E Pigment this compound (Crude) B->E C N-(5-chloro-2,4-dimethoxyphenyl)-3- hydroxy-2-naphthalenecarboxamide D Alkaline Solution of Coupling Component C->D  NaOH (aq) D->E

Caption: Synthesis pathway of Pigment this compound.
Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of Pigment this compound.

Materials:

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide

  • N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

Part 1: Diazotization

  • In a beaker, prepare a solution of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part 2: Azo Coupling

  • In a separate beaker, dissolve N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 5-10 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the alkaline coupling component solution with vigorous stirring.

  • A colored precipitate of Pigment this compound will form immediately.

  • Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the coupling reaction. The pH of the mixture should be maintained in the alkaline range.

Part 3: Isolation and Purification

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the filter cake thoroughly with distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.

  • Dry the pigment in an oven at a temperature below 100 °C to avoid thermal degradation.

  • The dried pigment can be further purified by recrystallization from a suitable organic solvent if higher purity is required.

Industrial Manufacturing Process

The industrial-scale manufacturing of Pigment this compound follows the same fundamental chemical principles as the laboratory synthesis but involves larger equipment and more stringent process control to ensure consistent quality and yield.

Manufacturing_Workflow cluster_synthesis Synthesis Stage cluster_finishing Finishing Stage A Diazotization of Amine B Azo Coupling A->B C Filtration and Washing B->C D Drying C->D E Grinding and Milling D->E F Quality Control E->F G Packaging F->G

Caption: Industrial manufacturing workflow for Pigment this compound.

Key Stages in Manufacturing:

  • Synthesis: The diazotization and coupling reactions are carried out in large, jacketed reactors that allow for precise temperature control. The addition of reactants is carefully controlled to manage the exothermic nature of the reactions and to ensure optimal particle size and crystal form of the pigment.

  • Filtration and Washing: The pigment slurry from the reactor is transferred to a filter press to separate the solid pigment from the liquid reaction medium. The filter cake is then washed extensively with water to remove soluble impurities.

  • Drying: The washed pigment is dried in industrial dryers, such as spray dryers or tray dryers, to remove water content. The drying conditions are optimized to prevent pigment agglomeration and degradation.

  • Grinding and Milling: The dried pigment is then subjected to grinding or milling processes to achieve the desired particle size distribution, which is crucial for its coloristic and application properties.

  • Quality Control: Throughout the manufacturing process, samples are taken for quality control analysis. This includes testing for color strength, shade, particle size, and purity to ensure the final product meets specifications.

  • Packaging: The final pigment powder is packaged in bags or drums for shipment to customers.

Conclusion

The synthesis and manufacturing of Pigment this compound is a well-established process based on the principles of azo chemistry. Careful control of reaction conditions during diazotization and coupling, followed by standardized finishing steps, is crucial for producing a high-quality pigment with consistent properties. This technical guide provides a foundational understanding of the processes involved, which can be adapted and optimized for specific research and development or industrial applications.

References

Technical Guide: Solubility of C.I. Food Red 5 in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Food Red 5 (also known as Ponceau 2R, Acid Red 26, and C.I. 16150), a synthetic red azo dye. Understanding the solubility of this colorant in different solvents is critical for its application in pharmaceutical formulations, food products, and various research contexts. This document compiles available solubility data and presents a detailed experimental protocol for its determination.

Chemical and Physical Properties

  • Chemical Name: Disodium 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate

  • C.I. Number: 16150

  • CAS Number: 3761-53-3

  • Molecular Formula: C₁₈H₁₄N₂Na₂O₇S₂

  • Molecular Weight: 480.42 g/mol

  • Appearance: Red powder

Solubility Data

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂OReadily Soluble[1][2][3]25A 0.1% solution results in a clear red solution[4][5].
EthanolC₂H₅OHSlightly Soluble[1]25Precise quantitative data is not readily available.
GlycerolC₃H₈O₃Data not available-Expected to be soluble due to its polar nature.
Propylene GlycolC₃H₈O₂Data not available-Expected to be soluble due to its polar nature.

Note: For the most accurate and application-specific data, it is highly recommended to determine the solubility experimentally under the conditions of intended use.

Experimental Protocol for Solubility Determination

The following protocol is based on the OECD Guideline 105 for the Testing of Chemicals, specifically the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.[6][7][8][9][10] This method is appropriate for determining the solubility of C.I. Food this compound in aqueous and non-aqueous solvents.

Materials and Equipment
  • C.I. Food this compound (analytical standard)

  • Solvents (Water, Ethanol, Glycerol, Propylene Glycol) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

  • Glass flasks with stoppers

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of C.I. Food this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_dye Weigh excess C.I. Food this compound prep_solvent Measure a known volume of solvent mix Add dye to solvent in a sealed flask prep_solvent->mix agitate Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) mix->agitate check_eq Periodically sample and measure concentration until it becomes constant agitate->check_eq separate Separate undissolved solid (Centrifugation/Filtration) check_eq->separate dilute Prepare appropriate dilutions of the supernatant separate->dilute measure Measure absorbance using UV-Vis Spectrophotometer at λmax dilute->measure calculate Calculate concentration using a calibration curve measure->calculate

Caption: Workflow for determining the solubility of C.I. Food this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of C.I. Food this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for an extended period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Equilibrium Verification:

    • Periodically (e.g., at 24, 36, and 48 hours), cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a syringe filter.

    • Measure the concentration of the dye in the filtrate using a UV-Vis spectrophotometer.

    • Equilibrium is considered reached when consecutive measurements show no significant change in concentration.

  • Sample Analysis:

    • Once equilibrium is confirmed, carefully separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant.

    • Prepare a series of dilutions of the saturated solution with the respective solvent.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for C.I. Food this compound (approximately 507 nm in water).

    • Prepare a calibration curve by plotting the absorbance of standard solutions of known concentrations versus their concentrations.

    • Use the calibration curve to determine the concentration of the dye in the saturated solution.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of C.I. Food this compound in the saturated solution, typically in g/100 mL or mg/L.

Logical Relationship for Solubility Testing

The decision-making process for selecting the appropriate solubility testing method is outlined in the diagram below.

G decision decision start Start: Determine Solubility of C.I. Food this compound prelim_info Gather preliminary information: - Purity of the dye - Stability in the solvent start->prelim_info decision_sol Preliminary Solubility Estimate prelim_info->decision_sol flask_method Flask Method (Solubility > 10 mg/L) decision_sol->flask_method High column_method Column Elution Method (Solubility < 10 mg/L) decision_sol->column_method Low final_analysis Quantitative Analysis (e.g., UV-Vis Spectrophotometry) flask_method->final_analysis column_method->final_analysis report Report Solubility Data final_analysis->report

Caption: Decision diagram for selecting a solubility testing method.

Conclusion

This technical guide provides essential information on the solubility of C.I. Food this compound and a standardized protocol for its experimental determination. While qualitative data indicates good water solubility and slight ethanol solubility, for precise formulation and research applications, it is imperative to perform quantitative solubility tests under the specific conditions of use. The provided experimental workflow and decision-making diagram offer a robust framework for obtaining accurate and reliable solubility data.

References

Photostability and degradation of Pigment Red 5

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Photostability and Degradation of Pigment Red 5

Introduction

Pigment this compound (C.I. 12490) is a synthetic organic colorant belonging to the monoazo naphthol class of pigments.[1][2] It is characterized by its brilliant blue-red to yellowish-red shade and is utilized across a wide range of applications, including printing inks, paints, coatings, plastics, and cosmetics.[1][3] For researchers, scientists, and drug development professionals, understanding the photostability and degradation pathways of Pigment this compound is critical. The pigment's stability under light exposure directly influences the performance, longevity, and aesthetic appeal of the final product. In regulated industries such as cosmetics and pharmaceuticals, the potential for pigment degradation raises safety concerns, as degradation products could exhibit different toxicological profiles than the parent molecule.

This technical guide provides a comprehensive overview of the chemical and physical properties of Pigment this compound, its known degradation mechanisms, factors influencing its stability, and the experimental protocols used for its assessment.

Chemical and Physical Properties of Pigment this compound

Pigment this compound is an anilide of beta-oxynaphthoic acid (BONA) coupled with a diazotized aromatic amine.[4] Its chemical structure is central to its color and stability. The core of its chromophore is the azo group (-N=N-) connected to aromatic ring systems.[5] The stability of this pigment is not only dependent on its molecular structure but also on its solid-state properties, such as crystal form (polymorphism) and the potential for existing in different tautomeric forms (azo vs. hydrazone).[5][6] Denser, more stable crystal structures are preferred as they can enhance photostability by locking molecular fragments in place after photochemical cleavage, allowing for potential recombination.[6]

Table 1: Physicochemical Properties of C.I. Pigment this compound

Property Value Reference
C.I. Name Pigment this compound [7]
C.I. Number 12490 [7][8]
CAS Number 6410-41-9 [8][9]
Molecular Formula C₃₀H₃₁ClN₄O₇S [3][7][9]
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide [9]
Molecular Weight 627.11 g/mol [3][7]
Density 1.34 - 1.44 g/cm³ [3][8]
Melting Point 306 °C [3]
Water Solubility 7.8 μg/L at 23°C [3]

| Hue | Brilliant Blue-Red / Yellowish-Red |[3][8] |

Mechanisms of Photodegradation

The photodegradation of organic pigments like Pigment this compound is a complex process initiated by the absorption of light, particularly high-energy ultraviolet (UV) radiation.[10][11] Red organic pigments are known to be susceptible to UV damage because their color results from absorbing higher-energy wavelengths (blue, green) and, consequently, UV light.[12] The absorbed energy elevates the pigment molecule to an excited state, making it susceptible to chemical reactions that can break its chemical bonds, leading to a loss of color.[10]

The primary pathway for the degradation of azo pigments is the cleavage of the azo bond (-N=N-), which constitutes the main chromophore.[13] This process is often a photo-oxidative reaction, facilitated by the presence of oxygen and reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[10][13] The cleavage results in the formation of smaller, typically colorless, aromatic compounds.

A hypothetical photodegradation pathway for Pigment this compound.

Factors Influencing Photostability

The rate and extent of Pigment this compound degradation are influenced by a combination of intrinsic properties and extrinsic environmental factors.

  • Intrinsic Factors:

    • Chemical Structure: The inherent stability of the azo bond and the nature of the substituents on the aromatic rings play a crucial role.

    • Crystal Structure: As a solid-state pigment, its crystalline form (polymorph) significantly affects stability. Denser, more stable polymorphs generally exhibit better lightfastness.[6]

  • Extrinsic Factors:

    • Light: The intensity and spectral distribution of the light source are primary drivers. UV radiation is particularly damaging.[10][11]

    • Environment: The presence of oxygen and moisture can accelerate photo-oxidative degradation.[10] Temperature and pH can also affect degradation kinetics, especially in liquid or semi-solid formulations.[13]

    • Binder/Matrix: The medium in which the pigment is dispersed (e.g., polymer, resin, solvent) has a profound impact. The binder can protect the pigment by acting as a UV filter or, conversely, participate in degradation reactions.[14][15]

    • Additives: The inclusion of photostabilizers, such as UV absorbers (which competitively absorb UV radiation) and Hindered Amine Light Stabilizers (HALS), can significantly improve the photostability of the final product.[14][16]

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Pigment this compound Photostability chem_struct Chemical Structure chem_struct->center_node crystal_form Crystal Form (Polymorphism) crystal_form->center_node light Light (UV Radiation) light->center_node environment Environment (Oxygen, Humidity, pH) environment->center_node matrix Binder / Matrix matrix->center_node additives Additives (UV Absorbers, HALS) additives->center_node

Key factors influencing the photostability of Pigment this compound.

Experimental Protocols for Stability Assessment

A multi-faceted approach is required to fully characterize the photostability and degradation of Pigment this compound.

Lightfastness and Weathering Tests

This protocol evaluates the resistance of the pigment to fading upon light exposure.

  • Objective: To determine the lightfastness rating of Pigment this compound in a specific formulation.

  • Methodology (based on ISO 105-B01):

    • Sample Preparation: Disperse Pigment this compound in the desired medium (e.g., an alkyd/melamine stoving system for coatings) at a standardized concentration. Apply the colored film to a suitable substrate (e.g., aluminum panel).

    • Control: Prepare an identical sample to be stored in the dark as a reference.

    • Exposure: Place the test sample in a light-aging chamber equipped with a filtered xenon arc lamp that mimics natural sunlight.[17] Control the irradiance, temperature, and humidity according to standard conditions.

    • Blue Wool Scale Reference: Co-expose a set of standardized Blue Wool fading strips (rated 1 to 8) alongside the test sample.[11]

    • Evaluation: Periodically inspect the sample and compare its degree of fading to that of the Blue Wool strips. The lightfastness rating corresponds to the Blue Wool strip that shows a similar amount of color change.[11] Alternatively, use a spectrophotometer or colorimeter to quantitatively measure the color difference (ΔE*) between the exposed and unexposed samples.[17]

G start Start prep Sample Preparation (Pigment in Matrix) start->prep split Create Test & Control Samples prep->split control Control Sample (Dark Storage) split->control Control expose Expose Test Sample (Xenon Arc Lamp) split->expose Test evaluate Periodic Evaluation expose->evaluate visual Visual Assessment (vs. Blue Wool Scale) evaluate->visual instrumental Instrumental Measurement (Colorimetry, ΔE*) evaluate->instrumental analysis Data Analysis & Lightfastness Rating visual->analysis instrumental->analysis end_node End analysis->end_node

Experimental workflow for lightfastness testing.
Spectroscopic Analysis for Degradation Kinetics

  • Objective: To monitor the rate of pigment degradation.

  • Methodology (UV-Visible Spectroscopy):

    • Prepare a dilute solution or a thin film of the pigment in a UV-transparent medium.

    • Record the initial UV-Vis absorption spectrum to determine the maximum absorbance wavelength (λmax), which corresponds to the azo chromophore.[18]

    • Expose the sample to a controlled UV light source.

    • At regular time intervals, record the UV-Vis spectrum.

    • The rate of degradation can be determined by plotting the decrease in absorbance at λmax over time.[19] This data can be used to calculate degradation kinetics (e.g., pseudo-first-order rate constant).[13]

Chromatographic Analysis of Degradation Products
  • Objective: To separate and identify the chemical compounds formed during degradation.

  • Methodology (LC-MS/MS):

    • Expose a concentrated solution or solid sample of Pigment this compound to intense UV light for an extended period to generate a sufficient quantity of degradation products.

    • Extract the degradation products using a suitable solvent.

    • Inject the extract into a High-Performance Liquid Chromatography (HPLC) system to separate the individual components.[20]

    • Couple the HPLC output to a Tandem Mass Spectrometer (MS/MS). The mass spectrometer will ionize the separated components and fragment them, providing mass-to-charge ratios (m/z) for both the parent ions and their fragments.

    • This fragmentation pattern provides structural information that can be used to identify the degradation products.[21]

Quantitative Stability Data

While detailed kinetic data for Pigment this compound is not widely published in public literature, manufacturers provide fastness ratings that offer a reliable measure of its performance in various systems.

Table 2: Lightfastness and Resistance Properties of C.I. Pigment this compound

Property Rating Description Reference
Lightfastness (Full Shade) 7-8 Scale of 1-8, where 8 is excellent. [8]
Lightfastness (1/1 SD) 6-7 SD = Standard Depth. [3]
Lightfastness (1/25 SD) 5 Rating decreases in lighter tints. [3]
Heat Resistance 140 - 200 °C Varies by formulation and exposure time. [7][8]
Water Resistance 5 Scale of 1-5, where 5 is excellent. [7]
Acid Resistance 4-5 Scale of 1-5, where 5 is excellent. [7][8][22]
Alkali Resistance 5 Scale of 1-5, where 5 is excellent. [7][8][22]

| Oil Absorption | 40-71 ml/100g | Indicates amount of binder needed. |[3][7][8] |

Conclusion

Pigment this compound is a versatile colorant with good overall fastness properties, particularly in terms of lightfastness in full shades and resistance to chemicals. However, like most organic pigments, it is susceptible to photodegradation upon exposure to UV radiation, primarily through the cleavage of its azo chromophore. The stability of Pigment this compound is not an intrinsic constant but is heavily dependent on its solid-state properties and, most importantly, its formulation. The choice of binder, the presence of stabilizing additives like UV absorbers and HALS, and the pigment's concentration all play critical roles in determining the longevity of its color in a final product. For researchers and developers, a thorough understanding of these factors, verified through robust experimental testing, is essential for creating durable, stable, and safe products.

References

Toxicological Profile of Food Red 5: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available toxicological data for the food colorant Food Red 5, also known as Ponceau SX. A comprehensive review of the scientific literature reveals a significant scarcity of detailed, modern toxicological studies for this compound. The majority of the available information dates back to the 1960s and 1970s, and access to the full, detailed experimental protocols and raw quantitative data from these historical studies is limited in the public domain. Therefore, this guide serves to consolidate the existing information and highlight the notable data gaps in the toxicological profile of Food this compound.

Introduction

Food this compound (Ponceau SX) is a synthetic monoazo dye that was historically used as a food colorant. Its use in food has been largely discontinued in many jurisdictions due to safety concerns and a lack of comprehensive toxicological data. It is identified by the Colour Index No. 14700 and E number E125. This guide provides a summary of the available toxicological information on Food this compound, with a focus on key endpoints relevant to safety assessment.

Physicochemical Information

PropertyValue
Chemical Name Disodium 3-[(2,4-dimethyl-5-sulfonatophenyl)azo]-4-hydroxynaphthalene-1-sulfonate
Synonyms Ponceau SX, C.I. Food Red 1, FD&C Red No. 4
CAS Number 4548-53-2
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
Appearance Red crystals or powder
Solubility Soluble in water

Toxicological Data

The available toxicological data for Food this compound is limited. The following sections summarize the findings from historical evaluations and studies.

Acute Toxicity
Subchronic and Chronic Toxicity

A chronic toxicity study was conducted in the 1960s on rats, mice, and dogs. While the full study report with detailed methodology and quantitative results is not publicly accessible, a summary from the World Health Organization (WHO) Food Additives Series No. 12 (1977) provides some insights.

Table 1: Summary of Chronic Toxicity Studies on Ponceau SX

SpeciesRoute of AdministrationDosage LevelsDurationObserved EffectsReference
Rats, Mice, DogsOral (in diet)Not specified in abstractChronicNot specified in abstract(Davis et al., 1966)

Experimental Protocol for Chronic Toxicity Studies (General Outline based on historical practices)

A definitive, detailed protocol for the specific chronic toxicity studies on Ponceau SX is not available. However, a general workflow for such studies conducted during that era is depicted below.

G cluster_0 Animal Selection and Acclimatization cluster_1 Dosing Regimen cluster_2 In-life Observations cluster_3 Terminal Procedures A1 Selection of Species (Rats, Mice, Dogs) A2 Acclimatization Period A1->A2 B1 Dietary Administration of Ponceau SX A2->B1 B2 Multiple Dose Groups (including control) B1->B2 C1 Clinical Signs of Toxicity B2->C1 C2 Body Weight and Food Consumption C1->C2 C3 Hematology and Clinical Chemistry C2->C3 D1 Necropsy C3->D1 D2 Organ Weights D1->D2 D3 Histopathology D2->D3

Figure 1: Generalized workflow for a chronic oral toxicity study.

Carcinogenicity

The International Agency for Research on Cancer (IARC) evaluated Ponceau SX in 1975.

Table 2: Summary of Carcinogenicity Studies on Ponceau SX

SpeciesRoute of AdministrationDosage LevelsDurationFindingsReference
MiceOralNot specifiedNot specifiedDid not indicate a carcinogenic effectIARC, 1975[1]
RatsOralNot specifiedNot specifiedDid not indicate a carcinogenic effectIARC, 1975[1]
DogsOralNot specifiedNot specifiedDid not indicate a carcinogenic effectIARC, 1975[1]
MiceSubcutaneous injectionNot specifiedNot specifiedDid not indicate a carcinogenic effectIARC, 1975[1]
RatsSubcutaneous injectionNot specifiedNot specifiedDid not indicate a carcinogenic effectIARC, 1975[1]

IARC concluded that the available studies did not indicate a carcinogenic effect in the tested animal models.[1] However, it was also noted that no case reports or epidemiological studies in humans were available.[1] Ponceau SX is currently classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans.

Genotoxicity

There is a significant lack of publicly available data on the genotoxicity of Ponceau SX from standard assays such as the Ames test, chromosome aberration test, or in vivo micronucleus assay. Safety Data Sheets for Ponceau SX state that there is "no data available" for germ cell mutagenicity.

Reproductive and Developmental Toxicity

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted in its 1977 evaluation that a multigeneration reproduction/teratology study was not available. Consequently, an Acceptable Daily Intake (ADI) for Ponceau SX could not be established. There is no indication in the more recent literature that these studies have been performed.

Metabolism and Toxicokinetics

Limited information on the metabolism of Ponceau SX is available from the 1977 JECFA report. The report suggests that when administered orally to rats, Ponceau SX is poorly absorbed and is largely metabolized by the intestinal microflora through reductive cleavage of the azo bond. The resulting metabolites are then absorbed and excreted.

G cluster_0 Oral Ingestion cluster_1 Gastrointestinal Tract cluster_2 Metabolites cluster_3 Systemic Circulation and Excretion A1 Ponceau SX B1 Intestinal Microflora A1->B1 B2 Reductive Cleavage (Azo Bond Reduction) B1->B2 C1 Aromatic Amines B2->C1 D1 Absorption of Metabolites C1->D1 D2 Excretion (Urine/Feces) D1->D2

Figure 2: Postulated metabolic pathway of Ponceau SX.

Conclusion

The available toxicological data for Food this compound (Ponceau SX) are insufficient to perform a comprehensive modern safety assessment. The key findings are:

  • Data Gaps: There is a significant lack of data for key toxicological endpoints, including acute toxicity, genotoxicity, and reproductive and developmental toxicity.

  • Historical Data: The majority of the available data is from studies conducted over 50 years ago, and the detailed methodologies and results of these studies are not readily accessible.

  • Carcinogenicity: Based on historical animal studies, IARC has classified Ponceau SX as not classifiable as to its carcinogenicity to humans (Group 3).

  • Regulatory Status: The lack of adequate safety data has led to the discontinuation of its use as a food additive in many parts of the world and the inability of bodies like JECFA to establish an Acceptable Daily Intake (ADI).

For researchers, scientists, and drug development professionals, the key takeaway is that the toxicological profile of Food this compound is poorly characterized in the public domain. Any potential use of this compound in applications requiring human exposure would necessitate a comprehensive toxicological evaluation according to current international guidelines.

References

An In-depth Technical Guide to the Regulatory Status of C.I. Pigment Red 5 in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current regulatory status of C.I. Pigment Red 5 (CAS Number 6410-41-9; Colour Index Number 12490) concerning its use in food products. This document delves into the stringent regulations in major global markets, the available toxicological data, and the analytical methodologies pertinent to its detection.

Executive Summary

Regulatory Landscape: A Global Perspective

The regulation of colorants in food-related applications is bifurcated into two distinct categories: direct food additives and components of food contact materials. C.I. Pigment this compound falls squarely into the latter.

United States (U.S. Food and Drug Administration - FDA)

In the United States, C.I. Pigment this compound is not listed in 21 CFR Parts 73 and 74, which enumerate the color additives approved for direct addition to food.

Its use as a colorant for polymers in articles that come into contact with food is governed by 21 CFR 178.3297 "Colorants for polymers." This regulation stipulates that the colorant may be safely used, provided it does not migrate to the food in amounts that would impart color to the food. The manufacturer of the food contact substance has the responsibility to ensure that the material is suitable for its intended use and complies with the general safety requirements of the Federal Food, Drug, and Cosmetic Act.

European Union (EU)

Similarly, in the European Union, C.I. Pigment this compound is not an authorized food color as per Regulation (EC) No 1333/2008.

The overarching legislation for food contact materials in the EU is the Framework Regulation (EC) No 1935/2004 . This regulation lays down the general principles of safety and inertness for all food contact materials. While there is no harmonized, specific EU legislation for pigments in plastic, the Council of Europe Resolution AP (89) 1 on the use of colorants in plastic materials coming into contact with food provides crucial purity requirements that are widely adopted by EU member states. These criteria are designed to minimize the presence of hazardous impurities.

Quantitative Data and Purity Specifications

While specific toxicological data such as an Acceptable Daily Intake (ADI) or a specific migration limit (SML) for C.I. Pigment this compound are not publicly available, the Council of Europe Resolution AP (89) 1 establishes stringent purity criteria for colorants used in food contact plastics. These are summarized in the table below.

ParameterSpecification Limit
Heavy Metals
Antimony (Sb)≤ 0.05%
Arsenic (As)≤ 0.01%
Barium (Ba)≤ 0.01%
Cadmium (Cd)≤ 0.01%
Chromium (Cr)≤ 0.1%
Lead (Pb)≤ 0.01%
Mercury (Hg)≤ 0.005%
Selenium (Se)≤ 0.01%
Aromatic Amines
Primary Aromatic Amines (as aniline)≤ 0.05%
Benzidine, β-Naphthylamine, 4-AminobiphenylNot Detectable (ND)
Polychlorinated Biphenyls (PCBs) Not Detectable (ND)

Toxicological Profile

Experimental Protocols: Migration Testing

The assessment of the safety of a colorant in a food contact material hinges on migration testing. This involves determining the amount of the substance that transfers from the material to the food. A generalized experimental workflow for migration testing of a pigment like C.I. Pigment this compound from a plastic food contact material is outlined below.

General Workflow for Migration Testing
  • Preparation of Test Specimens: The plastic material containing a known concentration of C.I. Pigment this compound is prepared in a form that allows for contact with a food simulant (e.g., plaques of a specific surface area).

  • Selection of Food Simulants: Food simulants are chosen to represent the type of food that will come into contact with the material. Common simulants include:

    • Simulant A: 10% ethanol (for aqueous foods)

    • Simulant B: 3% acetic acid (for acidic foods)

    • Simulant D2: Vegetable oil or other fatty food simulants (for fatty foods)

  • Migration Test Conditions: The test specimens are exposed to the food simulant under conditions of time and temperature that represent the intended use of the food contact material. These conditions are often standardized in regulations.

  • Analysis of Food Simulant: After the exposure period, the food simulant is analyzed to determine the concentration of the migrated C.I. Pigment this compound.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Visible or Diode Array Detector (DAD) is a common and effective technique for the quantification of pigments.

    • Sample Preparation: The food simulant may require a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances.

    • Chromatographic Separation: A C18 reverse-phase HPLC column is typically used to separate the pigment from other components in the sample extract. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.

    • Detection and Quantification: The pigment is detected at its maximum absorption wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

Visualizations

Regulatory_Framework cluster_USA United States (FDA) cluster_EU European Union USA_Food_Additive Direct Food Additive (21 CFR Parts 73 & 74) USA_Status_Not_Approved Status: Not Approved USA_Food_Additive->USA_Status_Not_Approved C.I. Pigment this compound USA_FCM Food Contact Material (21 CFR 178.3297) USA_Status_Permitted Status: Permitted (No Migration Imparting Color) USA_FCM->USA_Status_Permitted C.I. Pigment this compound EU_Food_Additive Direct Food Additive (Reg. (EC) No 1333/2008) EU_Status_Not_Approved Status: Not Approved EU_Food_Additive->EU_Status_Not_Approved C.I. Pigment this compound EU_FCM Food Contact Material (Reg. (EC) No 1935/2004) EU_Status_Permitted Status: Permitted (Subject to Purity & Safety Requirements) EU_FCM->EU_Status_Permitted C.I. Pigment this compound EU_Purity Purity Criteria (CoE Res AP (89) 1) EU_Status_Permitted->EU_Purity Migration_Testing_Workflow Start Start: Pigmented Plastic Sample Prep 1. Prepare Test Specimens (Defined Surface Area) Start->Prep Simulant 2. Select Food Simulants (e.g., 10% Ethanol, 3% Acetic Acid, Oil) Prep->Simulant Exposure 3. Migration Test (Controlled Time & Temperature) Simulant->Exposure Extraction 4. Sample Preparation (LLE or SPE of Simulant) Exposure->Extraction Analysis 5. HPLC-UV/DAD Analysis Extraction->Analysis Quantification 6. Quantification (Comparison to Calibration Curve) Analysis->Quantification Result End: Migration Level (mg/kg) Quantification->Result

A Technical Guide to the Historical Industrial Applications of Red Dyes Commercially Known as "Red No. 5"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the historical and industrial applications of colorants that have been referred to as "Red No. 5". It is critical to note that this designation is ambiguous and can refer to at least two distinct chemical entities: FD&C Red No. 40 (Allura Red AC) and C.I. Food Red 5 (Ponceau R) . This guide will primarily focus on FD&C Red No. 40, the most globally prevalent and well-documented of these dyes, with a dedicated section to C.I. Food this compound to ensure comprehensive coverage.

Part 1: FD&C Red No. 40 (Allura Red AC)

Developed in 1971 by Allied Chemical Corporation, Allura Red AC was introduced as a safer alternative to amaranth (FD&C Red No. 2), which was later banned by the U.S. Food and Drug Administration (FDA) in 1976 due to health concerns.[1] Allura Red AC quickly became one of the most widely used synthetic colorants in the food, drug, and cosmetic industries.

Chemical Identity and Properties
PropertyValue
Common Names FD&C Red No. 40, Allura Red AC, Food Red 17
E Number E129[2]
C.I. Number 16035[2]
CAS Number 25956-17-6[2]
Chemical Formula C₁₈H₁₄N₂Na₂O₈S₂[2]
Molar Mass 496.42 g/mol [2]
Appearance Dark red powder[3]
Solubility Soluble in water[2][3]
Maximum Absorbance (λmax) ~504 nm in aqueous solution[2][3]
Historical Production and Consumption

The use of Allura Red AC saw a significant increase following its introduction. By 1980, its annual production had surpassed 2.3 million kilograms.[2] This surge was largely due to its substitution for the delisted amaranth dye.[2] The consumption of synthetic food dyes, including Red No. 40, has continued to rise, with one study noting a 25-fold increase in the consumption of Allura Red AC since the 1970s.[4]

YearMilestone/Data PointRegion/Authority
1971 Developed by Allied Chemical Corporation.[1]USA
1971 Approved for use in food by the FDA.[4]USA
1980 Annual production exceeded 2.3 million kilograms.[2]Global
1980 First evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), establishing an Acceptable Daily Intake (ADI) of 0-7 mg/kg of body weight.[5][6]International
1994 Approved as a food colorant by the European Union.[2]EU
2008 A common framework for authorizing food additives was adopted in the EU, solidifying its permitted status in member countries that had previously banned it.[2][7]EU
2024 The global market for Allura Red AC is estimated at $2.1 billion, with projections to reach $3.6 billion by 2034.[8]Global
Industrial Applications

The primary industrial application of FD&C Red No. 40 is as a colorant. Its stability to heat, light, and acid makes it a versatile choice for a wide range of products.

  • Food and Beverages : This is the largest sector for Allura Red AC, representing 65-70% of total demand.[9] It is used to impart a vibrant red color to soft drinks, confectionery, cereals, dairy products, and baked goods.[1][9]

  • Pharmaceuticals : Used to color tablets, capsules, and syrups for identification and aesthetic purposes.[1]

  • Cosmetics : Incorporated into products such as lipsticks and shampoos.[1]

  • Other Applications : It is also used in some tattoo inks. [cite: ]

Experimental Protocols

The industrial synthesis of Allura Red AC is achieved through an azo coupling reaction. The general workflow is as follows:

  • Diazotization : p-Cresidine sulfonic acid (4-amino-5-methoxy-2-methylbenzenesulfonic acid) is diazotized. This involves treating the primary aromatic amine with a source of nitrous acid (typically sodium nitrite in an acidic solution) to form a reactive diazonium salt.

  • Azo Coupling : The resulting diazonium salt is then coupled with 2-naphthol-6-sulfonic acid (Schaeffer's salt).[2] This electrophilic aromatic substitution reaction forms the stable azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.

Synthesis_of_Allura_Red_AC cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling p-Cresidine_Sulfonic_Acid p-Cresidine Sulfonic Acid Diazonium_Salt Diazotized p-Cresidine Sulfonic Acid p-Cresidine_Sulfonic_Acid->Diazonium_Salt Diazotization Sodium_Nitrite_Acid Sodium Nitrite + Acid (e.g., HCl) Sodium_Nitrite_Acid->Diazonium_Salt Allura_Red_AC Allura Red AC (FD&C Red No. 40) Diazonium_Salt->Allura_Red_AC Coupling Reaction Schaeffers_Salt 2-Naphthol-6-Sulfonic Acid (Schaeffer's Salt) Schaeffers_Salt->Allura_Red_AC

Caption: Synthesis of Allura Red AC.

The purity of FD&C Red No. 40 is critical for its use in regulated industries. An ultra-high-performance liquid chromatography (UHPLC) method is used to identify and quantify manufacturing impurities.

  • Objective : To determine seven key manufacturing impurities, including reaction intermediates, by-products, and subsidiary colors.[10][11]

  • Sample Preparation : Samples of FD&C Red No. 40 are dissolved in an ammonium acetate buffer (pH 9.2) and filtered.[10][11]

  • Instrumentation : An ultra-high-performance liquid chromatograph with a suitable detector.

  • Method :

    • The prepared sample is injected into the UHPLC system.

    • Separation of the impurities from the main dye component is achieved on the analytical column.

    • Quantitation is performed by comparing the peak areas of the analytes to those of a calibration curve prepared with known standards in the presence of the color additive matrix.[10][11]

  • Validation : The method is validated for linearity, recovery, and precision, with limits of quantification typically in the range of 0.002 to 0.030%.[10][11]

Metabolic Pathway

Allura Red AC is an azo dye, and its metabolism is primarily carried out by azoreductases produced by gut microbiota.[12]

  • Azoreduction : The azo bond (-N=N-) of Allura Red AC is cleaved by bacterial azoreductases in the gut.

  • Metabolites : This cleavage results in the formation of two primary metabolites: cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[12][13] These metabolites are then largely excreted.[13]

Metabolism_of_Allura_Red_AC Allura_Red Allura Red AC (in gut) Cleavage Cleavage of Azo Bond (-N=N-) Allura_Red->Cleavage Azoreductases Bacterial Azoreductases (from gut microbiota) Azoreductases->Cleavage Metabolite1 Cresidine-4-sulfonic acid Cleavage->Metabolite1 Metabolite2 1-amino-2-naphthol-6-sulfonic acid Cleavage->Metabolite2 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of Allura Red AC.

Part 2: C.I. Food this compound (Ponceau R)

C.I. Food this compound, also known as Ponceau R, Ponceau 2R, or Acid Red 26, is another synthetic azo dye. While its name is similar to Ponceau 4R (E124), they are distinct chemical compounds.

Chemical Identity and Properties
PropertyValue
Common Names C.I. Food this compound, Ponceau R, Ponceau 2R, Xylidine Ponceau, Acid Red 26
E Number Not assigned (distinct from Ponceau 4R which is E124)
C.I. Number 16150
CAS Number 3761-53-3
Chemical Formula C₁₈H₁₄N₂Na₂O₇S₂
Molar Mass 480.42 g/mol
Appearance Red powder
Solubility Soluble in water, slightly soluble in ethanol
Historical Industrial Applications

Ponceau R has been used as a colorant in food products, though its use is less widespread than Allura Red AC and is not approved for food use in the United States or the European Union.[14] Historically, it has also found application in:

  • Textiles : As an acid dye for wool and silk.

  • Staining : Used in microscopy, for example, as a component of Masson-Goldner trichrome stain.[15]

Experimental Protocols

The synthesis of Ponceau R also involves a diazotization and coupling reaction.

  • Diazotization : 2,4-Dimethylaniline (m-xylidine) is diazotized.

  • Azo Coupling : The resulting diazonium salt is coupled with 3-Hydroxynaphthalene-2,7-disulfonic acid (R-salt).

Synthesis_of_Ponceau_R cluster_diazotization_PR Step 1: Diazotization cluster_coupling_PR Step 2: Azo Coupling m_Xylidine 2,4-Dimethylaniline (m-Xylidine) Diazonium_Salt_PR Diazotized m-Xylidine m_Xylidine->Diazonium_Salt_PR Diazotization Sodium_Nitrite_Acid_PR Sodium Nitrite + Acid Sodium_Nitrite_Acid_PR->Diazonium_Salt_PR Ponceau_R Ponceau R (C.I. Food this compound) Diazonium_Salt_PR->Ponceau_R Coupling Reaction R_Salt 3-Hydroxynaphthalene-2,7-disulfonic acid (R-Salt) R_Salt->Ponceau_R

Caption: Synthesis of Ponceau R.

While a specific protocol for Ponceau R was not detailed in the search results, a method for the closely related Ponceau 4R provides a relevant example of spectrophotometric analysis. This method can be adapted for similar azo dyes.

  • Objective : To determine the concentration of Ponceau 4R in beverage samples.[16][17]

  • Principle : The dye's concentration is determined by measuring its absorbance at its λmax (around 507-508 nm) and applying the Beer-Lambert law.[16][17]

  • Sample Preparation :

    • Prepare a stock solution of the dye in distilled water.[17]

    • Create a series of standard solutions of known concentrations by diluting the stock solution.[17]

    • For beverage samples, a pre-concentration step like cloud point extraction may be necessary to remove interfering substances.[16]

  • Instrumentation : A UV-Vis spectrophotometer.

  • Method :

    • Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).[17]

    • Measure the absorbance of the prepared sample solution.

    • Determine the concentration of the dye in the sample by interpolating its absorbance on the calibration curve.

  • Analysis : For complex mixtures, derivative spectrophotometry can be used to resolve overlapping spectra of different colorants.[17]

References

Environmental impact of azo dyes like Pigment Red 5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Environmental Impact of Azo Dyes like Pigment Red 5

Abstract

Azo dyes represent the largest class of synthetic colorants used across various industries. Their widespread application, coupled with the chemical stability of many formulations, raises significant environmental concerns. This technical guide provides a detailed examination of the environmental impact of azo dyes, with a specific focus on C.I. Pigment this compound (CAS 6410-41-9). It covers the pigment's physicochemical properties, environmental fate, biodegradability, and the ecotoxicity of its degradation byproducts. This document synthesizes available data, outlines detailed experimental protocols for environmental assessment, and visualizes key processes and workflows to support researchers, scientists, and drug development professionals in understanding and mitigating the ecological risks associated with this class of compounds.

Introduction to Azo Dyes

Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore. This versatile class of dyes is extensively used in the textile, cosmetic, and food industries due to their cost-effectiveness, stability, and wide range of colors. However, their stability also contributes to their persistence in the environment. The discharge of dye-laden effluents into water bodies is a major environmental issue; it can increase the biochemical and chemical oxygen demand (BOD and COD), reduce light penetration thereby inhibiting photosynthesis, and introduce toxic, mutagenic, and carcinogenic compounds into the ecosystem[1]. The primary toxicological concern stems from the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines[1].

Profile of C.I. Pigment this compound

Pigment this compound is a monoazo colorant used in cosmetics, including hair dyes[2]. Its large, complex molecular structure and low water solubility are key determinants of its environmental behavior.

Data Presentation: Physical and Chemical Properties of Pigment this compound
PropertyValueSource
Chemical Formula C₃₀H₃₁ClN₄O₇S[2][3]
Molecular Weight 627.1 g/mol [2][3]
CAS Number 6410-41-9[3]
Appearance Orange-red powder[4]
Water Solubility Very low[3]
Use Classification Cosmetics, Hair Dyeing, Cosmetic Colorant[2][3]

Environmental Fate and Ecotoxicity

Biodegradability

The environmental persistence of Pigment this compound is largely dictated by its extremely low water solubility. This property limits its bioavailability to microorganisms, making it generally unavailable for aerobic biodegradation in aquatic environments[3]. The rate-limiting step for the microbial degradation of such compounds is often their uptake across the cell membrane, which is hindered by poor solubility[3]. Analogous azo pigments, such as Pigment Red 48, are also classified as not readily biodegradable[5].

Degradation Pathways

While resistant to biodegradation, Pigment this compound can be degraded under specific chemical conditions, primarily through oxidative stress. The cleavage of the azo bond is a key degradation pathway, which breaks down the chromophore[3].

  • Oxidative Azo Bond Cleavage: Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH), can attack the azo group and aromatic rings. This process breaks the molecule into smaller, often more soluble, compounds[3].

  • Potential Degradation Products: The breakdown of Pigment this compound can yield a variety of substances, including aromatic amines and phenols, which may be further oxidized to form aldehydes, ketones, and carboxylic acids[3]. The specific identity and toxicity of these byproducts are of primary environmental concern.

G cluster_input Inputs cluster_process Degradation Process cluster_output Primary Byproducts cluster_secondary Secondary Byproducts PR5 Pigment this compound Cleavage Oxidative Azo Bond Cleavage PR5->Cleavage ROS Reactive Oxygen Species (e.g., •OH) ROS->Cleavage Amines Aromatic Amines (Potentially Toxic) Cleavage->Amines Phenols Phenols Cleavage->Phenols Further Further Oxidation Amines->Further Phenols->Further Simple Aldehydes, Ketones, Carboxylic Acids Further->Simple G start Start: Collect Contaminated Soil/Water isolate Isolate Bacterial Strains on Agar Plates start->isolate screen Screen Isolates in Liquid Broth + Dye isolate->screen select Select Potent Decolorizing Strain(s) screen->select optimize Optimize Conditions (pH, Temp, Nutrients) select->optimize Potent end End select->end Not Potent monitor Monitor Decolorization (UV-Vis Spectrophotometry) optimize->monitor analyze Analyze Data & Calculate Decolorization Percentage monitor->analyze analyze->end G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis culture Decolorized Culture Supernatant extract Liquid-Liquid Extraction (Ethyl Acetate) culture->extract concentrate Solvent Evaporation & Concentration extract->concentrate hplc HPLC (Separation) concentrate->hplc ftir FTIR (Functional Groups) hplc->ftir gcms GC-MS (Structure ID) hplc->gcms elucidate Structure Elucidation of Metabolites ftir->elucidate gcms->elucidate G Azo Intact Azo Dye Reduction Reductive Cleavage (e.g., gut microflora) Azo->Reduction Amine Aromatic Amine Reduction->Amine Activation Metabolic Activation (e.g., Cytochrome P450) Amine->Activation Electro Reactive Electrophilic Intermediate Activation->Electro Adduct DNA Adduct Formation Electro->Adduct DNA Cellular DNA DNA->Adduct Outcome Mutagenesis & Carcinogenesis Adduct->Outcome

References

An In-depth Technical Guide to C.I. 16150 (Ponceau 2R) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. 16150, commonly known as Ponceau 2R or Xylidine Ponceau, is a synthetic red azo dye. Its primary application in scientific research is as a cytoplasmic stain in histology, most notably as a key component of the Masson's trichrome staining protocol. This technique is invaluable for distinguishing between collagen and muscle fibers in tissue samples, providing critical insights in various fields, including pathology, toxicology, and drug development. This guide provides a comprehensive overview of the discovery, chemical properties, synthesis, and application of C.I. 16150, with a focus on detailed experimental protocols and quantitative data for researchers and scientists.

Discovery and Development

The specific date and individual credited with the first synthesis of C.I. 16150 are not well-documented in readily available historical records. However, its development can be situated within the broader context of the burgeoning synthetic dye industry in the late 19th and early 20th centuries. The discovery of the diazo reaction by Peter Griess in 1858 laid the foundation for the synthesis of a vast array of azo dyes.

The "Ponceau" family of dyes, named after the French word for poppy, emerged during this period, characterized by their vibrant red hues. C.I. 16150, or Ponceau 2R, was one such dye, synthesized by the diazotization of a xylidine isomer and its subsequent coupling with R-salt (2-naphthol-3,6-disulfonic acid). Its utility in histology was recognized with the development and refinement of polychromatic staining methods like the Masson's trichrome stain, where it serves to impart a brilliant red color to cytoplasm, keratin, and muscle fibers.

Chemical Properties and Quantitative Data

C.I. 16150 is a sodium salt of a sulfonated azo dye. Its chemical structure and properties are summarized below.

PropertyValue
Common Names Ponceau 2R, Xylidine Ponceau, Ponceau G, Red R, Acid Red 26, Food Red 5
Colour Index Name C.I. Acid Red 26
C.I. Number 16150
CAS Number 3761-53-3
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
Appearance Dark red powder
Solubility in Water Soluble
Solubility in Ethanol Slightly soluble
Absorption Maximum (λmax) 505 nm

Synthesis of C.I. 16150

The synthesis of C.I. 16150 is a classic example of an azo coupling reaction. It involves two primary steps: the diazotization of an aromatic amine (a xylidine isomer) and the subsequent coupling of the resulting diazonium salt with a coupling agent (R-salt).

Experimental Protocol: Synthesis of C.I. 16150

Materials:

  • m-Xylidine (2,4-dimethylaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • R-salt (2-naphthol-3,6-disulfonic acid disodium salt)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Diazotization of m-Xylidine:

    • Dissolve a specific molar amount of m-xylidine in a dilute hydrochloric acid solution in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-calculated molar equivalent of a chilled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt is finalized. The presence of excess nitrous acid can be tested with starch-iodide paper.

  • Azo Coupling:

    • In a separate beaker, dissolve a molar equivalent of R-salt in a dilute sodium hydroxide solution to form a phenoxide solution.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold R-salt solution with vigorous stirring.

    • A red precipitate of C.I. 16150 will form immediately.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • The precipitated dye can be isolated by filtration.

    • Wash the filter cake with a cold brine solution to remove impurities.

    • The purified dye can then be dried in an oven at a controlled temperature.

Synthesis Workflow of C.I. 16150

Application in Histology: Masson's Trichrome Stain

C.I. 16150 is a crucial component of the "plasma stain" in the Masson's trichrome method, where it is often combined with another acid dye like acid fuchsin. This mixture stains acidophilic tissue components, such as cytoplasm, muscle, and erythrocytes, in varying shades of red.

Experimental Protocol: Masson's Trichrome Stain

Solutions:

  • Bouin's Fluid (Mordant):

    • Picric acid, saturated aqueous solution: 75 ml

    • Formalin (37-40% formaldehyde): 25 ml

    • Glacial acetic acid: 5 ml

  • Weigert's Iron Hematoxylin (Nuclear Stain):

    • Solution A: Hematoxylin (1% in 95% ethanol)

    • Solution B: 29% aqueous ferric chloride, 4 ml; distilled water, 95 ml; concentrated HCl, 1 ml.

    • Working solution: Mix equal parts of Solution A and B immediately before use.

  • Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

    • Biebrich scarlet, 1% aqueous: 90 ml

    • Acid fuchsin, 1% aqueous: 10 ml

    • Glacial acetic acid: 1 ml

    • (Alternative using C.I. 16150):

      • Ponceau 2R (C.I. 16150), 0.5% in 1% acetic acid: 50 ml

      • Acid Fuchsin, 0.5% in 1% acetic acid: 50 ml

  • Phosphomolybdic/Phosphotungstic Acid Solution (Differentiating Agent):

    • Phosphomolybdic acid: 5 g

    • Phosphotungstic acid: 5 g

    • Distilled water: 200 ml

  • Aniline Blue Solution (Collagen Stain):

    • Aniline blue: 2.5 g

    • Glacial acetic acid: 2 ml

    • Distilled water: 100 ml

Procedure:

  • Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to distilled water.

  • Mordanting: Immerse slides in pre-heated Bouin's fluid at 56-60°C for 1 hour.

  • Washing: Wash in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain in Weigert's hematoxylin for 10 minutes.

  • Washing: Wash in running tap water for 10 minutes.

  • Plasma Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation: Differentiate in Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes.

  • Collagen Staining: Stain in Aniline Blue solution for 5-10 minutes.

  • Final Differentiation: Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen: Blue

Masson's Trichrome Staining Workflow

Toxicology and Safety

C.I. 16150 is suspected of causing cancer and may have allergenic, mutagenic, and reprotoxic effects. Therefore, it should be handled with appropriate safety precautions.

Toxicology Data Information
Carcinogenicity Suspected of causing cancer. Handle as a potential carcinogen.
Mutagenicity Some azo dyes have been shown to be mutagenic. Specific data for C.I. 16150 is not readily available.
Toxicity May be harmful if swallowed or inhaled. Causes skin and eye irritation.
Handling Precautions Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Quantitative toxicological data, such as LD50 values, for C.I. 16150 are not consistently reported in publicly accessible databases. Researchers should consult the specific Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and detailed safety information.

Conclusion

C.I. 16150 remains a vital tool in histology and pathology, offering a reliable method for the differential staining of key tissue components. Its synthesis, based on fundamental principles of organic chemistry, and its application in the well-established Masson's trichrome technique, underscore its continued importance in research and diagnostics. A thorough understanding of its chemical properties, synthesis, and proper handling is essential for its effective and safe use in the laboratory.

Methodological & Application

Application Notes: The Investigative Use of Pigment Red 5 in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 5, also identified by the Colour Index number C.I. 12490, is a synthetic monoazo pigment recognized for its vibrant red hue.[1] Primarily utilized in the cosmetics, ink, and coatings industries, its application as a direct staining agent in biological microscopy is not well-documented in scientific literature.[2][3] Commercial suppliers classify it as a fluorescent dye, suggesting a potential for fluorescence microscopy applications.[2] This document provides an overview of the known properties of Pigment this compound and outlines a general framework for evaluating its potential as a staining agent in a research setting.

Physicochemical Properties and Staining Rationale

The theoretical basis for a pigment's utility as a biological stain lies in its capacity to selectively bind to cellular components, thereby enhancing contrast for microscopic visualization.[4] Pigment this compound is an organic azo pigment characterized as a brilliant red powder. A significant challenge for its use in aqueous biological systems is its insolubility in water. However, it exhibits solubility in ethanol and slight solubility in acetone, which could be leveraged in the preparation of staining solutions for fixed and dehydrated samples.

The azo group (-N=N-) is central to the pigment's chromophore structure, and its interactions with biological macromolecules would be a key determinant of any staining capability.[4] Azo dyes, in general, are known to interact with various cellular components, and some have been utilized in histochemical techniques.[5][6]

Quantitative Data Summary

Due to the lack of established use in microscopy, quantitative data regarding Pigment this compound's performance as a biological stain is not available in published literature. The following table summarizes its known physicochemical properties.

PropertyValueReference(s)
CI Name Pigment this compound[3]
CI Number 12490[3]
CAS Number 6410-41-9[7]
Molecular Formula C₃₀H₃₁ClN₄O₇S[7]
Molecular Weight 627.11 g/mol [8]
Appearance Red powder[8]
Solubility Insoluble in water; Soluble in ethanol; Slightly soluble in acetone
Reported Potential Biological Activity Cytotoxic effects on some cancer cells; potential for photodynamic therapy (details lacking)[8]

Hypothetical Experimental Protocols for Screening Pigment this compound as a Microscopy Stain

The following protocols are not established for Pigment this compound but represent a general workflow for evaluating a novel compound's staining potential. Researchers should exercise caution and perform appropriate validation steps.

Preparation of a Stock Staining Solution

Objective: To prepare a concentrated stock solution of Pigment this compound.

Materials:

  • Pigment this compound powder

  • Ethanol (100%, ACS grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Due to its insolubility in water, a stock solution can be prepared in an organic solvent.

  • Weigh out 1 mg of Pigment this compound powder and dissolve it in 1 mL of 100% ethanol or DMSO to create a 1 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Store the stock solution in a light-protected container at 4°C.

Protocol for Staining Fixed Cells

Objective: To assess the ability of Pigment this compound to stain fixed cultured cells.

Materials:

  • Cultured cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Pigment this compound stock solution

  • Ethanol series (50%, 70%, 95%, 100%) for dehydration

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix cultured cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Dehydrate the cells by incubating them in an ethanol series (50%, 70%, 95%, 100%) for 5 minutes each.

  • Prepare working solutions of Pigment this compound by diluting the stock solution in 100% ethanol to final concentrations ranging from 0.1 to 10 µg/mL.

  • Incubate the dehydrated cells with the Pigment this compound working solutions for 10-30 minutes at room temperature in the dark.

  • Wash the cells three times with 100% ethanol to remove unbound stain.

  • Rehydrate the cells by reversing the ethanol series (100%, 95%, 70%, 50%) for 5 minutes each, followed by a final wash in PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

Protocol for Live-Cell Staining and Cytotoxicity Assessment

Objective: To evaluate the potential of Pigment this compound for live-cell imaging and assess its cytotoxicity.

Materials:

  • Cultured cells in a glass-bottom imaging dish

  • Cell culture medium

  • Pigment this compound stock solution (in DMSO)

  • A commercially available live/dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)

  • Live-cell imaging system

Procedure:

  • Prepare working solutions of Pigment this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to final concentrations ranging from 0.1 to 10 µg/mL.

  • Replace the medium in the imaging dish with the Pigment this compound working solutions.

  • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with pre-warmed culture medium.

  • Image the cells using a live-cell imaging system.

  • To assess cytotoxicity, treat parallel cultures with the same concentrations of Pigment this compound for extended periods (e.g., 1, 6, and 24 hours).

  • At each time point, stain the cells with a live/dead assay kit according to the manufacturer's instructions and quantify the percentage of live and dead cells.

Diagrams

Experimental_Workflow_for_Screening_Pigment_Red_5 cluster_prep Preparation cluster_fixed Fixed Cell Staining cluster_live Live Cell Staining P5 Pigment this compound Powder Stock Prepare Stock Solution (1 mg/mL in Ethanol/DMSO) P5->Stock Stain_Fixed Stain with Pigment this compound (0.1-10 µg/mL) Stock->Stain_Fixed Stain_Live Incubate with Pigment this compound (0.1-10 µg/mL) Stock->Stain_Live Fix Fix & Dehydrate Cells Fix->Stain_Fixed Wash_Fixed Wash Stain_Fixed->Wash_Fixed Image_Fixed Microscopy Wash_Fixed->Image_Fixed Live Live Cells in Culture Live->Stain_Live Wash_Live Wash Stain_Live->Wash_Live Cytotoxicity Cytotoxicity Assay Stain_Live->Cytotoxicity Image_Live Live-Cell Imaging Wash_Live->Image_Live

Caption: Hypothetical workflow for evaluating Pigment this compound as a microscopy stain.

Concluding Remarks

While Pigment this compound possesses color and fluorescence properties that theoretically could be applied to microscopy, there is a notable absence of established protocols and validation in the scientific literature. Its poor water solubility presents a significant hurdle for many biological applications, particularly in live-cell imaging. The provided protocols are intended as a general guide for researchers interested in exploring the potential of this and other novel pigments as staining agents. Significant optimization and validation would be required to establish a reliable staining method. Furthermore, the reported potential for cytotoxicity necessitates careful evaluation for any live-cell imaging applications.[8]

References

Application Note and Protocol: Incorporation and Evaluation of Food Red 5 (Allura Red AC) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the preparation, sterilization, and incorporation of Food Red 5 (also known as Allura Red AC or FD&C Red No. 40) into mammalian cell culture media.[1] Furthermore, it details standardized methodologies to assess the cytotoxic and apoptotic effects of the dye on cultured cells, ensuring reliable and reproducible experimental outcomes. The protocols include the preparation of a sterile stock solution, determination of a working concentration using a cell viability assay, and evaluation of apoptosis.

Properties of Food this compound (Allura Red AC)

Food this compound, or Allura Red AC, is a red azo dye widely used in foods, drugs, and cosmetics.[1][2][3] It is supplied as a dark red powder and is highly soluble in water (approximately 22 g/100 mL at 25°C), while being only slightly soluble in ethanol.[2][3] The dye is stable across a pH range of 3 to 8 and exhibits good stability to heat.[2][3] While it is in wide use, some studies have indicated that high concentrations of the dye may have cytotoxic effects or increase susceptibility to bowel disorders in mice.[1][4][5][6] Therefore, empirical determination of a non-toxic working concentration is critical for any in-vitro application.

PropertyDescriptionReference
Synonyms Allura Red AC, FD&C Red No. 40, E129[1]
Chemical Formula C18H14N2Na2O8S2[7]
Molecular Weight 496.42 g/mol [7]
Appearance Dark red powder or granules[8]
Solubility Soluble in water; slightly soluble in ethanol[2][3]
Stability Good stability to heat and pH (3-8)[2][3]
Max Absorbance ~504 nm in water[1]

Experimental Protocols

Protocol for Preparation of Food this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL sterile stock solution of Food this compound.

Materials:

  • Food this compound (Allura Red AC) powder (dye content ≥ 80%)

  • Sterile, cell culture-grade Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filters

  • Sterile syringes

  • Vortex mixer

  • Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)

Methodology:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of Food this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolving: Add 10 mL of sterile, cell culture-grade PBS to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be a clear, deep red.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. This method is recommended for heat-labile solutions to prevent degradation.[9][10]

  • Filtering: Dispense the solution through the filter into a new sterile conical tube.

  • Aliquoting & Storage: Aliquot the sterile stock solution into smaller, sterile, light-protected tubes. Store the aliquots at 4°C for short-term use (up to one month) or at -20°C for long-term storage.

Protocol for Determination of Working Concentration via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] This protocol will establish a dose-response curve to determine the sublethal concentration of Food this compound for your specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • Food this compound sterile stock solution (10 mg/mL)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[13][14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Preparation of Dilutions: Prepare a series of dilutions of Food this compound in complete culture medium from your 10 mg/mL stock. A common starting range is 0 µg/mL (vehicle control) to 1000 µg/mL.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared Food this compound dilutions. Include a "no-cell" control with medium only for background subtraction.[14]

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently by shaking the plate for 15 minutes on an orbital shaker.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to reduce background.[11][14]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells (0 µg/mL).

Table 1: Example Data Summary for MTT Cytotoxicity Assay

Food this compound Conc. (µg/mL) Mean Absorbance (570 nm) Std. Deviation % Cell Viability
0 (Control) 1.254 0.082 100%
10 1.248 0.075 99.5%
50 1.211 0.091 96.6%
100 1.103 0.088 88.0%
250 0.876 0.065 69.8%
500 0.543 0.051 43.3%

| 1000 | 0.215 | 0.033 | 17.1% |

Protocol for Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells.[15][16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cells treated with Food this compound at desired concentrations

  • Fluorescently-labeled Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed and treat cells with selected concentrations of Food this compound (based on MTT results) in a 6-well plate for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][18]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[15]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

Table 2: Example Data Summary for Annexin V/PI Apoptosis Assay

Food this compound Conc. (µg/mL) % Healthy Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Control) 95.1% 2.5% 2.4%
100 92.3% 4.8% 2.9%
250 75.4% 18.2% 6.4%

| 500 | 40.2% | 35.5% | 24.3% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing and evaluating Food this compound in cell culture.

Hypothetical Signaling Pathway for Dye-Induced Apoptosis

apoptosis_pathway Hypothetical Pathway of Xenobiotic-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus fr5 Food this compound (Xenobiotic) ros Increased ROS (Oxidative Stress) fr5->ros Metabolism bax Bax/Bak Activation ros->bax dna_damage DNA Damage ros->dna_damage cyto_c Cytochrome c Release bax->cyto_c Pore formation cas9 Pro-Caspase-9 a_cas9 Active Caspase-9 cas9->a_cas9 Cleavage cas3 Pro-Caspase-3 a_cas9->cas3 a_cas3 Active Caspase-3 (Executioner) cas3->a_cas3 Cleavage apoptosis Apoptosis a_cas3->apoptosis Substrate Cleavage cyto_c->cas9 Apoptosome formation dna_damage->apoptosis

Caption: Potential mechanism for Food this compound inducing apoptosis via oxidative stress.

References

Application Notes and Protocols for Red Fluorescent Tracer Dyes in Fluid Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Red Tracer Dyes in Fluid Dynamics Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Tracer dyes are instrumental in the field of fluid dynamics for visualizing and quantifying flow characteristics.[1] The term "Red 5" is not a standardized scientific nomenclature for a specific dye. It is likely a reference to a common red fluorescent tracer dye used in laboratory and field studies. This document focuses on two of the most widely used red fluorescent tracer dyes: Sulforhodamine B (Acid Red 52) and Rhodamine B . These dyes are frequently employed due to their high fluorescence quantum yields, good water solubility, and detectability at very low concentrations.[2][3]

These notes provide comprehensive information on the properties, applications, and experimental protocols for the use of these red tracer dyes in fluid dynamics research.

Application Notes

Principle of Operation

Fluorescent tracer dyes, when introduced into a fluid, travel with the flow.[4] When excited by a light source of a specific wavelength (e.g., a laser or the light source in a fluorometer), the dye molecules absorb photons and are elevated to a higher energy state. They then rapidly decay back to their ground state, emitting light at a longer wavelength. This emitted light, or fluorescence, is detected and its intensity is proportional to the concentration of the dye. This principle allows for both qualitative visualization of flow patterns and quantitative measurements of fluid dynamic properties such as velocity, mixing, and dilution.[5]

Properties of Common Red Tracer Dyes

The selection of an appropriate tracer dye is critical and depends on the specific experimental conditions, including the fluid properties, the detection method, and environmental considerations. Sulforhodamine B is often preferred over Rhodamine B for its lower tendency to adsorb onto surfaces and its fluorescence being less dependent on pH.

PropertySulforhodamine B (Acid Red 52)Rhodamine B
CAS Number 3520-42-1[6]81-88-9[7]
Molecular Formula C₂₇H₂₉N₂NaO₇S₂[3]C₂₈H₃₁ClN₂O₃[5][7]
Molecular Weight 580.65 g/mol [3]479.01 g/mol [4][7]
Appearance Brown to reddish-brown solid[3]Green to very dark green powder/crystals[7]
Solubility Very water-soluble[6]Water: 8-15 g/L; Ethanol: 15 g/L[5][8]
Excitation Max (λex) ~565 nm[3][6]~553 nm (in Methanol)[7]
Emission Max (λem) ~586 nm[3][6]~627 nm (in Methanol)[7]
Quantum Yield Not specified in search results0.49 - 0.68 in Ethanol[8]
pH Dependence Fluorescence is not pH-dependent in the range of 3 to 10.[6]Fluorescence intensity can be affected by pH.[8]
Stability Generally stable.Decomposes in chlorinated tap water; adsorbs to plastics.[4][8]
Key Applications
  • Flow Visualization: Qualitative assessment of flow patterns around objects, in microfluidic devices, or in large-scale environmental flows.[9]

  • Velocity and Discharge Measurement: Quantitative determination of flow rates in rivers, streams, and industrial pipes using dye dilution techniques.[10]

  • Mixing and Dispersion Studies: Analysis of how substances mix in a fluid, which is critical in chemical engineering, environmental science, and drug delivery systems.

  • Leak Detection: Identification of leaks in pipelines, storage tanks, and other containment systems.[2]

  • Groundwater Tracing: Mapping subsurface water flow paths and determining aquifer characteristics.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution and a diluted working solution suitable for most laboratory applications.

Materials:

  • Sulforhodamine B (Acid Red 52) or Rhodamine B powder

  • Deionized water or the experimental fluid

  • Volumetric flasks (e.g., 100 mL, 1000 mL)

  • Pipettes

  • Analytical balance

  • Glass storage bottles (recommended for Rhodamine B to prevent adsorption[4][8])

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle dye powders in a fume hood to avoid inhalation.

  • Prepare 1 g/L (1000 ppm) Stock Solution:

    • Accurately weigh 100 mg of the dye powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of deionized water to dissolve the powder.

    • Once dissolved, fill the flask to the 100 mL mark with deionized water.

    • Stopper the flask and invert several times to ensure thorough mixing.

    • Store the stock solution in a dark, cool place. Glass bottles are preferable.

  • Prepare Working Solution (e.g., 10 ppm):

    • Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.

    • Dilute to the 100 mL mark with the experimental fluid (e.g., deionized water).

    • Mix thoroughly. This working solution is ready for injection into the fluid system. The final concentration in the system should be in the parts per billion (ppb) range for sensitive detection.[5]

Protocol 2: Quantitative Flow Rate Measurement by Constant Rate Injection

This method determines the discharge (flow rate) of a channel or pipe by injecting a known concentration of dye at a constant rate and measuring the plateau concentration downstream after complete mixing has occurred.

Materials:

  • Dye working solution (from Protocol 1)

  • Peristaltic pump or syringe pump for constant rate injection

  • Fluorometer with a flow-through cuvette

  • Data logger (optional, for continuous measurement)

  • Beakers and graduated cylinders

Procedure:

  • System Setup:

    • Identify an injection point where the dye can be introduced into the flow.

    • Choose a sampling point sufficiently downstream to ensure the dye is well-mixed across the entire cross-section of the flow. The required distance depends on the turbulence and geometry of the channel.

  • Fluorometer Calibration:

    • Prepare a series of calibration standards by diluting the working solution to concentrations that bracket the expected final concentration in the fluid.

    • Measure the fluorescence of a sample of the receiving fluid before dye injection to determine the background fluorescence.

    • Measure the fluorescence of each calibration standard and create a calibration curve of fluorescence versus concentration.

  • Dye Injection:

    • Set up the pump to inject the dye working solution at a known, constant flow rate (Q_inj). The injection rate should be chosen to achieve a downstream concentration that is easily detectable but not excessively high.

  • Sampling and Measurement:

    • Once the dye injection has started, continuously monitor the fluorescence at the downstream sampling point using the fluorometer.

    • The fluorescence will rise and then stabilize at a plateau. Record the fluorescence reading at this plateau.

  • Calculation:

    • Use the calibration curve to convert the plateau fluorescence reading to the final dye concentration (C_final).

    • The discharge of the system (Q_sys) can be calculated using the following mass balance equation: Q_sys = Q_inj * (C_inj / C_final) Where:

      • Q_sys is the system flow rate.

      • Q_inj is the dye injection rate.

      • C_inj is the concentration of the injected dye solution.

      • C_final is the final, fully mixed concentration in the system (corrected for background fluorescence).

Protocol 3: Flow Visualization with Laser-Induced Fluorescence (LIF)

LIF is a powerful technique for obtaining high-resolution, planar measurements of dye concentration, which can be used to visualize complex flow structures.

Materials:

  • Dye working solution

  • Laser with appropriate wavelength to excite the dye (e.g., Nd:YAG laser at 532 nm for Rhodamine dyes)

  • Sheet-forming optics (cylindrical and spherical lenses)

  • High-speed camera with a filter to block the laser wavelength and pass the fluorescence emission

  • Synchronization hardware (pulse generator)

  • Image processing software

Procedure:

  • System Seeding: Introduce the dye into the fluid of interest. This can be done by uniformly mixing the dye into the bulk fluid or by injecting it at a specific location to visualize its dispersion.

  • Laser Sheet Formation:

    • Direct the laser beam through the sheet-forming optics to create a thin, planar sheet of light.

    • Position the laser sheet to illuminate the region of interest within the flow.

  • Image Acquisition:

    • Position the camera perpendicular to the laser sheet.

    • Attach a long-pass or band-pass filter to the camera lens to isolate the fluorescence signal from the scattered laser light.

    • Synchronize the laser pulses with the camera's exposure to capture instantaneous images of the fluorescence distribution.

  • Image Processing and Analysis:

    • Correct the captured images for background noise and variations in the laser sheet intensity.

    • The intensity of the fluorescence in the corrected images is proportional to the local dye concentration.

    • These concentration maps can be used to visualize mixing layers, vortices, and other flow features. For quantitative results, a calibration relating fluorescence intensity to concentration is required.

Visualizations

The following diagrams illustrate common workflows and principles in tracer dye experiments.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working injection Dye Injection (Pulse or Constant) prep_working->injection mixing Transport and Mixing in Flow injection->mixing detection Detection (Fluorometer/LIF) mixing->detection data_acq Data Acquisition detection->data_acq quantify Quantification (Flow Rate, Concentration) data_acq->quantify visualize Flow Visualization data_acq->visualize calibration Calibration Curve calibration->quantify lif_principle cluster_setup LIF Setup cluster_output Output laser Pulsed Laser optics Sheet-Forming Optics laser->optics flow Flow Seeded with Dye optics->flow optics->flow Laser Sheet (λex) camera Camera with Optical Filter flow->camera Fluorescence (λem) image 2D Concentration Map camera->image dilution_logic cluster_inputs Known Inputs cluster_measurement Measurement cluster_calculation Calculation C_inj Injection Concentration (C_inj) equation Q_sys = Q_inj * (C_inj / C_final) C_inj->equation Q_inj Injection Flow Rate (Q_inj) Q_inj->equation C_final Measure Plateau Concentration (C_final) Downstream C_final->equation Q_sys System Flow Rate (Q_sys) equation->Q_sys

References

Application Note: Quantification of C.I. Pigment Red 5 in Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Pigment Red 5 (PR5) is a synthetic monoazo pigment widely used in various industries, including printing inks, paints, plastics, and cosmetics. Its chemical name is N-(5-Chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide[1][2]. Given its widespread use, a reliable and accurate analytical method is crucial for quality control, regulatory compliance, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection offers a robust, sensitive, and specific method for the quantification of Pigment this compound.[3][4] This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of Pigment this compound.

Principle

The method employs reverse-phase chromatography, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is a more polar solvent mixture. Pigment this compound, a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase composed of acetonitrile and water with a phosphoric acid modifier.[1] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[3] Detection is achieved using a UV-Vis or Photodiode Array (PDA) detector set at the maximum absorbance wavelength (λmax) of Pigment this compound, allowing for accurate quantification by comparing the peak area of the sample to that of known standards.[5]

Method Validation Summary

The HPLC method is validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Validation ParameterSpecificationTypical Result
Linearity (R²) R² ≥ 0.999> 0.999
Range 0.5 - 50 µg/mL0.5 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.50 µg/mL
Accuracy (% Recovery) 90% - 110%98.5% - 102.3%
Precision (% RSD) ≤ 2.0%< 1.5%

Detailed Experimental Protocol

1. Instrumentation and Equipment

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) Detector.

  • Analytical column: Reverse-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm PTFE or Nylon).

  • Volumetric flasks and pipettes.

2. Chemicals and Reagents

  • Pigment this compound analytical standard (≥98% purity).

  • Acetonitrile (MeCN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Phosphoric acid (H₃PO₄), analytical grade.

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength ~520 nm (Note: Determine λmax by scanning a standard solution)
Run Time ~10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1 mL of phosphoric acid to 300 mL of HPLC-grade water. Mix well, then add 700 mL of acetonitrile. Filter and degas the solution before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of Pigment this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Use an ultrasonic bath to ensure complete dissolution. This solution should be stored in an amber vial and refrigerated.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL) by serially diluting the stock solution with the mobile phase.

5. Sample Preparation The following is a general procedure for a solid matrix (e.g., cosmetic powder, dried ink residue). The procedure may need to be adapted based on the specific sample matrix.

  • Accurately weigh a sample amount expected to contain approximately 1-2 mg of Pigment this compound into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex for 1 minute, then sonicate in an ultrasonic bath for 20 minutes to extract the pigment.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a 50 mL volumetric flask.

  • Repeat the extraction process on the pellet with another 20 mL of acetonitrile to ensure complete recovery.

  • Combine the supernatants in the volumetric flask and dilute to volume with acetonitrile.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]

6. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Record the peak area for Pigment this compound in each chromatogram.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of Pigment this compound in the sample solutions using the linear regression equation from the calibration curve.

  • Calculate the final concentration of Pigment this compound in the original sample, accounting for all dilutions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Start Weigh Standard & Sample Stock Prepare Stock Solution (100 µg/mL in MeCN) Start->Stock Extraction Sample Extraction (Acetonitrile, Sonication) Start->Extraction Standards Prepare Calibration Standards (0.5-50 µg/mL) Stock->Standards HPLC Inject into HPLC System Standards->HPLC Filter Filter Extract (0.45 µm) Extraction->Filter Filter->HPLC Detect UV-Vis Detection (~520 nm) HPLC->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Pigment in Sample Detect->Quantify Cal_Curve->Quantify Report Report Final Concentration Quantify->Report

Caption: Workflow for the quantification of Pigment this compound.

References

Application Note: Spectrophotometric Analysis of Food Red 5 in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Food Red 5, also known as Ponceau 4R, Cochineal Red A, or Brilliant Scarlet, is a synthetic azo dye widely used in the food and beverage industry to impart a vibrant red color.[1] Its chemical name is trisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate.[2][3] Given its widespread use, accurate and reliable quantification of Food this compound in various products is crucial for quality control and regulatory compliance.

This application note provides a detailed protocol for the determination of Food this compound in solutions using UV-Vis spectrophotometry. This method is based on the principle that the concentration of a light-absorbing solute is directly proportional to the absorbance of the solution at a specific wavelength.

Principle of the Method

The quantitative analysis of Food this compound is based on Beer-Lambert's Law, which states a linear relationship between the absorbance and the concentration of an absorbing species. The absorbance of a solution containing Food this compound is measured at its wavelength of maximum absorbance (λmax), which is approximately 507 nm.[4][5] By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of Food this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

BeerLambertLaw Concentration Concentration (c) Absorbance Absorbance (A) Concentration->Absorbance Directly Proportional Pathlength Path Length (l) Pathlength->Absorbance Directly Proportional MolarAbsorptivity Molar Absorptivity (ε) MolarAbsorptivity->Absorbance Constant of Proportionality Transmittance Transmittance (T) Absorbance->Transmittance Inversely Logarithmic (A = -log(T))

Caption: Beer-Lambert Law Relationship

Experimental Protocols

Reagents and Materials
  • Food this compound (Ponceau 4R) analytical standard

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Preparation of Standard Solutions

3.2.1. Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Food this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of distilled water and then dilute to the mark with distilled water. Mix the solution thoroughly. This stock solution should be stored in a dark, cool place.

3.2.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with distilled water in 10 mL volumetric flasks, as described in the table below.

Working StandardVolume of Stock Solution (mL)Final Volume (mL)Final Concentration (µg/mL)
10.5105
21.01010
32.01020
43.01030
54.01040
Sample Preparation

3.3.1. Simple Aqueous Solutions: If the sample is a clear aqueous solution with an expected concentration within the linear range of the assay, it can be analyzed directly. If the concentration is expected to be high, dilute the sample gravimetrically or volumetrically with distilled water to bring it within the calibration range.

3.3.2. Beverage Samples: For carbonated beverages, first degas the sample by sonication or gentle stirring. For colored beverages, a dilution step is necessary. Accurately pipette a known volume of the beverage (e.g., 1 mL) into a volumetric flask (e.g., 50 mL) and dilute with distilled water. Further dilutions may be necessary to bring the absorbance into the optimal range of the spectrophotometer (typically 0.2 - 0.8). If the sample contains suspended solids, centrifuge and filter the supernatant before dilution.

Spectrophotometric Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength to scan from 400 nm to 700 nm to determine the λmax.

  • Use distilled water as a blank to zero the spectrophotometer.

  • Measure the absorbance of one of the working standard solutions (e.g., 20 µg/mL) across the wavelength range to confirm the λmax of Food this compound, which should be around 507 nm.

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Re-zero the instrument with the distilled water blank.

  • Measure the absorbance of each of the working standard solutions and the prepared sample solutions.

SpectrophotometryWorkflow Stock Prepare Stock Solution (100 µg/mL) Standards Prepare Working Standards (5-40 µg/mL) Stock->Standards MeasureStandards Measure Absorbance of Standards Standards->MeasureStandards SamplePrep Prepare Sample Solution (Dilution/Filtration) MeasureSample Measure Absorbance of Sample SamplePrep->MeasureSample Spectro Spectrophotometer Setup (Set λmax ~ 507 nm) Blank Zero with Blank (Distilled Water) Spectro->Blank Blank->MeasureStandards Blank->MeasureSample CalCurve Generate Calibration Curve (Absorbance vs. Concentration) MeasureStandards->CalCurve Concentration Determine Sample Concentration MeasureSample->Concentration CalCurve->Concentration

Caption: Spectrophotometric Analysis Workflow

Data Presentation

Calibration Data

A typical calibration curve for Food this compound is generated by plotting the absorbance at λmax versus the concentration of the standard solutions. The resulting plot should be linear, with a correlation coefficient (R²) greater than 0.999.

Concentration (µg/mL)Absorbance at 507 nm (AU)
5[Example Absorbance 1]
10[Example Absorbance 2]
20[Example Absorbance 3]
30[Example Absorbance 4]
40[Example Absorbance 5]
Method Validation Parameters

The performance of the spectrophotometric method for the analysis of Food this compound can be characterized by the following parameters.

ParameterTypical ValueReference
Wavelength of Maximum Absorbance (λmax)507 - 508 nm[4]
Linearity Range3 - 40 µg/mL[6]
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.025 - 0.825 µg/mL[5][6]
Limit of Quantification (LOQ)0.075 - 2.50 µg/mL[5][6]
Recovery96 - 105%[7]

Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and cost-effective approach for the quantitative analysis of Food this compound in various solutions. The method demonstrates good linearity and sensitivity, making it suitable for routine quality control applications in the food and beverage industry. For complex matrices with potential interfering substances, sample preparation techniques such as solid-phase extraction or cloud point extraction may be required to ensure accurate results.

References

Application Notes and Protocols for Ponceau 4R (Red 5) as a Colorimetric Indicator in Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau 4R, also known by synonyms such as C.I. Acid Red 18, New Coccine, and E124, is a synthetic monoazo dye.[1] While extensively utilized in the food and pharmaceutical industries as a colorant, its inherent pH-sensitive chromophoric properties present a potential application as a colorimetric indicator for acid-base titrations.[2] These notes provide a comprehensive overview of the theoretical basis, practical protocols, and potential applications of Ponceau 4R as a titration indicator, particularly for titrations involving a weak acid and a strong base, where the equivalence point lies in the alkaline pH range.

Principle of Operation

The utility of Ponceau 4R as a pH indicator is predicated on the pH-dependent equilibrium of its molecular structure. Azo dyes, characterized by the -N=N- functional group, often exhibit changes in color due to tautomeric shifts or the protonation/deprotonation of functional groups within the molecule.[3] In the case of Ponceau 4R, the key functional group responsible for the color change is the hydroxyl (-OH) group on the naphthalene ring system. The reported pKa of this hydroxyl group is approximately 11.2.[4]

In acidic to neutral solutions, the hydroxyl group remains protonated, and the molecule exhibits a characteristic red color. As the pH of the solution increases into the alkaline range, particularly around the pKa value, the hydroxyl group deprotonates to form a phenolate ion. This deprotonation alters the electronic conjugation within the molecule, leading to a shift in the absorption spectrum and a corresponding visual color change. This transition from the protonated (acidic) form to the deprotonated (basic) form provides a distinct visual endpoint for titrations.

Signaling Pathway of Color Change

The color change mechanism of Ponceau 4R in response to pH changes can be visualized as a shift in the equilibrium between its protonated and deprotonated forms.

G cluster_acidic Acidic to Neutral pH cluster_basic Alkaline pH Acidic_Form Ponceau 4R (Protonated) Red Basic_Form Ponceau 4R (Deprotonated) Colorless/Yellowish Acidic_Form->Basic_Form Addition of Base (OH⁻) pH > pKa Basic_Form->Acidic_Form Addition of Acid (H⁺) pH < pKa

Caption: pH-dependent equilibrium of Ponceau 4R.

Quantitative Data Summary

The following table summarizes the key quantitative data for Ponceau 4R relevant to its application as a colorimetric indicator.

PropertyValueReference
Chemical Name Trisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate[1]
Common Names Ponceau 4R, Red 5, C.I. Acid Red 18, New Coccine, E124[1]
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃[4]
Molecular Weight 604.47 g/mol [4]
pKa (hydroxyl group) ~11.2[4]
Recommended pH Range (as colorant) 2.5 - 9.5[4]
λmax (in water) ~506 nm[4]
Visual Color Transition Red (acidic) to Colorless/Yellowish (basic) (Proposed)
Proposed pH Indicator Range 9.5 - 11.5

Experimental Protocols

Preparation of Ponceau 4R Indicator Solution (0.1% w/v)

A 0.1% (w/v) solution of Ponceau 4R is suitable for most titration applications.

Materials:

  • Ponceau 4R (C.I. Acid Red 18) powder

  • Deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Accurately weigh 0.1 g of Ponceau 4R powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water to the flask.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

  • Once dissolved, add deionized water to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a clearly labeled, sealed container at room temperature, protected from light.

Protocol for the Titration of a Weak Acid with a Strong Base using Ponceau 4R Indicator

This protocol details the use of Ponceau 4R as an indicator for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide).

Materials and Reagents:

  • Analyte: Weak acid solution of unknown concentration (e.g., ~0.1 M acetic acid)

  • Titrant: Standardized strong base solution (e.g., 0.1 M Sodium Hydroxide, NaOH)

  • Ponceau 4R indicator solution (0.1% w/v)

  • Burette (50 mL)

  • Pipette (25 mL) and pipette bulb

  • Erlenmeyer flask (250 mL)

  • Burette stand and clamp

  • White tile or white paper

  • Deionized water

Procedure:

  • Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Using a pipette, accurately transfer 25.0 mL of the weak acid solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of the Ponceau 4R indicator solution to the Erlenmeyer flask. The solution should appear red.

  • Place the Erlenmeyer flask on a white tile or white paper under the burette to easily observe the color change.

  • Begin the titration by adding the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask.

  • As the titrant is added, a temporary color change to yellowish or colorless may be observed at the point of addition, which disappears upon swirling.

  • As the endpoint is approached, the color change will persist for longer periods. At this stage, add the titrant drop by drop.

  • The endpoint is reached when the addition of a single drop of NaOH solution causes a permanent color change from red to yellowish or colorless that persists for at least 30 seconds.

  • Record the final burette reading.

  • Repeat the titration at least two more times to obtain concordant results (volumes that agree within ±0.1 mL).

  • Calculate the concentration of the weak acid using the average volume of NaOH used.

Experimental Workflow Diagram

G A Prepare 0.1% Ponceau 4R Indicator Solution D Add 2-3 drops of Ponceau 4R Indicator A->D B Rinse and Fill Burette with Standard NaOH E Perform Titration: Add NaOH to Flask B->E C Pipette 25.0 mL of Weak Acid into Erlenmeyer Flask C->D D->E F Observe Color Change (Red to Yellowish/Colorless) E->F G Record Final Burette Volume F->G Endpoint Reached H Repeat Titration for Concordant Results G->H I Calculate Analyte Concentration H->I

Caption: Titration workflow using Ponceau 4R.

Data Interpretation and Calculations

The concentration of the weak acid can be calculated using the following formula:

M_acid * V_acid = M_base * V_base

Where:

  • M_acid = Molarity of the acid solution (unknown)

  • V_acid = Volume of the acid solution used (e.g., 25.0 mL)

  • M_base = Molarity of the standard base solution (known)

  • V_base = Average volume of the base solution used from the burette

Limitations and Considerations

  • Color Perception: The endpoint color change may be subjective and vary slightly between individuals.

  • Suitability: Ponceau 4R is best suited for titrations with an endpoint in the alkaline range (pH 9.5-11.5). It is not suitable for titrations of strong acids with strong bases (endpoint at pH 7) or weak bases with strong acids (endpoint in the acidic range).

  • Interference: The presence of other colored substances in the analyte solution may interfere with the visual determination of the endpoint.

Conclusion

Ponceau 4R (this compound) demonstrates potential as a cost-effective and readily available colorimetric indicator for acid-base titrations, particularly in the analysis of weak acids. Its distinct color change in the alkaline pH range provides a clear visual endpoint. The protocols outlined in these application notes provide a framework for its successful implementation in a laboratory setting. Further validation and comparison with standard indicators are recommended for specific applications.

References

Application Notes and Protocols: Formulation of Iron Oxide Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron oxide nanoparticles (IONPs), specifically magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and biodegradability.[1][2] These properties make them excellent candidates for a variety of applications, including magnetic resonance imaging (MRI) contrast agents, thermal therapy (hyperthermia), and as carriers for targeted drug delivery.[1][3] Their ability to be guided by an external magnetic field allows for targeted accumulation at a desired site within the body, enhancing therapeutic efficacy while minimizing systemic side effects.[2] This document provides a detailed overview and protocols for the formulation, characterization, and evaluation of IONPs for drug delivery applications.

Synthesis of Iron Oxide Nanoparticles

A common and efficient method for synthesizing IONPs is the co-precipitation method. This technique involves the precipitation of iron oxides from an aqueous solution of iron salts in the presence of a base.

Experimental Protocol: Co-precipitation Synthesis of IONPs

  • Preparation of Iron Salt Solution: Prepare a stock solution containing a 2:1 molar ratio of ferric chloride (FeCl₃) and ferrous chloride (FeCl₂) in deionized water. For example, dissolve 4.87 g of FeCl₃·6H₂O and 1.99 g of FeCl₂·4H₂O in 100 mL of deionized water and deoxygenate by bubbling with nitrogen gas for 20 minutes.

  • Precipitation: Heat the iron salt solution to 80°C with vigorous stirring under a nitrogen atmosphere.

  • Addition of Base: Rapidly add 10 mL of 28% ammonium hydroxide (NH₄OH) solution to the heated iron salt solution. A black precipitate of magnetite (Fe₃O₄) nanoparticles will form immediately.

  • Aging: Continue stirring the reaction mixture at 80°C for 1-2 hours to allow for crystal growth and stabilization of the nanoparticles.

  • Washing: After the reaction, cool the mixture to room temperature. Separate the nanoparticles from the solution using a strong magnet and decant the supernatant.

  • Purification: Wash the nanoparticles multiple times with deionized water until the pH of the supernatant is neutral (pH ~7). Then, wash with ethanol to remove any remaining impurities.

  • Drying: Dry the purified nanoparticles in a vacuum oven at 60°C overnight.

Workflow for IONP Synthesis

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Prepare Ferric and Ferrous Chloride Solution B Deoxygenate with Nitrogen A->B C Heat Solution to 80°C with Stirring B->C D Rapidly Add Ammonium Hydroxide C->D E Age Precipitate for 1-2 hours D->E F Cool to Room Temperature E->F G Magnetic Separation F->G H Wash with Deionized Water G->H I Wash with Ethanol H->I J Dry Nanoparticles in Vacuum Oven I->J

Caption: Workflow for the synthesis of iron oxide nanoparticles via co-precipitation.

Surface Modification of Iron Oxide Nanoparticles

Bare IONPs are prone to aggregation and opsonization in physiological environments. Surface modification with biocompatible polymers like polyethylene glycol (PEG) or chitosan is crucial to improve their stability, circulation time, and to provide functional groups for drug conjugation.[4][5]

Experimental Protocol: Chitosan Coating of IONPs

  • Prepare Chitosan Solution: Dissolve 1 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with stirring overnight to ensure complete dissolution.

  • Disperse IONPs: Disperse 100 mg of the synthesized IONPs in 50 mL of deionized water by sonication for 15 minutes.

  • Coating Reaction: Add the IONP dispersion to the chitosan solution and stir vigorously for 4-6 hours at room temperature.

  • Purification: Collect the chitosan-coated IONPs by magnetic separation and wash them several times with deionized water to remove excess chitosan and acetic acid.

  • Drying: Lyophilize the coated nanoparticles to obtain a dry powder.

Functionalized Iron Oxide Nanoparticle

cluster_0 Functionalized Nanoparticle IONP Iron Oxide Core Coating Polymer Coating (e.g., Chitosan, PEG) IONP->Coating Drug Drug Molecule Coating->Drug TargetingLigand Targeting Ligand Coating->TargetingLigand

Caption: Diagram of a surface-modified iron oxide nanoparticle for drug delivery.

Characterization of Iron Oxide Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.

Characterization TechniqueParameter MeasuredTypical Results for IONPs
Transmission Electron Microscopy (TEM)Size, morphology, and size distributionSpherical particles, 5-20 nm diameter[6]
Dynamic Light Scattering (DLS)Hydrodynamic diameter and polydispersity index (PDI)Hydrodynamic diameter: 50-200 nm, PDI < 0.3
X-ray Diffraction (XRD)Crystalline structure and phase purityCharacteristic peaks of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃)[3]
Vibrating Sample Magnetometry (VSM)Magnetic properties (saturation magnetization)Superparamagnetic behavior with high saturation magnetization[1]
Fourier-Transform Infrared Spectroscopy (FTIR)Surface functional groups and successful coatingPeaks corresponding to the polymer coating and iron oxide core[3]
Thermogravimetric Analysis (TGA)Amount of coating material on the nanoparticle surfaceWeight loss corresponding to the decomposition of the organic coating[6]

Drug Loading and Release

IONPs can be loaded with therapeutic agents through various mechanisms, including adsorption, covalent conjugation, and encapsulation.

Experimental Protocol: Doxorubicin (DOX) Loading

  • Prepare DOX Solution: Prepare a 1 mg/mL solution of doxorubicin hydrochloride in deionized water.

  • Loading: Disperse 10 mg of chitosan-coated IONPs in 10 mL of the DOX solution.

  • Incubation: Stir the mixture at room temperature in the dark for 24 hours to allow for drug adsorption onto the nanoparticle surface.

  • Separation: Separate the DOX-loaded IONPs by magnetic separation.

  • Quantification of Loading: Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm. The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Drug Loading ParameterFormula
Drug Loading Content (DLC) (%)(Weight of loaded drug / Weight of nanoparticles) x 100
Encapsulation Efficiency (EE) (%)(Weight of loaded drug / Initial weight of drug) x 100

Experimental Protocol: In Vitro Drug Release

  • Preparation: Disperse 5 mg of DOX-loaded IONPs in 5 mL of phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).

  • Incubation: Place the dispersions in a dialysis bag (MWCO 10 kDa) and incubate in 50 mL of the corresponding PBS buffer at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Quantification: Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative drug release percentage against time.

In Vitro Drug Release Setup

A DOX-loaded IONPs in Dialysis Bag B Incubate in PBS Buffer (pH 7.4 or 5.5) at 37°C A->B C Collect Aliquots at Specific Time Points B->C D Quantify DOX Concentration (UV-Vis Spectrophotometry) C->D E Plot Cumulative Release vs. Time D->E

Caption: Workflow for in vitro drug release study.

Cellular Uptake and Cytotoxicity

Evaluating the interaction of drug-loaded nanoparticles with cancer cells is a critical step in preclinical assessment.

Experimental Protocol: Cellular Uptake Study

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled IONPs (e.g., loaded with a fluorescent drug or labeled with a dye) at various concentrations for different time points (e.g., 4 and 24 hours).

  • Washing: After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Imaging: Visualize the cellular uptake of the nanoparticles using fluorescence microscopy.

  • Quantification: For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader, or use flow cytometry to determine the percentage of cells that have taken up the nanoparticles.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of free drug, drug-loaded IONPs, and empty IONPs for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) relative to untreated control cells.

Signaling Pathway for Nanoparticle-Induced Apoptosis

NP Drug-loaded IONPs Cell Cancer Cell NP->Cell Endocytosis Endocytosis Cell->Endocytosis Lysosome Endosome/Lysosome (Low pH) Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Mitochondria Mitochondrial Damage DrugRelease->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for C.I. 16150 in Tissue Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 16150, a synthetic red azo dye, is a versatile tool in histological applications. Also known by various names including Acid Red 26, Ponceau R, Ponceau de Xylidine, and Xylidine Ponceau, this anionic dye is primarily utilized for its affinity to positively charged protein components in tissue samples.[1] Its most prominent and well-documented application is as a key ingredient in Masson's trichrome staining protocols, where it imparts a characteristic orange-red hue to cytoplasmic structures, muscle, and erythrocytes.[2][3][4][5] This document provides detailed application notes and protocols for the use of C.I. 16150 in the staining of tissue samples.

Physicochemical Properties and Staining Mechanism

C.I. 16150 is a water-soluble sodium salt with a molecular weight of 480.42 g/mol .[2] As an acid dye, its staining capability is rooted in the electrostatic interaction between the negatively charged sulfonate groups of the dye molecule and the positively charged amino groups of proteins, primarily in the cytoplasm. This ionic bonding results in the selective red-to-orange staining of these structures. The intensity of the staining can be influenced by factors such as the pH of the staining solution and the protein composition of the tissue.

Primary Applications in Histology

The principal application of C.I. 16150 is as a cytoplasmic counterstain. It is a fundamental component of the Masson's trichrome stain, a technique used to differentiate cellular elements, muscle fibers, and collagen. In this context, it is typically used in conjunction with other dyes like Biebrich scarlet or acid fuchsin to stain cytoplasm and muscle, while collagen is subsequently stained with a contrasting color, such as green or blue.

While less common, C.I. 16150 can also be employed as a standalone cytoplasmic stain to provide a general morphological overview of tissue sections. This can be particularly useful for providing high-contrast visualization of cellular cytoplasm against the nucleus when a blue nuclear counterstain like hematoxylin is used.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of C.I. 16150 in histological staining. It is important to note that optimal conditions may vary depending on the specific tissue type, fixation method, and desired staining intensity. Researchers are encouraged to optimize these parameters for their specific experimental needs.

ParameterRecommended Range/ValueNotes
Working Concentration 0.5% - 1.0% (w/v) in aqueous solutionFor use in Masson's Trichrome, it is often combined with other acid dyes.
Solvent Distilled or deionized water
pH of Staining Solution 2.5 - 3.5 (acidic)Achieved by adding 1% acetic acid to the aqueous solution.
Fixation 10% Neutral Buffered Formalin (NBF) is standard.Compatible with most common fixatives.
Tissue Section Thickness 4 - 6 µmFor paraffin-embedded tissues.
Incubation Time 5 - 15 minutesShorter times for general counterstaining, longer for more intense color.
Differentiation 1% Acetic Acid solutionUsed to remove excess stain and improve contrast.

Experimental Protocols

Protocol 1: C.I. 16150 as part of a Masson's Trichrome Staining Solution

This protocol describes the preparation of a Ponceau-Fuchsin solution, a common component of Masson's Trichrome stain, which utilizes C.I. 16150 (Ponceau de Xylidine).

Reagents and Materials:

  • C.I. 16150 (Ponceau de Xylidine/Acid Red 26) powder

  • Acid Fuchsin powder

  • Distilled water

  • Glacial Acetic Acid

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Standard deparaffinization and rehydration reagents (Xylene, graded alcohols)

  • Weigert's Iron Hematoxylin (for nuclear staining)

  • Phosphomolybdic/Phosphotungstic acid solution

  • Aniline Blue or Light Green solution (for collagen staining)

  • Mounting medium and coverslips

Procedure:

  • Preparation of Ponceau-Fuchsin Solution:

    • Dissolve 0.5 g of C.I. 16150 (Ponceau de Xylidine) and 0.5 g of Acid Fuchsin in 100 ml of distilled water.

    • Add 1 ml of glacial acetic acid to the solution and mix well.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene.

    • Rehydrate through a graded series of alcohol to distilled water.

  • Nuclear Staining:

    • Stain with Weigert's Iron Hematoxylin for 10 minutes.

    • Wash in running tap water.

  • Cytoplasmic Staining:

    • Apply the prepared Ponceau-Fuchsin solution for 5-10 minutes.

    • Rinse with distilled water.

  • Differentiation and Mordanting:

    • Treat with a phosphomolybdic/phosphotungstic acid solution.

  • Collagen Staining:

    • Counterstain with Aniline Blue or Light Green solution.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Black/dark blue

  • Cytoplasm, Muscle, Erythrocytes: Red/Orange

  • Collagen: Blue or Green

Protocol 2: C.I. 16150 as a Standalone Cytoplasmic Stain

This protocol provides a general guideline for using C.I. 16150 as a simple cytoplasmic counterstain.

Reagents and Materials:

  • C.I. 16150 (Acid Red 26) powder

  • Distilled water

  • Glacial Acetic Acid

  • Formalin-fixed, paraffin-embedded or frozen tissue sections on slides

  • Standard deparaffinization and rehydration reagents (if applicable)

  • Hematoxylin (e.g., Mayer's or Gill's) for nuclear counterstaining

  • Mounting medium and coverslips

Procedure:

  • Preparation of C.I. 16150 Staining Solution (0.5% aqueous):

    • Dissolve 0.5 g of C.I. 16150 powder in 100 ml of distilled water.

    • Add 0.5 ml of glacial acetic acid to acidify the solution.

  • Tissue Preparation:

    • For paraffin sections, deparaffinize and rehydrate to distilled water.

    • For frozen sections, fix as required (e.g., in cold acetone or formalin) and rinse with distilled water.

  • Nuclear Counterstain (Optional but Recommended):

    • Stain with a progressive hematoxylin (e.g., Mayer's) for 3-5 minutes.

    • Wash in tap water and "blue" the sections in Scott's tap water substitute or dilute ammonia water.

    • Rinse well in distilled water.

  • Cytoplasmic Staining:

    • Immerse slides in the 0.5% C.I. 16150 staining solution for 3-5 minutes.

  • Rinsing and Differentiation:

    • Briefly rinse in distilled water.

    • If necessary, differentiate in 0.2% acetic acid water for a few seconds to remove excess stain.

    • Rinse thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Blue

  • Cytoplasm and other acidophilic structures: Shades of red to orange

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol Fixation Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-6 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Nuclear_Stain Nuclear Stain (Hematoxylin) Deparaffinization->Nuclear_Stain CI16150_Stain C.I. 16150 Staining Nuclear_Stain->CI16150_Stain Differentiation Differentiation (Acetic Acid) CI16150_Stain->Differentiation Dehydration Dehydration & Clearing Differentiation->Dehydration Coverslipping Coverslipping Dehydration->Coverslipping

Caption: General experimental workflow for staining paraffin-embedded tissue sections with C.I. 16150.

Staining_Mechanism cluster_tissue Tissue Section cluster_dye C.I. 16150 Dye Solution cluster_result Staining Result Cytoplasm Cytoplasmic Proteins (Positively Charged) Stained_Cytoplasm Stained Cytoplasm (Red/Orange) Dye Anionic Dye (Negatively Charged) Dye->Cytoplasm Electrostatic Interaction

Caption: Simplified mechanism of C.I. 16150 staining in tissue sections.

References

Application Notes and Protocols: In Vivo Imaging with Food Red 5 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Food Red 5, also known by its Colour Index name C.I. 16150 and as Acid Red 26, is a sulfonated monoazo dye. While primarily used as a colorant, its inherent azo-bond chemistry presents a unique opportunity for development into sophisticated in vivo imaging agents. The core principle lies in the selective cleavage of the azo bond (-N=N-) under specific physiological conditions, such as the hypoxic environment characteristic of solid tumors. This cleavage can be harnessed to trigger a "turn-on" fluorescent signal, enabling high-contrast imaging of disease states.

This document provides detailed application notes and protocols for a representative Food this compound derivative, FR5-NIR-Hypoxia-Probe , designed for the in vivo imaging of tumor hypoxia. This probe consists of Food this compound acting as a quencher for a near-infrared (NIR) fluorophore, which is released and fluoresces upon azo bond reduction in hypoxic tissues.

FR5-NIR-Hypoxia-Probe: A Representative Derivative

Principle: FR5-NIR-Hypoxia-Probe is a "turn-on" fluorescent probe designed for the detection of hypoxic regions in vivo. The probe is initially non-fluorescent as the Food this compound moiety quenches the emission of a conjugated near-infrared (NIR) fluorophore through Förster Resonance Energy Transfer (FRET). In the presence of reductases overexpressed in hypoxic tumor environments, the azo bond of the Food this compound component is cleaved. This cleavage releases the NIR fluorophore from the quenching effect of the azo dye, resulting in a significant increase in fluorescence intensity in the NIR spectrum, allowing for deep-tissue imaging with a high signal-to-noise ratio.

Structure:

  • Fluorophore: A near-infrared cyanine dye (e.g., a modified Cy7) with an amine group for conjugation.

  • Linker: A short, flexible linker to connect the fluorophore to the quencher.

  • Quencher: A derivative of Food this compound (Acid Red 26), functionalized for conjugation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the hypothetical FR5-NIR-Hypoxia-Probe, based on typical performance characteristics of similar azo-based hypoxia probes found in the literature.

ParameterValueNotes
Excitation Wavelength (λex) 750 nmOptimal for the selected near-infrared fluorophore.
Emission Wavelength (λem) 780 nmIn the NIR window for deep tissue penetration and minimal autofluorescence.
Quantum Yield (Φ) - Quenched < 0.01In the absence of reductases, the probe is effectively non-fluorescent.
Quantum Yield (Φ) - Activated > 0.20Upon cleavage of the azo bond, a significant increase in fluorescence is observed.
"Turn-On" Ratio > 20-foldThe ratio of fluorescence intensity after and before activation by reductases.
Molar Extinction Coefficient (ε) > 150,000 M⁻¹cm⁻¹At the excitation wavelength of the NIR fluorophore.
In Vivo Half-Life ~ 2 hoursAllows for sufficient circulation and tumor accumulation.
Optimal Imaging Time Post-Injection 4 - 8 hoursTime window for maximal tumor accumulation and probe activation.

Experimental Protocols

Protocol 1: Synthesis of FR5-NIR-Hypoxia-Probe

This protocol describes a representative synthesis of the FR5-NIR-Hypoxia-Probe.

Materials:

  • 2,4-Dimethylaniline

  • 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized near-infrared fluorophore (e.g., Amino-Cy7)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • Diazotization of 2,4-Dimethylaniline:

    • Dissolve 2,4-dimethylaniline in a solution of hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to form the diazonium salt.

  • Azo Coupling to form Carboxy-Functionalized Food this compound:

    • In a separate flask, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid disodium salt in an aqueous sodium hydroxide solution and cool to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the naphthalene derivative solution.

    • Maintain the pH of the reaction mixture between 8-9 by adding sodium hydroxide solution as needed.

    • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Acidify the mixture with hydrochloric acid to precipitate the carboxylated Food this compound derivative.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Activation of Carboxyl Group:

    • Dissolve the carboxylated Food this compound derivative in anhydrous DMF.

    • Add EDC and NHS to the solution and stir at room temperature for 4 hours to form the NHS ester.

  • Conjugation with NIR Fluorophore:

    • Dissolve the amine-functionalized NIR fluorophore in anhydrous DMF.

    • Add the solution containing the activated Food this compound derivative to the fluorophore solution.

    • Stir the reaction mixture at room temperature overnight in the dark.

  • Purification of FR5-NIR-Hypoxia-Probe:

    • Remove the DMF under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: In Vivo Imaging of Tumor Hypoxia in a Mouse Model

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

  • FR5-NIR-Hypoxia-Probe

  • Phosphate-buffered saline (PBS)

  • In vivo imaging system (IVIS) with appropriate filters for NIR fluorescence

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Place the mouse in the imaging chamber of the IVIS.

  • Baseline Imaging:

    • Acquire a pre-injection (baseline) fluorescence image of the mouse to determine the level of autofluorescence.

  • Probe Administration:

    • Dissolve the FR5-NIR-Hypoxia-Probe in PBS to a final concentration of 1 mg/mL.

    • Inject the probe solution intravenously (e.g., via the tail vein) at a dose of 10 mg/kg body weight.

  • Time-Course Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).

    • Maintain the mouse under anesthesia during each imaging session.

  • Image Analysis:

    • Use the imaging software to quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) at each time point.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by the average fluorescence intensity of the background region.

  • Ex Vivo Validation (Optional):

    • After the final imaging session, euthanize the mouse.

    • Excise the tumor and other major organs (e.g., liver, kidneys, spleen, heart, lungs).

    • Image the excised tissues ex vivo to confirm the biodistribution of the probe.

Visualizations

Signaling Pathway of Probe Activation

G cluster_0 Normoxic Environment cluster_1 Hypoxic Tumor Microenvironment FR5-NIR_Probe_Intact FR5-NIR-Hypoxia-Probe (Non-fluorescent) Reductases Overexpressed Reductases (e.g., Azoreductases) FR5-NIR_Probe_Intact->Reductases Enters Hypoxic Region Azo_Cleavage Azo Bond Cleavage Reductases->Azo_Cleavage Catalyzes Reduction NIR_Fluorophore Released NIR Fluorophore (Fluorescent) Azo_Cleavage->NIR_Fluorophore Release

Caption: Activation mechanism of the FR5-NIR-Hypoxia-Probe in a hypoxic tumor environment.

Experimental Workflow for In Vivo Imaging

G Start Start Anesthetize Anesthetize Tumor-Bearing Mouse Start->Anesthetize Baseline_Image Acquire Baseline Fluorescence Image Anesthetize->Baseline_Image Inject_Probe Inject FR5-NIR-Hypoxia-Probe (IV) Baseline_Image->Inject_Probe Time_Course_Imaging Acquire Images at 1, 2, 4, 8, 24h Inject_Probe->Time_Course_Imaging Analyze_Images Quantify Fluorescence Intensity Calculate Tumor-to-Background Ratio Time_Course_Imaging->Analyze_Images Ex_Vivo Ex Vivo Tissue Imaging (Optional) Analyze_Images->Ex_Vivo End End Ex_Vivo->End

Troubleshooting & Optimization

Preventing precipitation of Food Red 5 in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Food Red 5 (Ponceau 4R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Food this compound in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this dye in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is Food this compound and why is it used in experimental assays?

Food this compound, also known as Ponceau 4R or Acid Red 18, is a synthetic azo dye. In laboratory settings, it is often used as a visualization agent in various assays, such as protein staining on membranes (similar to Ponceau S), due to its ability to bind to proteins and other molecules, producing a distinct red color.

Q2: What are the primary causes of Food this compound precipitation in experiments?

Precipitation of Food this compound can be triggered by several factors, including:

  • pH outside the optimal range: The dye is most stable within a pH range of 2.5 to 9.5. Extreme pH values can alter its solubility.

  • High concentrations of certain salts: While moderate ionic strength can enhance solubility, high concentrations of divalent cations may lead to precipitation.

  • Low temperatures: Solubility of Food this compound decreases at lower temperatures, which can cause it to precipitate out of solution, especially if the concentration is high.

  • Interactions with other reagents: The dye can interact with certain proteins and other macromolecules, leading to co-precipitation, particularly in acidic conditions.[1]

  • Use of inappropriate solvents: Food this compound has low solubility in certain organic solvents like ethanol.

Q3: What is the recommended solvent for preparing a Food this compound stock solution?

The recommended solvent for preparing a stock solution of Food this compound is high-purity water. For applications requiring a non-aqueous solvent, Dimethyl Sulfoxide (DMSO) can be used, although solubility is lower than in water. It is advisable to prepare fresh solutions and filter them through a 0.22 µm filter before use to remove any micro-precipitates.[2]

Q4: How should I store my Food this compound solutions to prevent precipitation?

Stock solutions should be stored in a well-sealed container, protected from light, at room temperature or refrigerated (2-8°C). Avoid freezing, as this can promote precipitation upon thawing. If a solution has been refrigerated, allow it to come to room temperature and vortex gently before use to ensure it is fully redissolved.

Troubleshooting Guide

This guide addresses common issues encountered with Food this compound precipitation during experimental procedures.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon dissolving the powder. - The solvent is too cold.- The concentration is too high for the chosen solvent.- The water quality is poor (contains interfering ions).- Use room temperature, high-purity water (e.g., Milli-Q or equivalent).- Refer to the solubility table below to ensure you are not exceeding the solubility limit.- Gentle warming and sonication can aid dissolution.
Solution becomes cloudy or forms a precipitate over time. - The solution is stored improperly (e.g., exposed to light, not sealed).- The pH of the solution has shifted.- Microbial contamination.- Store in a dark, sealed container at the recommended temperature.- Check the pH of your solution and adjust if necessary to be within the 2.5 - 9.5 range.- Filter-sterilize the solution if it will be stored for an extended period.
Precipitation occurs when the dye is added to a buffer or assay medium. - The buffer pH is outside the optimal range for the dye.- The buffer has a high concentration of divalent cations (e.g., Ca²⁺, Mg²⁺).- Incompatibility with other buffer components.- Ensure the final pH of the mixture is within the 2.5 - 9.5 range.- If possible, use a buffer with a low concentration of divalent cations or consider using a chelating agent like EDTA in your buffer formulation.- Test the compatibility of the dye with a small amount of the buffer before preparing a large volume.
Precipitate forms during a staining procedure (e.g., on a membrane). - The staining solution is too concentrated.- The washing steps are inadequate.- The pH of the staining or washing solution is incorrect.- Prepare the staining solution at the recommended concentration (e.g., 0.1% w/v).- Ensure thorough but gentle washing with the appropriate wash buffer (e.g., distilled water or TBS-T) to remove excess, unbound dye.- Use an acidic staining solution (e.g., with 5% acetic acid) to promote binding to proteins and minimize non-specific precipitation.[3][4][5][6]

Data Presentation

Table 1: Solubility of Food this compound in Common Laboratory Solvents
SolventSolubility at 20°CNotes
Water~200 g/LHigh solubility. The recommended primary solvent.
Phosphate-Buffered Saline (PBS)50 mg/mL (50 g/L)Good solubility. Note that high salt concentrations can sometimes affect solubility.
Dimethyl Sulfoxide (DMSO)~84 g/LGood solubility. Can be used as an alternative to water.
Ethanol~0.9 g/LLow solubility. Not recommended as a primary solvent.
GlycerolSolubleGood solubility.[4]
Grease/OilsInsolubleNot a suitable solvent.[4]
Table 2: pH Stability of Food this compound
pH RangeObservationRecommendation
< 2.5Potential for color change and reduced solubility.Avoid unless experimentally necessary.
2.5 - 9.5Stable red color.Recommended working range.
> 9.5May turn brown and degrade.Avoid.

Experimental Protocols

Protocol for Preparing a Stable 1% (w/v) Food this compound Stock Solution
  • Materials:

    • Food this compound (Ponceau 4R) powder

    • High-purity water (e.g., Milli-Q)

    • 50 mL conical tube or volumetric flask

    • Magnetic stirrer and stir bar (optional)

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh out 0.5 g of Food this compound powder.

    • Add the powder to a 50 mL conical tube or volumetric flask.

    • Add approximately 40 mL of high-purity water at room temperature.

    • Vortex or stir the solution until the powder is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution if necessary.

    • Once dissolved, bring the final volume to 50 mL with high-purity water.

    • For long-term storage, filter the solution through a 0.22 µm syringe filter to remove any particulates and potential microbial contamination.

    • Store the solution in a clearly labeled, light-protected container at room temperature or 2-8°C.

Protocol for Staining Proteins on a Nitrocellulose or PVDF Membrane

This protocol is adapted from established methods for Ponceau S staining and is suitable for verifying protein transfer in Western blotting.

  • Materials:

    • Membrane with transferred proteins

    • Food this compound Staining Solution (0.1% w/v Food this compound in 5% v/v acetic acid)

    • Wash solution (e.g., distilled water or 1x TBS-T)

    • Destaining solution (optional, e.g., 0.1 M NaOH)

    • A clean container for staining

  • Procedure:

    • After protein transfer, wash the membrane briefly with distilled water to remove any residual transfer buffer.

    • Place the membrane in the clean container and add enough Food this compound Staining Solution to completely submerge it.

    • Incubate for 1-5 minutes at room temperature with gentle agitation.

    • Pour off the staining solution (it can be reused).

    • Wash the membrane with distilled water or 1x TBS-T for 1-2 minutes with gentle agitation to remove the background stain. Repeat until the protein bands are clearly visible against a faint background.

    • Image the membrane to document the transfer efficiency.

    • To proceed with immunodetection, destain the membrane by washing with 1x TBS-T or, for complete removal, a brief wash with 0.1 M NaOH followed by several washes with distilled water.

Visualizations

Experimental_Workflow_for_Stable_Dye_Solution Workflow for Preparing and Using Food this compound Solution cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_troubleshoot Troubleshooting weigh Weigh Food this compound Powder dissolve Dissolve in Room Temperature High-Purity Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Filter (0.22 µm) adjust_vol->filter store Store in Dark, Sealed Container filter->store add_to_assay Add to Assay Medium store->add_to_assay Use in Experiment incubate Incubate add_to_assay->incubate precipitate Precipitation Observed? add_to_assay->precipitate wash Wash Steps incubate->wash incubate->precipitate analyze Analyze Results wash->analyze precipitate->analyze No check_params Check pH, Temp, Concentration, Reagents precipitate->check_params Yes adjust_params Adjust Parameters check_params->adjust_params adjust_params->add_to_assay Retry

Caption: Experimental workflow for preparing and using Food this compound solutions.

Precipitation_Troubleshooting_Logic Troubleshooting Logic for Food this compound Precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed ph Incorrect pH start->ph temp Low Temperature start->temp conc High Concentration start->conc reagent Reagent Incompatibility start->reagent adjust_ph Adjust pH to 2.5-9.5 ph->adjust_ph warm Warm Solution Gently temp->warm dilute Dilute Solution conc->dilute test_reagents Test Reagent Compatibility reagent->test_reagents end Precipitation Resolved adjust_ph->end warm->end dilute->end test_reagents->end

Caption: Decision tree for troubleshooting Food this compound precipitation.

References

Troubleshooting guide for Red 5 staining artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing Red 5 staining in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed with this compound staining?

A1: The most frequently encountered artifacts with this compound staining are high background fluorescence, non-specific staining, and bleed-through from other fluorescent channels. These issues can obscure the true signal and lead to misinterpretation of results.

Q2: My entire sample is glowing red, even my negative control. What is causing this high background?

A2: This is likely due to autofluorescence, which is the natural fluorescence emitted by certain molecules within the cells or tissue.[1][2] Autofluorescence is a common issue in the red spectrum. It can be exacerbated by over-fixation of the sample.

Q3: I am seeing red signal in areas where my protein of interest should not be. What causes this non-specific staining?

A3: Non-specific staining can arise from several factors:

  • Primary antibody issues: The primary antibody may have too high a concentration, leading to off-target binding.

  • Secondary antibody issues: The secondary antibody, conjugated to this compound, may be binding non-specifically to other proteins in the sample. This can be a particular problem if the secondary antibody cross-reacts with endogenous immunoglobulins in the tissue.

  • Inadequate blocking: Insufficient blocking of non-specific binding sites in the sample can lead to both the primary and secondary antibodies binding indiscriminately.[3]

Q4: I am performing a multi-color imaging experiment and see a red signal in my green channel, and vice-versa. What is happening?

A4: This phenomenon is known as spectral bleed-through or crosstalk. It occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another.[4] this compound has a broad emission spectrum which can sometimes extend into the detection range of other channels if not properly filtered.

Troubleshooting Guides

Issue 1: High Background Fluorescence (Autofluorescence)

High background fluorescence can mask your specific this compound signal.

Troubleshooting Workflow:

A High Background Signal B Review Fixation Protocol A->B C Reduce Fixation Time or Formaldehyde Concentration B->C Over-fixation suspected D Implement Autofluorescence Quenching B->D Fixation is optimal C->D E Use Sodium Borohydride or Commercial Quenching Reagent D->E F Acquire Unstained Control Image E->F G Perform Spectral Unmixing or Background Subtraction F->G H Optimized Signal G->H

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Methodologies:

  • Fixation Optimization:

    • Prepare a series of fixation solutions with varying concentrations of formaldehyde (e.g., 2%, 4%, 8%).

    • Fix samples for different durations (e.g., 10 min, 15 min, 30 min).

    • Process and stain the samples with this compound.

    • Image the samples under identical conditions and compare the signal-to-noise ratio to determine the optimal fixation parameters.

  • Sodium Borohydride Quenching:

    • Following fixation and permeabilization, wash the samples three times in PBS for 5 minutes each.

    • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

    • Incubate the samples in the sodium borohydride solution for 10 minutes at room temperature.[5]

    • Wash the samples three times in PBS for 5 minutes each.

    • Proceed with the blocking and antibody incubation steps.

Issue 2: Non-Specific Staining

Non-specific staining results in a false-positive signal.

Troubleshooting Workflow:

A Non-Specific Staining B Optimize Blocking Step A->B C Increase Blocking Time or Change Blocking Agent (e.g., BSA, serum) B->C D Titrate Primary Antibody C->D E Perform a Dilution Series of the Primary Antibody D->E F Titrate Secondary Antibody E->F G Perform a Dilution Series of the this compound Secondary F->G H Run Controls G->H I Secondary Antibody Only Control Isotype Control H->I J Clean Signal I->J

Caption: Troubleshooting workflow for non-specific staining.

Quantitative Data Summary:

ParameterStandard RecommendationTroubleshooting Range
Blocking Time 1 hour1-2 hours
Blocking Agent 5% BSA or 10% Normal Goat Serum5-10% BSA or 10-20% Serum
Primary Antibody Dilution 1:100 - 1:10001:500 - 1:5000
This compound Secondary Antibody Dilution 1:5001:1000 - 1:2000

Experimental Protocols:

  • Antibody Titration:

    • Prepare a series of dilutions for your primary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000).

    • Stain separate samples with each dilution, keeping the this compound secondary antibody concentration constant.

    • Image all samples using the same acquisition settings.

    • Identify the dilution that provides the best signal-to-noise ratio.

    • Repeat the process for the this compound secondary antibody, using the optimal primary antibody dilution.

Issue 3: Spectral Bleed-Through

Spectral bleed-through can lead to false co-localization.

Troubleshooting Workflow:

A Signal in Unintended Channel B Check Filter Sets and Fluorophore Spectra A->B C Ensure Emission Filter for this compound Does Not Overlap with Excitation of Other Dyes B->C D Sequential Image Acquisition C->D E Image Each Channel Separately Before Merging D->E F Use Spectral Unmixing Software E->F If bleed-through persists H Corrected Co-localization E->H If bleed-through is resolved G Acquire Reference Spectra for Each Fluorophore F->G G->H

Caption: Troubleshooting workflow for spectral bleed-through.

Data Presentation:

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Bleed-Through with this compound
DAPI358461Low
FITC495519Moderate
This compound 555 585 -
Cy5650670Low

Methodologies:

  • Sequential Imaging:

    • In your microscope software, set up the imaging protocol to acquire each channel sequentially.

    • For the first track, excite with the appropriate laser for your first fluorophore (e.g., 488nm for FITC) and collect the emission.

    • For the second track, excite with the laser for this compound (e.g., 561nm) and collect its emission.

    • This prevents the emission of one dye from being captured in the detector of another.

This guide provides a starting point for troubleshooting common artifacts associated with red fluorescent staining. For further assistance, please consult your microscope's user manual and the technical documentation for your specific antibodies and reagents.

References

Technical Support Center: Food Red 5 Decontamination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of residual Food Red 5 (also known as Ponceau 4R or C.I. Food Red 7) from laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is Food this compound and why can it be difficult to remove?

A1: Food this compound, or Ponceau 4R, is a synthetic strawberry-red azo dye.[1] Its chemical structure, which includes multiple sulfonate groups, makes it highly soluble in water and other polar solvents. While this solubility aids in initial cleaning with aqueous solutions, the dye can still adsorb to surfaces, particularly plastics, leading to persistent staining if not cleaned promptly and correctly.

Q2: What are the basic principles for cleaning Food this compound from lab equipment?

A2: The fundamental approach involves a multi-step process:

  • Pre-rinse: Immediately rinse the equipment with ambient temperature water to remove the majority of the dye.

  • Wash: Use a suitable detergent solution with mechanical action (scrubbing).

  • Final Rinse: Rinse thoroughly with purified (deionized or distilled) water to remove any remaining detergent and dye residues.

  • Drying: Allow to air dry or use a solvent like acetone to speed up the process for glassware.[1][2]

Q3: What types of laboratory materials are most susceptible to staining by Food this compound?

A3: While glass is relatively resistant to staining if cleaned promptly, plastics such as polypropylene (PP) and polycarbonate can be more susceptible to staining due to the dye adsorbing to the polymer matrix. Stainless steel is generally resistant, but harsh cleaning agents can damage its surface.

Q4: Is a "visually clean" standard sufficient for equipment cleanliness?

A4: For many applications, a "visually clean" standard is the minimum requirement. However, in sensitive applications like pharmaceutical manufacturing, this is not sufficient. Cleaning validation, which involves analytical testing to quantify remaining residues, is required to prove that the cleaning process consistently reduces the contaminant to a scientifically established acceptable level.[1][3][4][5]

Troubleshooting Guide

Q5: I have washed my polypropylene beaker, but a visible red stain remains. What should I do?

A5: Plasticware can be challenging. If a standard detergent wash has failed, you can try the following escalating steps:

  • Soaking: Soak the equipment in a warm detergent solution for several hours or overnight. This can help to gradually lift the dye from the plastic.

  • Mild Oxidizing Agent: Prepare a 1:10 dilution of household bleach (sodium hypochlorite solution) and soak the item for 30-60 minutes. Caution: Bleach is corrosive.[6] Do not use on stainless steel. Thoroughly rinse with water afterward to remove all bleach residues. Check the chemical compatibility of your specific plastic before using bleach. Polypropylene is generally not compatible with strong oxidants.[6]

  • Solvent Rinse: A rinse with ethanol may help remove residual dye from some plastics. Always check for chemical compatibility first.

Q6: Can I use an acid bath to remove Food this compound stains?

A6: A standard 1% hydrochloric acid (HCl) bath, commonly used for cleaning glassware, is generally not effective for removing organic dye stains like Food this compound.[7] While strong oxidizing acids like nitric acid can break down the dye, they are hazardous and can damage many materials.[2][8] Using detergents or a targeted oxidizing/reducing agent is a safer and more effective approach.

Q7: How can I confirm that my cleaning procedure is effective at removing all residual Food this compound?

A7: To definitively confirm the effectiveness of a cleaning procedure, a cleaning validation study should be performed. This involves intentionally contaminating a piece of equipment, performing the cleaning procedure, and then testing for any remaining dye using a sensitive analytical method. This process is standard practice in pharmaceutical manufacturing to prevent cross-contamination.[3][4][5]

Data Presentation: Efficacy of Cleaning Agents

The following table summarizes the recommended applications and limitations of common cleaning agents for the removal of Food this compound. Efficacy can be highly dependent on the material of the lab equipment, temperature, and contact time.

Cleaning AgentConcentrationTarget ResidueSuitable MaterialsEfficacy & Limitations
Laboratory Detergent Manufacturer's recommendationGross, water-soluble dyeGlass, Stainless Steel, most PlasticsEffective for initial cleaning. May not remove stubborn, adsorbed stains from plastics.
Ethanol / Isopropyl Alcohol 70%Light residual dyeGlass, Stainless SteelLimited efficacy on its own. Best used as a pre-rinse for organic residues or as a final drying aid. Evaporates quickly.[6]
Sodium Hypochlorite 1-10% solutionAdsorbed dye stainsGlass, some chemically resistant plasticsEffective oxidizing agent for color removal. Corrosive to metals.[6] Can degrade some plastics; compatibility must be verified.[6][8]
Sodium Dithionite 1-5% solutionAdsorbed azo dye stainsGlass, Stainless SteelEffective reducing agent for breaking azo bonds. Should be used in a well-ventilated area. Prepare fresh.
Alkaline Detergents (e.g., NaOH-based) pH > 10Organic residuesGlass, Stainless SteelHighly effective for stubborn organic residues. Can be corrosive; requires careful handling and thorough rinsing.

Experimental Protocols

Protocol: Validation of Cleaning Procedure for Food this compound Removal

This protocol outlines a method to validate a cleaning procedure by quantifying the recovery of Food this compound from a stainless steel surface.

1. Objective: To provide documented evidence that the chosen cleaning procedure consistently removes Food this compound residues from stainless steel surfaces to a predetermined acceptable limit (e.g., visually clean and < 1 µg/cm²).

2. Materials:

  • Food this compound standard

  • Solvent for spiking (e.g., 50:50 methanol:water)

  • Stainless steel coupons (e.g., 10x10 cm)

  • Cleaning agent (e.g., laboratory detergent)

  • Swabs (e.g., low-TOC polyester)

  • Swab wetting solvent (e.g., purified water)

  • Sample vials

  • Validated analytical instrument (e.g., HPLC-UV/Vis or UV-Vis Spectrophotometer)

3. Procedure:

  • 3.1. Coupon Preparation:

    • Pre-clean all stainless steel coupons using the cleaning procedure to be validated.

    • Verify cleanliness by swabbing a control coupon and analyzing for Food this compound. The result should be below the limit of detection.

  • 3.2. Spiking:

    • Prepare a stock solution of Food this compound in the spiking solvent at a known concentration.

    • Apply a known volume of the stock solution evenly onto a defined area (e.g., 100 cm²) of a pre-cleaned coupon. This should correspond to a concentration above the acceptance limit.

    • Allow the solvent to fully evaporate in a controlled environment.

  • 3.3. Cleaning:

    • Execute the documented cleaning procedure on the spiked coupon. This may involve:

      • Rinsing with tap water for 1 minute.

      • Scrubbing with a 2% laboratory detergent solution for 2 minutes.

      • Rinsing with tap water for 1 minute.

      • Final rinse with deionized water for 1 minute.

      • Allowing to air dry completely.

  • 3.4. Sampling (Swab Method):

    • Wet a swab with a specified volume of wetting solvent.

    • Swab the previously spiked area of the cleaned coupon using a systematic pattern (e.g., overlapping horizontal and then vertical strokes).

    • Place the swab head into a sample vial containing a known volume of extraction solvent.

    • Cap the vial and vortex/sonicate to extract the residue from the swab.

  • 3.5. Analysis:

    • Analyze the extract using a validated HPLC-UV/Vis or UV-Vis spectrophotometry method to quantify the amount of Food this compound.

    • Calculate the total amount of residue recovered and express it as µg/cm².

4. Acceptance Criteria:

  • Visual: No visible residue on the coupon surface after cleaning.

  • Analytical: The calculated residue level is below the pre-defined limit of < 1 µg/cm².

  • Recovery: A parallel recovery study (where a spiked, uncleaned coupon is swabbed) should demonstrate that the sampling and analytical method can recover a high percentage (e.g., >70%) of the analyte.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the removal of residual Food this compound from lab equipment.

G cluster_0 start Start: Equipment Contaminated with Food this compound initial_clean Step 1: Standard Cleaning Protocol - Pre-rinse with water - Wash with lab detergent - Final rinse with DI water start->initial_clean visual_inspection Step 2: Visual Inspection initial_clean->visual_inspection is_clean Is Equipment Visibly Clean? visual_inspection->is_clean end_clean End: Equipment is Clean Store Appropriately is_clean->end_clean  Yes troubleshoot Troubleshooting Required is_clean->troubleshoot  No soak Step 3a: Soak in Warm Detergent Solution (1-12h) troubleshoot->soak aggressive_clean Step 3b: Aggressive Cleaning (Choose based on material compatibility) troubleshoot->aggressive_clean soak->visual_inspection Re-inspect oxidize Oxidizing Agent (e.g., 1:10 Bleach) - For glass, compatible plastics aggressive_clean->oxidize reduce Reducing Agent (e.g., Sodium Dithionite) - For glass, stainless steel aggressive_clean->reduce final_inspection Step 4: Final Inspection & Rinse oxidize->final_inspection reduce->final_inspection is_clean2 Is Equipment Visibly Clean? final_inspection->is_clean2 is_clean2->end_clean  Yes validation Step 5: Consider Cleaning Validation Study for Persistent Issues is_clean2->validation  No

Caption: Troubleshooting workflow for removing residual Food this compound.

References

Signal-to-noise ratio optimization in Red 5 fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize the signal-to-noise ratio (SNR) in your Red 5 fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical in fluorescence microscopy?

The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your sample) to the level of background noise. A higher SNR indicates a cleaner, more reliable image where the features of interest are clearly distinguishable from the background. In fluorescence microscopy, especially when imaging faint signals, a high SNR is crucial for accurate detection, quantification, and interpretation of your data.[1][2]

Q2: What are the primary sources of noise in fluorescence microscopy?

Noise in fluorescence microscopy can originate from several sources:

  • Photon Shot Noise: This is an inherent property of light and follows Poisson statistics. It's the statistical fluctuation in the arrival rate of photons at the detector.[1][3]

  • Detector Noise: This includes:

    • Readout Noise: Noise generated by the camera's electronics when converting photons to a digital signal.[1][3]

    • Dark Current: Thermal energy within the detector can generate electrons, creating a signal even in the absence of light.[1][3][4]

  • Background Fluorescence: This is unwanted signal from sources other than your specific target, such as:

    • Autofluorescence: Natural fluorescence from the sample itself (e.g., from mitochondria, lysosomes, or extracellular matrix components).[5]

    • Non-specific Staining: Your fluorescent probes binding to off-target sites.[6][7]

    • Fluorescent Impurities: Contaminants in your mounting medium or immersion oil.

Q3: How does photobleaching affect my signal-to-noise ratio?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a dimmer signal.[8] As your fluorophores photobleach, the signal intensity decreases, which in turn lowers the SNR, especially if the background noise remains constant. To combat this, it's essential to minimize the exposure of your sample to high-intensity light and use photostable dyes.[8][9]

Q4: When should I choose direct versus indirect immunofluorescence for better SNR?

The choice between direct and indirect immunofluorescence depends on your experimental needs.

  • Direct Immunofluorescence: Uses a primary antibody directly conjugated to a fluorophore. This method is quicker and can reduce background from non-specific secondary antibody binding.[10]

  • Indirect Immunofluorescence: Uses an unlabeled primary antibody and a fluorescently labeled secondary antibody that binds to the primary. This approach provides signal amplification because multiple secondary antibodies can bind to a single primary antibody, which can increase the signal intensity and potentially the SNR.[5][10] However, it also has a higher risk of non-specific background staining.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fluorescence microscopy and provides step-by-step solutions to improve your SNR.

Issue 1: Weak or No Signal

A weak or absent signal is a common problem that directly leads to a low SNR.

Possible Causes and Solutions:

CauseSolution
Low Fluorophore Concentration/Expression Increase the concentration of the fluorescent dye or the expression level of the fluorescent protein. For immunofluorescence, perform a titration to find the optimal antibody concentration.[5]
Incorrect Filter Set Ensure your microscope's excitation and emission filters are matched to the spectral properties of your this compound fluorophore.[11] There should be minimal overlap between the excitation and emission filter passbands to prevent bleed-through.[11]
Photobleaching Minimize light exposure by reducing the excitation light intensity or the exposure time.[8][9] Use an antifade mounting medium to protect your sample.[9]
Suboptimal Antibody Performance (Immunofluorescence) Verify that your primary antibody is validated for the application.[5] Ensure the primary and secondary antibodies are compatible.
Incorrect Imaging Settings Check that you are using the correct excitation and emission settings for your dye.[5]
Issue 2: High Background

Excessive background noise can obscure your signal, resulting in a poor SNR.

Possible Causes and Solutions:

CauseSolution
Autofluorescence Include an unstained control to assess the level of autofluorescence.[5] Consider using a fluorophore with a longer wavelength (in the far-red or near-infrared spectrum) as autofluorescence is often lower in this range.[12] Use of autofluorescence quenching reagents can also be effective.[5]
Non-specific Antibody Binding Increase the concentration and duration of the blocking step. Use a blocking buffer containing serum from the same species as the secondary antibody.[7] Perform thorough wash steps between antibody incubations.[6] Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.[5]
Contaminated Reagents Use high-purity, fluorescence-free mounting media and immersion oil. Filter your buffers to remove any particulate matter.
Out-of-Focus Light (Widefield Microscopy) For thick specimens, consider using a confocal or other optical sectioning microscope to reject out-of-focus light.[13]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining for High SNR
  • Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: If targeting an intracellular protein, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific binding sites by incubating the sample in a blocking buffer (e.g., 5% normal goat serum in PBS) for at least 1 hour at room temperature.[7][14]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration) and incubate overnight at 4°C.

  • Washing: Wash the sample three times for 5 minutes each with PBS to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 5.

  • Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[9]

Data Presentation

Table 1: Common this compound Fluorophores and Their Spectral Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Molecular Weight (Da)Quantum Yield
Texas Red589615~6250.61
Alexa Fluor 594590617~12000.66
Cy3.5581596~7670.15
Cy5649670~7920.20
Alexa Fluor 647650668~13000.33
DRAQ5™647681~554N/A

Note: Spectral properties can vary slightly depending on the local environment.

Visualizations

Diagram 1: Troubleshooting Workflow for Low SNR

low_snr_troubleshooting start Low SNR Detected check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No weak_signal_causes Potential Causes: - Low fluorophore concentration - Incorrect filters - Photobleaching - Suboptimal antibody check_signal->weak_signal_causes Yes high_background_causes Potential Causes: - Autofluorescence - Non-specific staining - Contaminated reagents - Out-of-focus light check_background->high_background_causes Yes end_good SNR Optimized check_background->end_good No weak_signal_solutions Solutions: - Increase concentration/expression - Verify filter compatibility - Use antifade/reduce exposure - Validate/titrate antibody weak_signal_causes->weak_signal_solutions weak_signal_solutions->end_good high_background_solutions Solutions: - Use spectral unmixing/quenching - Optimize blocking/washing - Use pure reagents - Use confocal microscopy high_background_causes->high_background_solutions high_background_solutions->end_good snr_factors cluster_signal Signal Optimization cluster_noise Noise Reduction fluorophore Fluorophore Properties (Brightness, Photostability) snr High SNR fluorophore->snr concentration Probe Concentration concentration->snr excitation Excitation Intensity excitation->snr objective Objective NA objective->snr autofluorescence Autofluorescence autofluorescence->snr stray_light Stray Light stray_light->snr detector_noise Detector Noise detector_noise->snr background_staining Non-specific Staining background_staining->snr immunofluorescence_workflow start Start: Sample Preparation fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 5. Wash primary_ab->wash1 secondary_ab 6. This compound Secondary Antibody Incubation wash1->secondary_ab wash2 7. Wash secondary_ab->wash2 mount 8. Mount with Antifade wash2->mount image 9. Image Acquisition mount->image

References

Addressing photobleaching of Pigment Red 5 during imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the photobleaching of Pigment Red 5 during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pigment this compound and what are its basic properties?

Pigment this compound is a synthetic monoazo pigment belonging to the Naphthol AS pigment category.[1] It is primarily used for its red color in various industrial applications, including inks, coatings, and cosmetics.[2][3] While not a traditional fluorescent probe, its colored nature allows for its visualization using light microscopy. Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of Pigment this compound

PropertyValue/DescriptionSource(s)
CI Name Pigment this compound[2]
CI Number 12490[2]
Chemical Class Monoazo (Naphthol AS)[1][2]
Molecular Formula C₃₀H₃₁ClN₄O₇S[4]
Molecular Weight 627.11 g/mol [4]
Appearance Red powder[2]
Solubility Very low in water (7.8 µg/L at 23°C). Slightly soluble in ethanol and acetone.[4]
Heat Stability Up to 140 °C[2]
Light Fastness Good (rated 6 on a scale of 1-8)[2]

Q2: What is photobleaching and why is it a concern when imaging Pigment this compound?

Photobleaching is the irreversible photochemical destruction of a colorant or fluorophore upon exposure to light.[5] This process leads to a loss of signal, manifesting as fading of the pigment's color during imaging. It is a significant concern as it can limit the duration of imaging experiments and affect the quantitative analysis of images. The photobleaching of azo pigments like Pigment this compound can involve the generation of reactive oxygen species (ROS) and photochemical reactions that alter the chromophore's structure.[5][6]

Q3: What are the primary factors that contribute to the photobleaching of Pigment this compound?

Several factors can accelerate the photobleaching of Pigment this compound during imaging:

  • High-Intensity Illumination: Using excessive laser power or a very bright lamp for excitation increases the rate of photochemical reactions that lead to bleaching.[3][7]

  • Prolonged Exposure Time: The longer the pigment is exposed to excitation light, the more photobleaching will occur.[7]

  • Presence of Oxygen: Molecular oxygen can react with the excited state of the pigment, leading to the formation of reactive oxygen species (ROS) that can chemically damage the pigment molecule.[5]

  • Sample Environment: The chemical environment surrounding the pigment, including the mounting medium, can influence its photostability.[8]

Q4: What general strategies can I employ to minimize the photobleaching of Pigment this compound?

To reduce photobleaching, consider the following general strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[9]

  • Minimize Exposure Time: Keep the exposure time for each image as short as possible.[9]

  • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium to quench reactive oxygen species and protect the pigment.

  • Optimize Imaging Settings: Adjust camera gain and binning to enhance signal detection without increasing excitation light.

  • Work Efficiently: Minimize the time the sample is exposed to light while searching for the region of interest.

Troubleshooting Guide

This guide addresses common issues encountered when imaging Pigment this compound.

Q5: My Pigment this compound signal is very dim or fades almost immediately. What should I do?

A dim or rapidly fading signal can be due to several factors. The following troubleshooting workflow can help you identify and resolve the issue.

TroubleshootingWorkflow start Start: Dim Signal or Rapid Fading check_intensity Is excitation light intensity optimized? start->check_intensity reduce_intensity Action: Reduce laser power or lamp intensity. check_intensity->reduce_intensity No check_exposure Is exposure time minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Action: Decrease camera exposure time. check_exposure->reduce_exposure No check_antifade Are you using an antifade reagent? check_exposure->check_antifade Yes reduce_exposure->check_antifade add_antifade Action: Add an antifade reagent to your mounting medium. check_antifade->add_antifade No check_sample_prep Is the pigment properly dispersed? check_antifade->check_sample_prep Yes add_antifade->check_sample_prep improve_dispersion Action: Review and optimize pigment dispersion protocol. check_sample_prep->improve_dispersion No end Problem Resolved check_sample_prep->end Yes improve_dispersion->end

Troubleshooting workflow for a dim or rapidly fading Pigment this compound signal.

Q6: I am observing uneven staining or pigment aggregates in my sample. What could be the cause?

Uneven staining or the presence of aggregates is often due to improper sample preparation. Pigments, being insoluble, need to be well-dispersed to achieve uniform staining.[2][10] Refer to the "Protocol for Preparing a Pigment this compound Dispersion" in the Experimental Protocols section to ensure your preparation method is optimal. Additionally, ensure that your tissue sections or cells are properly fixed and permeabilized to allow for even penetration of the pigment dispersion.

Q7: Which antifade reagent should I use for Pigment this compound?

The effectiveness of a specific antifade reagent can be fluorophore-dependent. While there is no specific data for Pigment this compound, several common antifade reagents are known to be effective for a broad range of organic dyes. It is recommended to empirically test a few to find the most suitable one for your experimental conditions.

Table 2: Common Antifade Reagents

Antifade ReagentProperties and Considerations
p-Phenylenediamine (PPD) Generally effective, but can be toxic and may cause autofluorescence at shorter wavelengths.
n-Propyl gallate (NPG) A common antioxidant-based antifade reagent.
1,4-diazabicyclo[2.2.2]octane (DABCO) A widely used amine-based free radical scavenger.
Commercial Mountants (e.g., ProLong™ series, VECTASHIELD®) Often contain a mixture of antifade agents and are optimized for ease of use and performance with a variety of dyes. Some are available with or without a nuclear counterstain like DAPI.

Experimental Protocols

Protocol 1: Preparing a Pigment this compound Dispersion for Microscopy

This protocol provides a general method for preparing a dispersion of Pigment this compound suitable for staining cells or tissue sections. This is a critical step as proper dispersion is key to achieving uniform staining and minimizing aggregates.[2][10][11]

Materials:

  • Pigment this compound powder

  • Dispersing agent (e.g., a non-ionic surfactant like Tween-20 or Triton X-100)

  • Distilled water or appropriate buffer (e.g., PBS)

  • High-speed vortexer or sonicator (bath or probe type)

  • Microcentrifuge

Methodology:

  • Prepare a Stock Solution of the Dispersing Agent: Prepare a 1% (w/v) solution of the chosen dispersing agent in distilled water or buffer.

  • Wetting the Pigment:

    • Weigh out a small amount of Pigment this compound powder (e.g., 1-5 mg).

    • In a microcentrifuge tube, add a small volume of the 1% dispersing agent solution to the pigment powder to create a thick paste. This initial wetting step is crucial to break up large agglomerates.[2][10]

    • Mix thoroughly with a pipette tip or by vortexing until the powder is fully wetted and no dry clumps are visible.

  • Dispersion:

    • Gradually add more of the dispersing agent solution or buffer to the paste while continuously mixing (vortexing or sonicating). Aim for a final concentration in the range of 0.1-1 mg/mL. The optimal concentration may need to be determined empirically.

    • If using a sonicator, sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating, which can affect the stability of the dispersion.[11] Continue for a total of 5-10 minutes of sonication time.

  • Stabilization and Removal of Large Aggregates:

    • After dispersion, centrifuge the suspension at a low speed (e.g., 500-1000 x g) for 5-10 minutes.

    • Carefully collect the supernatant, which will contain the finer, more uniformly dispersed pigment particles. The pellet will contain larger, undispersed aggregates.

  • Storage:

    • Store the final pigment dispersion at 4°C, protected from light. The dispersion should be stable for several days to weeks, but it is best to prepare it fresh when possible. Before each use, briefly vortex or sonicate the dispersion to ensure it is well-mixed.

Protocol 2: Quantifying the Photobleaching of Pigment this compound

This protocol describes a method to quantify the rate of photobleaching of Pigment this compound in your sample under your specific imaging conditions using ImageJ/Fiji.[1][12][13][14]

Experimental Workflow Diagram:

QuantifyWorkflow prep_sample 1. Prepare and Mount Pigment this compound Sample acquire_stack 2. Acquire Time-Lapse Image Stack prep_sample->acquire_stack open_fiji 3. Open Image Stack in ImageJ/Fiji acquire_stack->open_fiji select_roi 4. Select Region of Interest (ROI) open_fiji->select_roi measure_intensity 5. Measure Mean Gray Value for each frame select_roi->measure_intensity plot_data 6. Plot Intensity vs. Time measure_intensity->plot_data fit_curve 7. Fit an Exponential Decay Curve to the Data plot_data->fit_curve calculate_rate 8. Determine Photobleaching Rate Constant fit_curve->calculate_rate

Experimental workflow for quantifying the photobleaching of Pigment this compound.

Materials:

  • Microscope with a camera capable of time-lapse imaging.

  • ImageJ or Fiji software.

  • A sample stained with your Pigment this compound dispersion.

Methodology:

  • Sample Preparation: Prepare your sample stained with Pigment this compound and mount it using your desired mounting medium (with or without an antifade reagent).

  • Image Acquisition:

    • Locate a region of interest (ROI) with uniform staining.

    • Set up a time-lapse acquisition with your imaging software. Use the exact same imaging parameters (laser power, exposure time, camera gain, etc.) that you plan to use for your actual experiments.

    • Acquire a series of images of the same ROI over time (e.g., one image every 5 or 10 seconds for a total of 5-10 minutes). The optimal time interval and duration will depend on how quickly the pigment photobleaches.

  • Image Analysis in ImageJ/Fiji:

    • Open the acquired time-lapse image sequence (stack) in ImageJ/Fiji.

    • Use the "Bleach Correction" plugin if your software has it, to account for overall dimming not related to your specific ROI.[15]

    • Draw an ROI over the stained area you want to measure.

    • Go to Analyze > Set Measurements... and ensure "Mean Gray Value" is selected.[13][14]

    • Go to Analyze > Plot Z-axis Profile. This will generate a plot of the mean intensity within the ROI for each frame (time point).

    • The resulting data points can be copied and pasted into a spreadsheet or graphing software.

  • Data Analysis:

    • Plot the mean intensity as a function of time.

    • Fit the data to a single exponential decay function: I(t) = I₀ * e^(-kt) + C Where:

      • I(t) is the intensity at time t

      • I₀ is the initial intensity

      • k is the photobleaching rate constant

      • C is a constant representing the background or non-bleaching component

    • The value of k provides a quantitative measure of the photobleaching rate under your specific imaging conditions. A higher k value indicates faster photobleaching.

    • You can compare the k values obtained with and without an antifade reagent to quantify the effectiveness of the antifade.

Signaling Pathways and Mechanisms

General Mechanism of Photobleaching

The photobleaching of organic molecules like Pigment this compound is a complex process that can occur through several pathways, often involving the formation of reactive oxygen species (ROS). The following diagram illustrates a simplified, general mechanism.

A simplified diagram of the general photobleaching mechanism.

This diagram illustrates that upon light absorption, the pigment enters an excited singlet state. From here, it can either return to the ground state by emitting fluorescence (the signal we detect) or undergo intersystem crossing to a longer-lived excited triplet state. Both the excited singlet and triplet states can undergo destructive photochemical reactions. The triplet state is particularly important as it can transfer energy to molecular oxygen, generating highly reactive singlet oxygen, which can then chemically modify and destroy the pigment molecule, leading to a loss of color.[5]

References

How to stabilize Food Red 5 in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing the azo dye Food Red 5 (C.I. 16150) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is Food this compound and why is its stability a concern?

Food this compound, also known as C.I. Food this compound or C.I. 16150, is a synthetic azo dye.[1] Like many azo dyes, its stability can be compromised under certain conditions, particularly at extreme pH values (highly acidic or basic), leading to color fading or alteration. This instability can affect experimental results and the quality of final products.

Q2: How does pH affect the color and stability of Food this compound?

Extreme pH levels can lead to the degradation of Food this compound. In strongly acidic solutions, it may precipitate as a red solid.[1] In concentrated basic solutions, its color can shift to orange-brown or palm red light.[1] While specific quantitative data for Food this compound is limited, studies on similar azo dyes like Ponceau 4R show significant color changes at pH values below 3 and above 11.

Q3: What are the primary mechanisms of Food this compound degradation in acidic and basic conditions?

The degradation of azo dyes at different pH values can be complex. In acidic conditions, the azo bond (-N=N-) can be protonated, making it susceptible to cleavage. Under basic conditions, the degradation pathway may involve other parts of the molecule. The specific mechanism is influenced by the dye's molecular structure.

Q4: What are the general strategies to improve the stability of Food this compound?

Several strategies can be employed to enhance the stability of Food this compound:

  • pH Control: Using buffer systems to maintain the pH within a stable range is the most direct method.

  • Use of Antioxidants: To prevent oxidative degradation, which can be exacerbated by light and certain chemical environments, antioxidants can be added.

  • Encapsulation: Microencapsulation can create a physical barrier, protecting the dye from the surrounding environment.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid color fading in an acidic solution (pH < 4) Protonation and subsequent cleavage of the azo bond.1. Adjust the pH to a more neutral range (4-8) using a suitable buffer system (e.g., phosphate or citrate buffer).2. If a low pH is required, consider using an antioxidant like ascorbic acid to mitigate oxidative degradation that can be accelerated under acidic conditions.3. For long-term stability, consider encapsulating the Food this compound.
Color shifts to brown or fades in a basic solution (pH > 9) Degradation of the dye molecule under alkaline conditions.1. Lower the pH to a neutral or slightly acidic range using a buffer.2. Protect the solution from light and oxygen, as these factors can accelerate degradation in basic media.3. Evaluate the use of chelating agents if metal ions are present, as they can catalyze degradation at high pH.
Precipitation of the dye in a highly acidic medium Formation of the less soluble free acid form of the dye.1. Increase the pH of the solution to above the pKa of the sulfonic acid groups to ensure it remains in its soluble salt form.2. If a low pH is necessary, consider using a co-solvent to increase the solubility of the precipitated form.

Data Presentation

Table 1: Illustrative pH Stability of an Azo Dye (Proxy for Food this compound) at 25°C over 24 hours.

Disclaimer: The following data is illustrative and based on typical behavior of similar azo dyes. Actual values for Food this compound may vary.

pHBuffer SystemInitial Absorbance (λmax)Absorbance after 24h% DegradationVisual Observation
2.0Glycine-HCl1.0020.75125.0%Noticeable fading
4.0Acetate1.0010.9812.0%Stable
6.0Phosphate1.0030.9980.5%Stable
8.0Phosphate1.0000.9950.5%Stable
10.0Carbonate-Bicarbonate1.0020.90210.0%Slight color shift
12.0Glycine-NaOH1.0010.65035.1%Significant fading and browning

Table 2: Effect of Antioxidants on the Stability of an Azo Dye (Proxy for Food this compound) at pH 4.0 under UV light for 4 hours.

Disclaimer: The following data is illustrative.

ConditionAntioxidant (Concentration)Initial Absorbance (λmax)Absorbance after 4h% Degradation
ControlNone1.0000.65035.0%
Test 1Ascorbic Acid (0.1%)1.0010.9515.0%
Test 2Sodium Metabisulfite (0.1%)1.0020.9228.0%
Test 3BHT (Butylated Hydroxytoluene) (0.02%)1.0000.85015.0%

Experimental Protocols

Protocol 1: Determining the pH Stability Profile of Food this compound

Objective: To quantify the degradation of Food this compound at different pH values over time.

Materials:

  • Food this compound stock solution (e.g., 1 mg/mL in deionized water)

  • A series of buffers (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Carbonate-Bicarbonate for pH 9-11, Glycine-NaOH for pH 12-13)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • pH meter

Methodology:

  • Prepare a series of buffered solutions across the desired pH range (e.g., pH 2, 4, 6, 8, 10, 12).

  • Dilute the Food this compound stock solution in each buffer to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at its λmax (maximum absorbance wavelength).

  • Immediately measure the initial absorbance (A₀) of each solution at the λmax. This is the time zero reading.

  • Store the solutions in a controlled environment (e.g., 25°C, protected from light).

  • At set time intervals (e.g., 1, 4, 8, 12, 24 hours), measure the absorbance (Aₜ) of each solution at the same λmax.

  • Calculate the percentage of dye remaining at each time point using the formula: % Dye Remaining = (Aₜ / A₀) * 100.

  • The percentage degradation is 100 - % Dye Remaining.

Protocol 2: Evaluating the Efficacy of Stabilizing Agents

Objective: To assess the effectiveness of antioxidants in preventing the degradation of Food this compound.

Materials:

  • Food this compound solution at a pH where it shows instability (e.g., pH 4.0 for photostability testing).

  • Selected antioxidants (e.g., ascorbic acid, sodium metabisulfite).

  • UV lamp or other controlled light source for accelerated degradation studies.

  • UV-Vis Spectrophotometer.

Methodology:

  • Prepare a bulk solution of Food this compound in the chosen buffer.

  • Divide the solution into several aliquots. One will serve as the control (no antioxidant).

  • To the other aliquots, add different antioxidants at specified concentrations.

  • Measure the initial absorbance (A₀) of all solutions.

  • Expose all solutions to the degradation condition (e.g., UV light) for a set period.

  • Measure the final absorbance (Aₜ) of all solutions.

  • Compare the percentage degradation between the control and the antioxidant-containing solutions to determine the efficacy of the stabilizing agents.

Visualizations

G cluster_acidic Acidic Degradation Food_Red_5_Acid Food this compound (Stable Form) Protonated_Dye Protonated Azo Group Food_Red_5_Acid->Protonated_Dye + H⁺ (Low pH) Degradation_Products_Acid Degradation Products (Colorless/Altered Color) Protonated_Dye->Degradation_Products_Acid Cleavage of Azo Bond G cluster_stabilization Stabilization Workflow Start Unstable Food this compound Solution Identify_pH Determine pH of Instability Start->Identify_pH Choose_Stabilizer Select Stabilization Method Identify_pH->Choose_Stabilizer Option_Buffer pH Adjustment (Buffer System) Choose_Stabilizer->Option_Buffer Option_Antioxidant Add Antioxidant Choose_Stabilizer->Option_Antioxidant Option_Encapsulation Encapsulation Choose_Stabilizer->Option_Encapsulation Test_Stability Conduct Stability Test (Protocol 1 or 2) Option_Buffer->Test_Stability Option_Antioxidant->Test_Stability Option_Encapsulation->Test_Stability Analyze Analyze Results (Spectrophotometry) Test_Stability->Analyze End Stable Food this compound Solution Analyze->End

References

Technical Support Center: Overcoming Interference from Red-Colored Compounds in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from red-colored or fluorescent compounds, colloquially referred to as "Red 5," in their biochemical assays. The following resources are designed to help you identify the source of interference and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" interference?

A1: "this compound" is a term used here to represent any red-colored or fluorescent compound that interferes with biochemical assay readouts. This interference can arise from the intrinsic properties of a test compound, leading to inaccurate results such as false positives or false negatives.[1]

Q2: What are the common mechanisms of interference from red-colored compounds?

A2: Red-colored or fluorescent compounds can interfere with assays through several mechanisms:

  • Autofluorescence: The compound itself fluoresces at the same wavelength used for assay detection, leading to a false positive signal.[1][2]

  • Light Quenching: The compound absorbs the excitation or emission light of the reporter fluorophore, leading to a decrease in the detected signal and potentially causing false negative results.[2][3]

  • Light Scattering: Precipitated or aggregated compounds can scatter light, which can either increase or decrease the measured signal depending on the assay format.[1]

  • Inner Filter Effect: The compound absorbs light at the excitation or emission wavelengths, which is a common issue with colored compounds in absorbance-based assays.[2][4]

  • Chemical Reactivity: Some compounds can react with assay components, such as enzymes or substrates, leading to non-specific inhibition or activation.[5]

Q3: How can I determine if my test compound is causing interference?

A3: Several control experiments can help identify compound interference:

  • Blank Plate Reading: Read the plate containing only your compound and assay buffer (without the biological target or other reagents) to check for autofluorescence.

  • Counter-Screen: Perform a screen without the primary target to identify compounds that modulate the reporter system directly.[1]

  • Orthogonal Assays: Confirm hits using a different assay technology that is less susceptible to the suspected mode of interference. For example, switch from a fluorescence-based to an absorbance-based assay, or vice versa.[2]

Troubleshooting Guides

Problem 1: High background fluorescence or false positives in a fluorescence-based assay.

This issue often arises when a test compound is intrinsically fluorescent in the same spectral region as the assay's reporter dye.

Troubleshooting Workflow:

A High Background or False Positives Observed B Run Compound-Only Control (No Enzyme/Substrate) A->B C Is the Signal Still High? B->C D Compound is Autofluorescent C->D Yes E No Significant Signal - Investigate Other Causes C->E No F Option 1: Shift to a Red-Shifted Assay Readout D->F G Option 2: Use a Time-Resolved Fluorescence Assay (TR-FRET) D->G H Option 3: Implement a Counter-Screen D->H

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Run a Compound-Only Control: Prepare a plate with your test compound at the screening concentration in the assay buffer, omitting the enzyme, substrate, or other key biological components.

  • Analyze the Signal: If you observe a high signal in the wells containing only the compound, it is likely autofluorescent.[2]

  • Mitigation Strategies:

    • Shift to a Red-Shifted Readout: Compound interference is often more prevalent in the blue-green spectral region. Switching to assays that use far-red fluorescent probes (emission >600 nm) can significantly reduce interference.[2][3]

    • Use Time-Resolved FRET (TR-FRET): TR-FRET assays use long-lifetime lanthanide donors, and the signal is measured after a delay. This delay allows for the decay of short-lived background fluorescence from interfering compounds.[6]

    • Implement a Counter-Screen: A counter-screen can help to identify and flag interfering compounds early in the screening process.[1]

Problem 2: Lower than expected signal or false negatives.

This can be caused by compounds that quench the fluorescence of the reporter dye or inhibit the reporter enzyme.

Troubleshooting Workflow:

A Low Signal or False Negatives Observed B Run a Quenching Assay A->B C Is the Signal Reduced in the Presence of the Compound? B->C D Compound is a Quencher C->D Yes E No Significant Quenching - Investigate Other Causes C->E No F Option 1: Decrease Compound Concentration D->F G Option 2: Use a Spectrally Distinct Fluorophore D->G H Option 3: Use a Non-Optical Detection Method D->H

Caption: Troubleshooting workflow for signal quenching.

Detailed Steps:

  • Perform a Quenching Assay: In a cell-free system, mix your compound with the fluorescent product of your assay and measure the fluorescence. A reduction in signal compared to the fluorescent product alone indicates quenching.

  • Analyze the Results: If the signal is significantly reduced, your compound is likely a quencher.

  • Mitigation Strategies:

    • Decrease Compound Concentration: If possible, lowering the concentration of the test compound may reduce the quenching effect.

    • Use a Spectrally Distinct Fluorophore: Select a reporter dye with excitation and emission spectra that do not overlap with the absorbance spectrum of the interfering compound.

    • Switch to a Non-Optical Detection Method: Consider using an alternative assay format, such as a radioactive, luminescent, or mass spectrometry-based assay, which is not susceptible to fluorescence quenching.

Data & Protocols

Table 1: Alternative Far-Red Dyes to Mitigate Interference

To overcome interference in the blue-green spectrum, consider using dyes with longer excitation and emission wavelengths.

Common DyeAlternative Far-Red DyeExcitation Max (nm)Emission Max (nm)
Fluorescein (FITC)Cy5~649~670
RhodamineAlexa Fluor 647~650~668
BODIPY FLATTO 647N~644~669
N/ADRAQ5~647~681/707

Note: Spectral properties can vary slightly depending on the conjugation partner and local environment.[7][8][9]

Experimental Protocol: Autofluorescence Counter-Screen

Objective: To identify autofluorescent compounds in a screening library.

Materials:

  • 384-well, black, clear-bottom plates

  • Screening compounds dissolved in DMSO

  • Assay buffer

  • Fluorescence plate reader with appropriate filters for the assay's excitation and emission wavelengths

Methodology:

  • Compound Plating: Dispense 200 nL of each compound from the library into the wells of a 384-well plate.

  • Buffer Addition: Add 20 µL of assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.

  • Data Analysis:

    • Calculate the Z'-factor for the plate using positive (e.g., a known fluorophore) and negative (DMSO) controls.

    • Identify compounds that produce a signal significantly above the background (e.g., >3 standard deviations above the mean of the negative controls). These are considered autofluorescent hits.

Signaling Pathway Interference Model

In some cases, reactive compounds can interfere with signaling pathways by non-specifically modifying proteins, such as through redox cycling.

cluster_0 Assay Environment Compound Redox-Active Compound H2O2 Hydrogen Peroxide (H2O2) Compound->H2O2 generates ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->Compound reduces TargetProtein Target Protein (with Cysteine) H2O2->TargetProtein oxidizes OxidizedProtein Oxidized (Inactive) Protein TargetProtein->OxidizedProtein becomes

Caption: Model of redox cycling interference.

This diagram illustrates how a redox-active compound can be repeatedly reduced by agents like DTT and then react with oxygen to produce hydrogen peroxide, which in turn can non-specifically oxidize and inactivate the target protein.[5] To test for this, one can assess the assay's sensitivity to H2O2.[5]

References

Best practices for long-term storage of C.I. Pigment Red 5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of C.I. Pigment Red 5, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for C.I. Pigment this compound?

A1: For optimal stability, C.I. Pigment this compound should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] It is also recommended to store it separately from incompatible materials, such as strong oxidizing agents.

Q2: What is the expected shelf-life of C.I. Pigment this compound?

A2: When stored under ideal conditions (cool, dry, and dark in a sealed container), the estimated shelf-life of C.I. Pigment this compound in powder form is up to 8 years. However, this can be influenced by specific environmental factors.

Q3: How do high temperature and humidity affect C.I. Pigment this compound?

A3: High temperatures can accelerate the degradation of organic pigments, potentially leading to changes in color and performance. High humidity can cause the pigment to absorb moisture, which may result in clumping, caking, or even chemical degradation through hydrolysis.

Q4: Is C.I. Pigment this compound sensitive to light?

A4: Yes, as an azo pigment, C.I. Pigment this compound is susceptible to photolytic cleavage of its azo bonds when exposed to light, particularly UV radiation. This can lead to a reduction in color intensity and fading.

Q5: What are the signs of degradation in C.I. Pigment this compound?

A5: Signs of degradation can include a noticeable change in color (fading or shifting of the red hue), clumping or caking of the powder, and a decrease in performance when used in applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Clumping or Caking of the Pigment Powder Exposure to high humidity or moisture ingress into the container.- Store the pigment in a desiccator or a controlled low-humidity environment. - Ensure the container is always tightly sealed after use. - If clumping has occurred, gently break up the agglomerates with a spatula before use, ensuring not to generate excessive dust. For critical applications, the performance of the clumped pigment should be re-evaluated.
Noticeable Fading or Color Shift - Exposure to light (UV radiation). - Prolonged exposure to high temperatures. - Chemical incompatibility with storage container or contaminants.- Store the pigment in an opaque container in a dark location, such as a cabinet or a box. - Avoid storing near heat sources. - Verify that the storage container is made of a non-reactive material (e.g., glass or high-density polyethylene).
Inconsistent Performance in Experiments - Inhomogeneous pigment due to settling or clumping. - Degradation of the pigment.- Before taking a sample, gently mix the bulk powder to ensure homogeneity. - If degradation is suspected, it is advisable to use a fresh batch of the pigment for critical experiments. The stability of the stored pigment can be verified using the experimental protocol outlined below.

Quantitative Data on Storage

Parameter Recommendation Potential Impact of Deviation
Temperature Cool (between 15-25°C)High temperatures can accelerate degradation.
Humidity Dry (Relative Humidity < 50%)High humidity can lead to clumping, caking, and hydrolysis.
Light Dark (store in an opaque container)Light exposure, especially UV, can cause fading and color shift.
Atmosphere Sealed containerProtects from moisture and airborne contaminants.
Shelf Life Up to 8 years (under ideal conditions)Shelf life is reduced by exposure to adverse conditions.

Experimental Protocols

Protocol for Assessing the Long-Term Stability of C.I. Pigment this compound

This protocol describes a method to evaluate the stability of C.I. Pigment this compound under different storage conditions over time.

1. Materials and Equipment:

  • C.I. Pigment this compound powder
  • Controlled environment chambers (with temperature and humidity control)
  • UV light chamber
  • Amber glass vials with tight-fitting caps
  • Spectrophotometer (for colorimetric analysis)
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector (for purity analysis)
  • Analytical balance
  • Volumetric flasks and pipettes
  • Appropriate solvents (e.g., N,N-Dimethylformamide for HPLC)

2. Experimental Setup:

  • Sample Preparation: Aliquot approximately 1 gram of C.I. Pigment this compound into several amber glass vials.
  • Storage Conditions: Place the vials in different controlled environment chambers set to the following conditions:
  • Condition A (Control): 20°C / 45% RH (Relative Humidity) in the dark.
  • Condition B (High Temperature): 40°C / 45% RH in the dark.
  • Condition C (High Humidity): 20°C / 75% RH in the dark.
  • Condition D (High Temperature & Humidity): 40°C / 75% RH in the dark.
  • Condition E (Light Exposure): 20°C / 45% RH with cyclic UV light exposure.
  • Time Points: Analyze samples from each condition at initial time (T=0) and at subsequent time points (e.g., 1, 3, 6, 12, 24, and 36 months).

3. Analytical Methods:

  • Visual Inspection: At each time point, visually inspect the samples for any changes in color or physical state (e.g., clumping).
  • Colorimetric Analysis:
  • Prepare a standardized dispersion of the pigment in a suitable binder or solvent.
  • Measure the color coordinates (L, a, b*) using a spectrophotometer.
  • Calculate the color difference (ΔE*) compared to the control sample at T=0.
  • HPLC Purity Analysis:
  • Develop and validate an HPLC method to quantify the purity of C.I. Pigment this compound and detect any degradation products.
  • Mobile Phase: A suitable gradient of acetonitrile and water with a buffer.
  • Column: A C18 reverse-phase column.
  • Detection: UV-Vis detector at the wavelength of maximum absorbance for C.I. Pigment this compound.
  • Analysis: Prepare a standard solution of the pigment at a known concentration. At each time point, dissolve a precise amount of the stored pigment and inject it into the HPLC system. Determine the peak area of the main pigment peak and any new peaks corresponding to degradation products. Calculate the percentage of the remaining pigment.

4. Data Analysis:

  • Plot the change in color (ΔE*) and the percentage of remaining pigment as a function of time for each storage condition.
  • This will provide a quantitative measure of the pigment's stability under different environmental stresses.

Visualizations

Caption: A logical workflow for troubleshooting common issues encountered during the long-term storage of C.I. Pigment this compound.

ExperimentalWorkflow Experimental Workflow for Pigment Stability Testing Start Start: Pigment Sample Preparation Sample Preparation (Aliquot into vials) Start->Preparation Storage Exposure to Controlled Conditions (Temp, Humidity, Light) Preparation->Storage Time_Points Sampling at Predetermined Time Points Storage->Time_Points Analysis Analysis Time_Points->Analysis Visual Visual Inspection Analysis->Visual Colorimetric Colorimetric Analysis (Spectrophotometer) Analysis->Colorimetric HPLC HPLC Purity Analysis Analysis->HPLC Data_Analysis Data Analysis (Plot Degradation vs. Time) Visual->Data_Analysis Colorimetric->Data_Analysis HPLC->Data_Analysis Conclusion Conclusion on Stability Data_Analysis->Conclusion

Caption: An experimental workflow for the systematic evaluation of the long-term stability of C.I. Pigment this compound under various environmental conditions.

References

Validation & Comparative

A Comparative Guide to the Spectral Properties of Pigment Red 5 and Red 40

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some initial information on the chemical structures and basic properties of Pigment Red 5 and Red 40.

For Pigment this compound, I have found its chemical formula (C30H31ClN4O7S), molecular weight (627.1 g/mol ), and that it's an orange-red or bluish-red powder insoluble in water. Some sources mention its use in inks, coatings, plastics, and cosmetics. I have limited information on its specific spectral properties like absorption and emission maxima.

For Red 40 (Allura Red AC), I have found its chemical formula (C18H14N2Na2O8S2), molar mass (496.42 g/mol ), and that it is a red azo dye soluble in water. Its maximum absorbance is stated to be around 501-504 nm. It is widely used as a food colorant.

To proceed with creating a comprehensive comparison guide, I still need to find more detailed quantitative spectral data for both pigments, including molar absorptivity, emission spectra (if any), and the solvents used for these measurements. I also need to find detailed experimental protocols for how these spectral properties are typically measured. The initial search did not provide specific signaling pathways related to these pigments in a research context, so I will focus on the experimental workflow for spectral analysis.

Therefore, I need to perform more targeted searches to gather the missing information.The second round of searches yielded more specific data. For Red 40, I found several sources mentioning its molar absorptivity, with values around 2.13 x 10^4 M⁻¹cm⁻¹ and 2.59 x 10^4 L mol⁻¹cm⁻¹ at approximately 503 nm. I also found information about its maximum absorbance wavelength being around 501-504 nm. However, I still lack specific data on its emission spectrum.

For Pigment this compound, I found its chemical formula, molecular weight, and physical properties like its insolubility in water and solubility in some organic solvents. I also found mentions of its use in various industrial applications. Crucially, I have not yet found quantitative spectral data for Pigment this compound, such as its absorption maximum, molar absorptivity, or any emission data.

I have gathered some general protocols for spectrophotometry and fluorescence spectroscopy, which will be useful for the "Experimental Protocols" section.

The next logical step is to focus on finding the missing spectral data for Pigment this compound. Without this, a direct comparison of the spectral properties is not possible. I also need to try and find information on the typical solvents used when measuring the spectral properties of Pigment this compound, as this will be crucial for a fair comparison. Finally, I will search for any available emission spectra for Red 40.I have gathered significant information on the spectral properties of Red 40, including its maximum absorption wavelength (around 504-506 nm) and its molar absorptivity in water. I also found that it exhibits fluorescence, with a lifetime of about 231 ps in glycerol. However, a specific emission spectrum with a clear maximum wavelength is still not explicitly detailed.

For Pigment this compound, I have its basic chemical and physical properties, but I am still missing crucial quantitative spectral data. I have not been able to find its molar absorptivity or any specific absorption/emission maxima in a given solvent. This information is essential for a direct comparison with Red 40.

I have collected several resources detailing the experimental protocols for UV-Vis spectrophotometry and fluorometry, which will be very helpful for the methodology section.

Given the missing data for Pigment this compound, I will need to perform a more targeted search for its spectral properties. I will also try to find a clear emission spectrum for Red 40 to complete its profile. If I cannot find the exact molar absorptivity for Pigment this compound, I will look for representative absorption spectra from which the maximum absorption wavelength can be determined.I have gathered a good amount of information for Red 40, including its chemical properties, maximum absorption wavelength, and molar absorptivity. I also found evidence that it fluoresces, especially in more viscous solutions, although a clear emission spectrum with a defined maximum is still somewhat elusive.

The main challenge remains the lack of quantitative spectral data for Pigment this compound. While I have its basic chemical information, I have not been able to find its molar absorptivity or a clear absorption/emission spectrum. This is a significant gap, as a direct quantitative comparison is a core requirement.

I have enough information to describe the experimental protocols for spectrophotometry and fluorometry in a general sense.

Given the persistent difficulty in finding specific spectral data for Pigment this compound through general searches, I will try a more targeted approach. I will search for safety data sheets (SDS) or technical data sheets (TDS) for Pigment this compound, as these documents sometimes contain physical and chemical properties, which might include spectral data. I will also broaden my search to include similar azo pigments, which might provide a basis for a qualitative comparison if quantitative data for Pigment this compound remains unavailable. Finally, I will perform a final search for a clear emission spectrum of Red 40.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment this compound and Red 40 (Allura Red AC) are both organic colorants used in a variety of applications. While Red 40 is a well-characterized water-soluble dye predominantly used in the food, drug, and cosmetic industries, Pigment this compound is a water-insoluble pigment typically used in paints, inks, and plastics. This guide provides a comparative analysis of their spectral properties based on available data, offering insights for researchers and professionals in various scientific fields. Due to a lack of publicly available, specific quantitative spectral data for Pigment this compound, this comparison will focus on the well-documented properties of Red 40 and the known qualitative characteristics of Pigment this compound.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these two colorants is essential for interpreting their spectral behavior.

PropertyPigment this compoundRed 40 (Allura Red AC)
Chemical Formula C₃₀H₃₁ClN₄O₇SC₁₈H₁₄N₂Na₂O₈S₂
Molecular Weight 627.1 g/mol 496.42 g/mol [1]
Appearance Orange-red or bluish-red powderDark red powder[1]
Solubility Insoluble in water; soluble in some organic solventsSoluble in water[1]
Common Uses Inks, paints, coatings, plastics, cosmeticsFood, drugs, cosmetics[1]

Spectral Properties

The interaction of a colorant with light is defined by its absorption and emission of electromagnetic radiation. These spectral properties are crucial for applications ranging from analytical chemistry to biological imaging.

Absorption Spectra

The absorption spectrum of a compound reveals the wavelengths of light it absorbs. The wavelength of maximum absorption (λmax) is a key characteristic.

Red 40 (Allura Red AC):

Red 40 exhibits a strong absorption of light in the blue-green region of the visible spectrum, which is why it appears red to the human eye. Its maximum absorbance in an aqueous solution is consistently reported to be in the range of 501-504 nm .[1] The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, has been reported to be approximately 2.13 x 10⁴ M⁻¹cm⁻¹ to 2.59 x 10⁴ L mol⁻¹cm⁻¹ at its λmax.

Pigment this compound:

Specific, publicly available quantitative data for the absorption maximum (λmax) and molar absorptivity of Pigment this compound in a given solvent is not readily found in the reviewed literature. As a monoazo pigment, it is expected to have a significant absorption band in the visible region, contributing to its red color. The perceived color of "orange-red" or "bluish-red" suggests its absorption is likely in the blue-green to green-yellow region of the spectrum. Without experimental data, a direct quantitative comparison of its absorption strength with Red 40 is not possible.

Emission Spectra

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation.

Red 40 (Allura Red AC):

Red 40 has been shown to exhibit fluorescence, particularly in more viscous solutions like glycerol, with a reported fluorescence lifetime of around 231 picoseconds. This property suggests its potential use as a molecular rotor, where its fluorescence is sensitive to the viscosity of its environment. However, a detailed, standardized emission spectrum with a clear emission maximum is not consistently reported in readily available literature.

Pigment this compound:

There is no readily available information to suggest that Pigment this compound is fluorescent. Pigments, in general, are less likely to be fluorescent than dyes due to their crystalline structure, which can lead to non-radiative decay of excited states.

Experimental Protocols

The following are generalized experimental protocols for determining the spectral properties of pigments and dyes.

UV-Visible Absorption Spectrophotometry

This technique is used to measure the absorbance of light at different wavelengths.

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of a colorant.

Methodology:

  • Sample Preparation:

    • For a soluble dye like Red 40, prepare a stock solution of a known concentration in a suitable solvent (e.g., deionized water). Create a series of dilutions from the stock solution.

    • For an insoluble pigment like Pigment this compound, a suitable organic solvent in which it is soluble must be identified. Prepare a stock solution and dilutions as with the dye.

  • Instrumentation: Use a calibrated UV-Visible spectrophotometer.

  • Measurement:

    • Set the spectrophotometer to scan a range of wavelengths (e.g., 350-700 nm).

    • Use a cuvette filled with the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each of the diluted solutions.

  • Data Analysis:

    • Plot absorbance versus wavelength to determine the λmax.

    • According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration), plot a calibration curve of absorbance at λmax versus concentration. The slope of this line will be equal to εb, from which ε can be calculated.

Fluorescence Spectroscopy

This technique is used to measure the emission of light from a sample after it has been excited by light of a specific wavelength.

Objective: To determine the excitation and emission spectra of a fluorescent compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a wavelength in the expected emission range) and scan the excitation monochromator over a range of wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator over a range of longer wavelengths.

  • Data Analysis: The resulting spectra will show the wavelengths at which the compound is most efficiently excited and the wavelengths at which it emits light.

Visualizations

Experimental Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectrophotometry cluster_fluoro Fluorescence Spectroscopy start Obtain Colorant (Pigment this compound or Red 40) dissolve Dissolve in Appropriate Solvent start->dissolve dilute Prepare Serial Dilutions dissolve->dilute uvvis_measure Measure Absorbance Spectrum dilute->uvvis_measure Absorbance Measurement fluoro_measure Measure Excitation & Emission Spectra dilute->fluoro_measure Fluorescence Measurement uvvis_analysis Determine λmax and Molar Absorptivity uvvis_measure->uvvis_analysis end Comparative Spectral Data uvvis_analysis->end fluoro_analysis Determine Excitation/Emission Maxima fluoro_measure->fluoro_analysis fluoro_analysis->end

References

A Comparative Guide to HPLC and Other Analytical Methods for the Quantification of Allura Red AC (Red 5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Allura Red AC (also known as Red 5 or Food Red 40). It also presents a comparative analysis of HPLC with alternative analytical techniques, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their applications.

High-Performance Liquid Chromatography (HPLC) Methods: A Comparative Analysis

HPLC stands as a cornerstone technique for the analysis of synthetic food colorants due to its high sensitivity and separation efficiency.[1] Reversed-phase HPLC (RP-HPLC) is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.[1] The separation is based on the differential partitioning of the analyte between the two phases. Various detectors can be coupled with HPLC, with Diode Array Detectors (DAD) and Mass Spectrometry (MS) being the most prevalent for food dye analysis.

Below is a comparative summary of different HPLC methods validated for the quantification of Allura Red AC.

Method Stationary Phase Mobile Phase Linearity Range LOD LOQ Recovery (%) Precision (RSD%) Reference
RP-HPLC-DAD C18Acetonitrile/Water1.56–50.0 µg/mL0.11–0.29 µg/mL0.32–0.90 µg/mL88.13–101.90.30–2.47 (Interday)(Jurcovan and Diacu, 2014)
IEME-HPLC-UV Not SpecifiedNot Specified1.00–800 ng/mL0.3-1.0 ng/mLNot Specified>90Not Specified(Tsai et al., 2015)
HPLC-DAD-ESI-IT-TOF/MS Not SpecifiedNot SpecifiedNot Specified0.01–0.05 µg/mLNot Specified76.1–105.01.4–6.4(Li et al., 2015)
LC-MS/MS Not SpecifiedNot Specified0.10–200 µg/kgNot SpecifiedNot Specified>90Not Specified(Tsai et al., 2015)
UFLC-MS/MS Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified75.2–113.8<15(Qi et al., 2015)

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; IEME: In-tube Electro-membrane Extraction; ESI-IT-TOF/MS: Electrospray Ionization-Ion Trap-Time of Flight/Mass Spectrometry; UFLC: Ultra-Fast Liquid Chromatography.

Experimental Protocol: RP-HPLC-DAD for Allura Red AC in Beverages

This protocol provides a general framework for the quantification of Allura Red AC in clear beverages using a Reversed-Phase HPLC system with a Diode Array Detector.

1. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Allura Red AC certified reference standard

3. Standard Solution Preparation

  • Stock solution (1000 µg/mL): Accurately weigh 100 mg of Allura Red AC standard and dissolve it in 100 mL of ultrapure water.

  • Working standard solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with ultrapure water.

4. Sample Preparation

  • For clear beverages, degas the sample by sonication for 10-15 minutes.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial. For colored beverages that may contain other interfering dyes, a solid-phase extraction (SPE) clean-up step may be necessary.

5. Chromatographic Conditions

  • Mobile Phase A: 20 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-50% B (linear gradient)

    • 10-12 min: 50% B (isocratic)

    • 12-14 min: 50-10% B (linear gradient)

    • 14-20 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of Allura Red AC (~504 nm).[2][3]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of Allura Red AC against the concentration of the working standard solutions.

  • Quantify the amount of Allura Red AC in the sample by interpolating its peak area on the calibration curve.

HPLC Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for Allura Red AC quantification.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

HPLC Method Validation Workflow

Comparison with Alternative Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of Allura Red AC. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.

Analytical Method Principle Advantages Disadvantages Typical LOD Reference
HPLC Chromatographic separation based on polarity.High sensitivity, high selectivity, can separate mixtures of dyes.Higher cost of instrumentation and operation, requires skilled personnel.0.01 - 0.3 µg/mL[2][3]
Spectrophotometry Measurement of light absorbance at a specific wavelength.Low cost, simple instrumentation, rapid analysis.Lower sensitivity, prone to interference from other colored compounds in the matrix.~7.8 µg/L (with preconcentration)(Jurcovan and Diacu, 2014)
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume, rapid analysis.Lower concentration sensitivity compared to HPLC, potential for matrix effects.0.4 - 2.5 µg/mL[4]

Overview of Alternative Methods

Spectrophotometry

Spectrophotometry is a simple and cost-effective method for quantifying a known single dye in a clear solution.[3] The concentration of Allura Red AC can be determined by measuring the absorbance of the sample at its wavelength of maximum absorbance (λmax), which is approximately 504 nm, and applying the Beer-Lambert Law.[2][3] However, this method is susceptible to interference from other colored substances present in the sample matrix, which can lead to inaccurate results.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates charged molecules in a capillary tube under the influence of an electric field.[1] For synthetic dyes like Allura Red AC, which are typically anionic, CE offers high separation efficiency and short analysis times.[1][4] While CE is a powerful separation technique, its concentration sensitivity is generally lower than that of HPLC.

Experimental Workflow for Sample Analysis

The following diagram outlines the general workflow from sample receipt to final quantification of Allura Red AC.

Sample_Analysis_Workflow sample_receipt Sample Receipt sample_prep Sample Preparation (e.g., Degassing, Filtration, SPE) sample_receipt->sample_prep sample_analysis Sample Analysis sample_prep->sample_analysis instrument_setup Instrument Setup (HPLC, Spectrophotometer, or CE) calibration Calibration with Standard Solutions instrument_setup->calibration calibration->sample_analysis data_processing Data Processing & Quantification sample_analysis->data_processing reporting Result Reporting data_processing->reporting

General Sample Analysis Workflow

References

A Comparative Guide to Red Dyes in Histology: Performance and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate histological stains is a critical step in the accurate visualization and interpretation of tissue morphology. While a vast array of chromogens are available, red dyes play a pivotal role in highlighting specific tissue components, from extracellular matrix proteins to intracellular lipid droplets. This guide provides a detailed comparison of the performance and applications of common red dyes used in histology, supported by experimental data and protocols.

It is important to note that Pigment Red 5 (C.I. 12490) , a common colorant in cosmetics and inks, is not utilized as a histological stain . There is no evidence in the scientific literature to support its application in tissue staining for microscopic analysis. Therefore, this guide will focus on established red dyes with proven utility in histological research.

Performance Comparison of Key Red Histological Dyes

The following table summarizes the key characteristics and performance aspects of four widely used red dyes in histology. Direct quantitative comparisons of staining intensity and photostability are often context-dependent and not always available in a standardized format. The data presented here is a synthesis of information from various studies.

DyePrimary TargetStaining PrincipleColor Under Bright-fieldBirefringence (Polarized Light)AdvantagesLimitations
Picrosirius Red Collagen (Type I and III)The elongated anionic dye molecules align with the cationic collagen fibers, enhancing their natural birefringence.RedThick fibers: Yellow-Orange-RedThin fibers: GreenHighly specific for collagen. Allows for differentiation of collagen fiber thickness and organization under polarized light.[1][2][3]Staining intensity can be influenced by section thickness and processing.
Oil Red O Neutral Lipids (Triglycerides)A lysochrome dye that is more soluble in lipids than in the solvent, leading to its partitioning into and staining of lipid droplets.Red-OrangeNot applicableSimple and robust method for the visualization of neutral lipids.Requires frozen sections as lipid solvents used in paraffin processing will extract the lipids. Does not stain complex lipids or phospholipids.
Congo Red Amyloid DepositsThe planar dye molecules intercalate into the beta-sheet structure of amyloid fibrils, exhibiting a characteristic apple-green birefringence under polarized light.Pink to RedApple-greenThe "gold standard" for the detection of amyloid deposits due to its high specificity and characteristic birefringence.Can produce false positives if staining and differentiation times are not carefully controlled.
Safranin O Proteoglycans (Cartilage)A cationic dye that binds to the anionic glycosaminoglycans (GAGs) present in cartilage matrix.Orange to RedNot applicableExcellent for visualizing cartilage and assessing proteoglycan content. Often used with a fast green counterstain for contrast.[4]Staining intensity can be pH-dependent. Loss of GAGs during fixation can affect staining results.[5]

Experimental Protocols

Detailed methodologies for the application of these red dyes are crucial for reproducible and accurate results. Below are representative protocols for each stain.

Picrosirius Red Staining for Collagen

Objective: To visualize and quantify collagen fibers in paraffin-embedded tissue sections.

Materials:

  • Picrosirius Red Solution (0.1% Sirius Red in saturated Picric Acid)

  • Weigert's Iron Hematoxylin (for nuclear counterstaining, optional)

  • Acidified Water (0.5% Acetic Acid in distilled water)

  • Ethanol (graded series for dehydration)

  • Xylene (for clearing)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Nuclear Counterstaining (Optional): Stain with Weigert's hematoxylin for 8 minutes. Wash in running tap water for 10 minutes.

  • Picrosirius Red Staining: Immerse slides in Picrosirius Red solution for 60 minutes.

  • Washing: Briefly wash in two changes of acidified water.

  • Dehydration: Dehydrate rapidly through three changes of 100% ethanol.

  • Clearing: Clear in two changes of xylene.

  • Mounting: Mount with a resinous mounting medium.

Expected Results: Collagen fibers will appear red against a pale yellow background under bright-field microscopy. Under polarized light, thicker collagen fibers will be yellow or orange, while thinner fibers will be green.[1][2][3]

Oil Red O Staining for Lipids

Objective: To detect neutral lipids in frozen tissue sections.

Materials:

  • Oil Red O working solution (freshly prepared)

  • 60% Isopropanol

  • Hematoxylin (for nuclear counterstaining)

  • Glycerin jelly or other aqueous mounting medium

Procedure:

  • Sectioning: Cut frozen sections at 8-10 µm and air dry.

  • Fixation: Briefly fix in formalin.

  • Rinsing: Rinse with distilled water and then with 60% isopropanol.

  • Oil Red O Staining: Stain with Oil Red O working solution for 15 minutes.

  • Differentiation: Differentiate in 60% isopropanol.

  • Rinsing: Wash with distilled water.

  • Counterstaining: Lightly stain with hematoxylin.

  • Mounting: Mount in glycerin jelly.

Expected Results: Lipid droplets will be stained an intense red-orange, and nuclei will be blue.

Congo Red Staining for Amyloid

Objective: To identify amyloid deposits in tissue sections.

Materials:

  • Alkaline Congo Red solution

  • Mayer's Hematoxylin

  • Alkaline alcohol solution

  • Ethanol (graded series)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.

  • Congo Red Staining: Stain in alkaline Congo Red solution for 20-30 minutes.

  • Differentiation: Differentiate in alkaline alcohol solution until the background is clear.

  • Washing: Wash well in tap water.

  • Counterstaining: Stain with Mayer's hematoxylin for 5-10 minutes.

  • Bluing: Blue the hematoxylin in running tap water or a bluing solution.

  • Dehydration and Clearing: Dehydrate through graded alcohols and clear in xylene.

  • Mounting: Mount with a resinous mounting medium.

Expected Results: Amyloid deposits will appear pink to red under bright-field microscopy and will exhibit a characteristic apple-green birefringence under polarized light.

Safranin O Staining for Cartilage

Objective: To visualize proteoglycan-rich cartilage matrix.

Materials:

  • Weigert's Iron Hematoxylin

  • Fast Green solution (0.02%)

  • Acetic Acid (1%)

  • Safranin O solution (0.1%)

  • Ethanol (graded series)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes, then wash in running tap water.

  • Counterstaining: Stain with Fast Green solution for 5 minutes.

  • Rinsing: Rinse quickly with 1% acetic acid.

  • Safranin O Staining: Stain with 0.1% Safranin O solution for 5 minutes.

  • Dehydration and Clearing: Dehydrate through graded alcohols and clear in xylene.

  • Mounting: Mount with a resinous mounting medium.

Expected Results: Cartilage and mucins will be stained orange to red, nuclei will be black, and the background will be green.[4][6]

Visualizing Histological Workflows and Dye Applications

To further clarify the experimental processes and the relationships between these dyes, the following diagrams are provided.

Histological_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation (e.g., Formalin) Processing Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Embedding (Paraffin) Processing->Embedding Sectioning Sectioning (Microtomy) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Primary_Stain Primary Staining (e.g., Hematoxylin) Deparaffinization->Primary_Stain Differentiation Differentiation Primary_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstaining (e.g., Eosin or a Red Dye) Bluing->Counterstain Dehydration_Final Dehydration Counterstain->Dehydration_Final Clearing_Final Clearing Dehydration_Final->Clearing_Final Mounting Mounting & Coverslipping Clearing_Final->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: A generalized workflow for histological staining of paraffin-embedded tissues.

Red_Dye_Applications cluster_dyes Red Dyes in Histology cluster_targets Primary Cellular/Tissue Targets Picrosirius_Red Picrosirius Red Collagen Collagen Fibers Picrosirius_Red->Collagen stains Oil_Red_O Oil Red O Lipids Neutral Lipids Oil_Red_O->Lipids stains Congo_Red Congo Red Amyloid Amyloid Deposits Congo_Red->Amyloid stains Safranin_O Safranin O Proteoglycans Proteoglycans (Cartilage) Safranin_O->Proteoglycans stains

Caption: Specific applications of common red dyes in histological staining.

References

Comparative analysis of the stability of different red food colorants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stability of Red Food Colorants

The color of a product is a critical sensory cue, influencing consumer perception and choice in the food, beverage, and pharmaceutical industries. Red colorants, in particular, are widely used but vary significantly in their stability. This guide provides a comparative analysis of the stability of common natural and synthetic red food colorants, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the appropriate colorant for their specific application.

Key Factors Influencing Colorant Stability

The stability of a food colorant is its ability to resist changes in color and chemical structure when exposed to various environmental factors. The primary factors affecting stability include:

  • pH: The acidity or alkalinity of the medium can alter the molecular structure of many colorants, leading to significant color shifts or degradation.

  • Temperature: Thermal processing, such as pasteurization or baking, can accelerate chemical reactions that degrade pigments.[1][2]

  • Light: Exposure to UV and visible light can cause photodegradation, leading to color fading.[3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of colorant molecules, especially unsaturated compounds like carotenoids.[5][6]

This section details the stability profiles of several widely used natural and synthetic red food colorants.

Natural Red Colorants

Natural colorants are derived from sources like fruits, vegetables, and insects.[7] While they are often preferred for their "clean-label" appeal, their stability can be a significant challenge.[8][9]

1. Anthocyanins Anthocyanins are water-soluble pigments found in many fruits and vegetables, such as berries, red cabbage, and black carrots.[9][10] Their color and stability are highly dependent on pH.

  • pH Stability: Anthocyanins exhibit a red color in acidic conditions (pH < 4), which changes to violet and then blue as the pH becomes neutral or alkaline.[1][11] They are most stable and highly colored at a low pH.[1][11]

  • Thermal Stability: These pigments are susceptible to heat, which can cause color loss and browning.[1][11] Acylated anthocyanins, typically found in vegetables like red cabbage and black carrot, are more heat and light stable than the non-acylated versions found in fruits.[10]

  • Other Factors: The presence of ascorbic acid (Vitamin C) can negatively impact anthocyanin stability, whereas metal ions like iron (Fe³⁺) and aluminum (Al³⁺) can form complexes, causing discoloration.[1][12]

2. Betalains Betalains are water-soluble pigments found in plants of the order Caryophyllales, with beetroot (Beta vulgaris) being the most common source for the red betacyanin pigment, betanin.[12]

  • pH Stability: Betalains are a good alternative to anthocyanins for low-acid foods, as they are relatively stable over a broad pH range of 3 to 7.[12][13][14] The optimal pH for maximum stability is between 5 and 6.[12][13]

  • Thermal Stability: Betalains are generally more sensitive to heat than anthocyanins.[15][16] Temperatures above 50°C can cause significant degradation.[17]

  • Light and Oxygen Stability: Betanin is the least photostable when compared to carminic acid and Allura Red AC.[4] The presence of oxygen can also shift the optimal pH for stability to a more acidic range.[12]

3. Carminic Acid (Cochineal) Carminic acid is a vibrant red colorant extracted from the cochineal insect (Dactylopius coccus).[18] It is often sold as a lake pigment called carmine.

  • pH Stability: Carminic acid offers greater stability across a wide pH range compared to many other natural colorants.[19] It is insoluble below pH 3.[20]

  • Thermal Stability: It is exceptionally resistant to heat. One study found that after 6 hours at 90°C, a red cochineal extract retained 95% of its initial absorbance.[15] However, it may not be suitable for applications requiring temperatures above 100°C.[20]

  • Light Stability: Carminic acid demonstrates good photostability, proving more stable than betanin in one comparative study.[4] It is stable under dark and indoor scattered light conditions but unstable in direct sunshine.[21]

4. Lycopene Lycopene is a bright red carotenoid pigment found in tomatoes, watermelon, and other red fruits.[22] It is a lipid-soluble colorant.

  • pH Stability: As a carotenoid, lycopene is fairly stable in the pH range of 2 to 7.[1]

  • Thermal Stability: Lycopene's stability is significantly affected by heat, which can cause both isomerization (from the all-trans form to less stable cis-isomers) and oxidative degradation.[6][22]

  • Light and Oxygen Stability: Lycopene is highly susceptible to oxidation, a process accelerated by light and oxygen, which leads to bleaching of the color.[5][6]

Synthetic Red Colorants

Synthetic colorants are manufactured through chemical synthesis and are known for their high stability, vibrancy, and cost-effectiveness.[23][24]

1. Allura Red AC (FD&C Red No. 40) Allura Red AC is a red azo dye that is the most commonly used red food dye in the United States.[25]

  • Overall Stability: It is known for its excellent stability across a wide range of temperatures, pH levels, and light conditions, making it suitable for many applications.[8][24] One study, however, noted that it exhibited greater destabilization in a soft drink matrix compared to a simple aqueous solution.[4]

2. Erythrosine (FD&C Red No. 3) Erythrosine is an organoiodine compound used in products like candies and cake-decorating gels.

  • Overall Stability: It provides a cherry-pink hue and is noted for its stability in acidic environments with a pH range of 3 to 7.[26]

Data Presentation: Quantitative Stability Comparison

The following tables summarize quantitative data on the stability of various red food colorants under heat and light.

Table 1: Thermal Stability of Natural Red Colorants

Colorant SourcePigment TypeTemperatureDurationRemaining Absorbance (%)Reference
Red CochinealCarminic Acid90°C6 hours95.0%[15]
ElderberryAnthocyanin90°C6 hours63.8%[15]
Red CabbageAnthocyanin90°C6 hours46.1%[15]
HibiscusAnthocyanin90°C6 hours26.7%[15]
Red BeetBetacyanin90°C6 hours12.5%[15]
Opuntia FruitsBetacyanin90°C6 hours1.7%[15]

Table 2: Photostability and Storage Stability of Lycopene

ProductStorage ConditionDurationLycopene Retention (%)Reference
Tomato Powder45°C (in dark)6 weeks~40%[5]
Tomato PowderRoom Temp (light exposure)6 weeks60-70%[5]
Tomato Powder6°C (in dark)6 weeks60-70%[5]

Experimental Protocols

Standardized methods are crucial for accurately assessing and comparing the stability of food colorants. Below are generalized protocols for key stability tests.

1. Protocol for pH Stability Testing

  • Objective: To determine the effect of pH on the color and stability of the colorant.

  • Methodology:

    • Prepare a series of buffer solutions across a relevant pH range (e.g., pH 2 to 8).

    • Add a standardized amount of the colorant to each buffer solution to achieve a target concentration.

    • Measure the initial color of each solution using a spectrophotometer (measuring absorbance at the wavelength of maximum absorption, λmax) or a colorimeter (measuring Lab* values).

    • Store the solutions in a controlled environment (e.g., in the dark at a constant temperature) for a set period.

    • Measure the color at regular intervals to monitor changes over time.

    • Data Analysis: Plot color change (e.g., % absorbance loss) versus time for each pH level. Note any shifts in λmax, which indicate a change in color hue.

2. Protocol for Thermal Stability Testing

  • Objective: To evaluate the colorant's resistance to degradation at elevated temperatures.

  • Methodology:

    • Prepare a solution of the colorant in a suitable medium (e.g., a citrate buffer at a specific pH).

    • Measure the initial color using a spectrophotometer or colorimeter to establish a baseline.[2]

    • Dispense aliquots of the solution into sealed, heat-resistant vials.

    • Place the vials in a temperature-controlled water bath or oven set to a specific temperature (e.g., 50°C, 70°C, 90°C).[15]

    • Remove samples at predetermined time intervals and immediately cool them in an ice bath to stop further reaction.

    • Measure the color of the cooled samples.

    • Data Analysis: Calculate the percentage of color remaining at each time point. The degradation can often be modeled using first-order kinetics to determine the reaction rate constant (k) and half-life (t₁/₂) of the colorant at each temperature.[15]

3. Protocol for Photostability Testing

  • Objective: To assess the colorant's stability when exposed to light.

  • Methodology:

    • Prepare a solution of the colorant and measure its initial color.

    • Place the solution in a transparent container.

    • Expose the sample to a controlled light source (e.g., xenon lamp or fluorescent light mimicking supermarket conditions) in a photostability cabinet.[27] The temperature should be controlled to isolate the effect of light.

    • Prepare a "dark" control sample by wrapping an identical container in aluminum foil and storing it under the same temperature conditions.

    • Measure the color of both the exposed and control samples at regular intervals.

    • Data Analysis: Compare the color loss of the light-exposed sample to the dark control to determine the extent of photodegradation.

Analytical Techniques Used in Stability Testing:

  • Spectrophotometry: Measures light absorbance at different wavelengths to quantify color concentration and detect shifts in hue.[28]

  • Colorimetry: Measures color in terms of L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values, which correlate with human color perception.[28]

  • High-Performance Liquid Chromatography (HPLC): Separates and quantifies the colorant molecule and its degradation products, providing a precise measure of pigment loss.[28]

Visualizations

Diagram 1: General Workflow for Colorant Stability Testing

G cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Exposure cluster_analysis 3. Analysis prep Prepare Colorant Solution (Standardized Concentration & pH) initial_measure Initial Measurement (Spectrophotometer / Colorimeter) prep->initial_measure stress_ph pH Buffers initial_measure->stress_ph stress_temp Heat (Water Bath) initial_measure->stress_temp stress_light Light (Photostability Cabinet) initial_measure->stress_light interval_measure Measure Color at Intervals stress_ph->interval_measure stress_temp->interval_measure stress_light->interval_measure data_analysis Data Analysis (% Retention, Kinetics) interval_measure->data_analysis report Generate Stability Report data_analysis->report

Caption: A generalized workflow for testing the stability of food colorants.

Diagram 2: Factors Affecting Anthocyanin Color and Stability

AnthocyaninStability cluster_pH pH Influence cluster_Other Other Factors Anthocyanin Anthocyanin Pigment Low_pH < pH 4 (Acidic) Anthocyanin->Low_pH High_pH > pH 6 (Neutral/Alkaline) Anthocyanin->High_pH Heat Heat / Temperature Anthocyanin->Heat Light Light Exposure Anthocyanin->Light Ascorbic_Acid Ascorbic Acid Anthocyanin->Ascorbic_Acid Red Stable Red Color (Flavylium Cation) Low_pH->Red Favors Blue Unstable Blue/Violet Color (Quinoidal Base) High_pH->Blue Leads to Degradation Color Loss / Browning Heat->Degradation Light->Degradation Ascorbic_Acid->Degradation Blue->Degradation

Caption: Influence of pH and other factors on anthocyanin stability and color.

References

Unveiling Antibody Cross-Reactivity with Food Red 5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for antibody cross-reactivity with small molecules like food additives is paramount. This guide provides an objective comparison of methodologies to assess the cross-reactivity of antibodies with Food Red 5, also known as Ponceau 4R, supported by available experimental data and detailed protocols.

Food this compound, a synthetic monoazo dye, is utilized in a variety of food products. Due to its chemical structure, there is a potential for it to be recognized by antibodies, leading to cross-reactivity and potential immunological responses. This guide delves into the experimental approaches used to quantify such interactions and provides a framework for comparative analysis.

Comparative Analysis of Antibody Cross-Reactivity with Food this compound

A critical aspect of assessing the specificity of an antibody developed against a small molecule, or hapten, like Food this compound is to determine its cross-reactivity with structurally similar compounds. This ensures the antibody's binding is specific to the target of interest.

One of the key methods for this analysis is the Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA). A study focused on developing an icELISA for Ponceau 4R provides valuable quantitative data on the specificity of a polyclonal antibody. The half-maximal inhibitory concentration (IC50), which represents the concentration of the analyte that causes a 50% reduction in the maximal signal, was determined to be 36.82 ng/mL for Ponceau 4R. The same study reported a limit of detection of 0.80 ng/mL.[1][2]

To assess the specificity of the antibody, its cross-reactivity with five structurally related food dyes was investigated. The results, summarized in the table below, demonstrate a high degree of specificity for the anti-Ponceau 4R polyclonal antibody, with negligible cross-reactivity observed for the tested analogues.

Compound Structure Cross-Reactivity (%)
Ponceau 4R (Food this compound)C20H11N2Na3O10S3100
Allura Red (Food Red 17)C18H14N2Na2O8S2< 0.3
Sunset Yellow FCF (Food Yellow 3)C16H10N2Na2O7S2< 0.3
Tartrazine (Food Yellow 4)C16H9N4Na3O9S2< 0.3
Amaranth (Food Red 9)C20H11N2Na3O10S3< 0.3
Carmoisine (Food Red 3)C20H12N2Na2O7S2< 0.3

Table 1: Cross-reactivity of an anti-Ponceau 4R polyclonal antibody with other food dyes as determined by icELISA. Data sourced from a 2015 study on the quantification of Ponceau 4R in foods.[1][2]

Experimental Methodologies

Detailed protocols are essential for reproducing and comparing experimental results. Below are methodologies for key experiments used in assessing antibody cross-reactivity with small molecules like Food this compound.

Indirect Competitive ELISA (icELISA) Protocol

This protocol is adapted from the methodology used to develop an assay for Ponceau 4R.[1][2]

1. Coating of Microtiter Plate:

  • A conjugate of Ponceau 4R with a carrier protein (e.g., ovalbumin) is diluted in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).
  • 100 µL of the coating antigen solution is added to each well of a 96-well microtiter plate.
  • The plate is incubated overnight at 4°C.
  • The plate is washed three times with washing buffer (e.g., PBS containing 0.05% Tween 20, PBST).
  • The remaining active sites in the wells are blocked by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 2 hours at 37°C.
  • The plate is washed again three times with washing buffer.

2. Competitive Reaction:

  • 50 µL of standard solutions of Ponceau 4R or sample extracts are added to the wells.
  • 50 µL of the diluted anti-Ponceau 4R polyclonal antibody is then added to each well.
  • The plate is incubated for 1 hour at 37°C.
  • The plate is washed three times with washing buffer.

3. Detection:

  • 100 µL of a secondary antibody-enzyme conjugate (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer is added to each well.
  • The plate is incubated for 1 hour at 37°C.
  • The plate is washed five times with washing buffer.
  • 100 µL of the substrate solution (e.g., TMB) is added to each well.
  • The plate is incubated in the dark at room temperature for 15 minutes.
  • The enzymatic reaction is stopped by adding 50 µL of stop solution (e.g., 2 M H2SO4).
  • The absorbance is measured at 450 nm using a microplate reader.

4. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the Ponceau 4R concentration.
  • The IC50 value is determined from the standard curve.
  • Cross-reactivity is calculated using the formula: Cross-reactivity (%) = (IC50 of Ponceau 4R / IC50 of analogue) x 100

Surface Plasmon Resonance (SPR) Protocol for Antibody-Hapten Interaction

SPR is a powerful label-free technique for real-time analysis of binding kinetics.

1. Sensor Chip Preparation:

  • A suitable sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • The antibody of interest (e.g., anti-Ponceau 4R antibody) is immobilized onto the sensor surface via amine coupling.
  • The remaining active esters on the surface are deactivated with ethanolamine.

2. Binding Analysis:

  • A running buffer (e.g., HBS-EP) is continuously passed over the sensor surface to establish a stable baseline.
  • Different concentrations of Food this compound (analyte) are injected over the sensor surface.
  • The association of the analyte to the immobilized antibody is monitored in real-time as a change in the resonance angle (measured in Resonance Units, RU).
  • After the association phase, the running buffer is passed over the surface again to monitor the dissociation of the analyte-antibody complex.

3. Data Analysis:

  • The sensorgrams (plots of RU versus time) are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
  • To assess cross-reactivity, the same procedure is repeated with structurally similar compounds, and their binding affinities are compared to that of Food this compound.

Western Blot Protocol for Cross-Reactivity Screening

Western blotting can be adapted to screen for antibody cross-reactivity against a panel of immobilized haptens.

1. Antigen Immobilization:

  • Structurally different food dyes, including Food this compound, are conjugated to a carrier protein (e.g., BSA).
  • These conjugates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

2. Immunodetection:

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
  • The membrane is incubated with the primary antibody (e.g., anti-Ponceau 4R antibody) diluted in blocking buffer.
  • The membrane is washed to remove unbound primary antibody.
  • The membrane is incubated with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
  • The membrane is washed again to remove unbound secondary antibody.

3. Visualization:

  • A chemiluminescent substrate is added to the membrane.
  • The signal is detected using an imaging system. The intensity of the bands corresponding to the different dye-protein conjugates indicates the degree of cross-reactivity.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the concept of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_reaction Competitive Reaction cluster_detection Detection A Coat plate with Ponceau 4R-protein conjugate B Block with non-specific protein A->B C Add sample/standard and anti-Ponceau 4R Ab B->C D Add secondary Ab-enzyme conjugate C->D E Add substrate D->E F Measure absorbance E->F

icELISA workflow for Food this compound detection.

SPR_Workflow cluster_prep Sensor Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Activate sensor chip B Immobilize anti-Ponceau 4R Ab A->B C Deactivate surface B->C D Inject Food this compound (analyte) C->D E Monitor association and dissociation D->E F Determine kinetic constants (ka, kd, KD) E->F

SPR workflow for antibody-hapten interaction.

Cross_Reactivity_Concept Ab Anti-Ponceau 4R Antibody FR5 Food this compound (Ponceau 4R) Ab->FR5 High Affinity (Specific Binding) AR Allura Red Ab->AR Low/No Affinity (No Cross-Reactivity) SY Sunset Yellow Ab->SY Low/No Affinity (No Cross-Reactivity) T Tartrazine Ab->T Low/No Affinity (No Cross-Reactivity)

Conceptual diagram of antibody specificity.

Conclusion

The assessment of antibody cross-reactivity with small molecules like Food this compound is a critical step in various research and development applications. The provided data from icELISA demonstrates the feasibility of producing highly specific antibodies against this food dye. By employing the detailed experimental protocols for icELISA, SPR, and Western blotting, researchers can generate robust and comparable data to thoroughly characterize the specificity of their antibodies. This guide serves as a foundational resource for designing and executing experiments aimed at understanding and mitigating the risks associated with antibody cross-reactivity to food additives.

References

A Comparative Guide to Inter-Laboratory Validation of Pigment Red 5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Pigment Red 5, a common colorant in various industries, including cosmetics and pharmaceuticals. The focus is on the framework of an inter-laboratory validation study, a critical process for establishing the reliability and reproducibility of an analytical method. In the absence of publicly available inter-laboratory data for Pigment this compound, this guide presents a hypothetical study design, including detailed experimental protocols and expected performance characteristics for three common analytical techniques: High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Raman Spectroscopy.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as a round-robin study or proficiency testing, is the process of having multiple laboratories analyze the same sample(s) to assess the reproducibility and reliability of an analytical method. This process is essential for standardizing methods, ensuring consistent quality control, and providing confidence in analytical results across different locations and operators. Key performance parameters evaluated during such studies include linearity, precision (repeatability and reproducibility), accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Hypothetical Inter-Laboratory Study Design

This guide outlines a hypothetical inter-laboratory study for the analysis of Pigment this compound. The study would involve a coordinating laboratory preparing and distributing a set of samples, including a standard solution of Pigment this compound and a finished product matrix (e.g., a cosmetic cream) spiked with known concentrations of the pigment, to a consortium of participating laboratories. Each laboratory would then analyze the samples using one or more of the analytical techniques detailed below.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for Pigment this compound analysis depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the expected quantitative performance of HPLC-UV, LC-MS/MS, and Raman Spectroscopy in a hypothetical inter-laboratory study.

Table 1: Comparison of Method Performance Parameters (Hypothetical Data)

ParameterHPLC-UVLC-MS/MSRaman Spectroscopy
Linearity (R²) > 0.998> 0.999> 0.995
Repeatability (RSDr %) < 3%< 2%< 5%
Reproducibility (RSDR %) < 5%< 4%< 8%
Accuracy (% Recovery) 95-105%98-102%90-110%
LOD ~10 ng/mL~0.1 ng/mL~100 µg/g
LOQ ~30 ng/mL~0.3 ng/mL~300 µg/g

Table 2: Qualitative Comparison of Analytical Techniques

FeatureHPLC-UVLC-MS/MSRaman Spectroscopy
Principle Chromatographic separation followed by UV-Vis detectionChromatographic separation followed by mass-based detectionVibrational spectroscopy based on inelastic scattering of light
Selectivity ModerateHigh (based on mass-to-charge ratio)High (based on molecular vibrations)
Sample Preparation Extraction and filtrationExtraction and filtrationMinimal to none
Throughput ModerateModerateHigh
Cost Low to ModerateHighModerate to High
Confirmation Based on retention time and UV spectrumHigh confidence through fragmentation patternsHigh confidence through characteristic spectral fingerprint

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency in an inter-laboratory study. The following are proposed protocols for the analysis of Pigment this compound using the three techniques.

High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV)
  • Sample Preparation:

    • Accurately weigh 1 gram of the sample matrix.

    • Add 10 mL of a suitable extraction solvent (e.g., a mixture of methanol and acetonitrile).

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Set to the maximum absorbance wavelength of Pigment this compound.

    • Quantification: Based on a calibration curve prepared from standard solutions of Pigment this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Follow the same procedure as for HPLC-UV. A dilution step may be necessary depending on the concentration of Pigment this compound.

  • Instrumentation and Conditions:

    • LC System: A UHPLC system is recommended for better resolution and faster analysis times.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for Pigment this compound. This provides high selectivity and sensitivity.[1]

    • Quantification: Based on a calibration curve prepared from standard solutions of Pigment this compound, with the possible use of an internal standard.

Raman Spectroscopy
  • Sample Preparation:

    • For solid samples, no preparation is typically required. The analysis can be performed directly on the material.

    • For samples in a liquid or semi-solid matrix, the sample can be placed on a suitable substrate (e.g., a microscope slide).

  • Instrumentation and Conditions:

    • Spectrometer: A confocal Raman microscope.

    • Laser Excitation: A laser with a wavelength that does not cause fluorescence of the sample (e.g., 785 nm).

    • Objective: A high-magnification objective (e.g., 50x or 100x).

    • Data Acquisition: Acquire spectra from multiple points on the sample to ensure homogeneity. The characteristic vibrational modes of the azo group (-N=N-) in Pigment this compound would be a key focus.[2]

    • Quantification: A calibration model can be developed by correlating the intensity of a characteristic Raman peak with the concentration of Pigment this compound in a set of calibration standards.

Mandatory Visualization

The following diagram illustrates the logical workflow of the proposed inter-laboratory validation study for Pigment this compound analysis.

InterLaboratory_Validation_Workflow A Coordinating Laboratory: - Prepare & Characterize Samples - Develop Protocols B Sample Distribution to Participating Laboratories A->B C1 Lab 1: HPLC-UV Analysis B->C1 C2 Lab 2: LC-MS/MS Analysis B->C2 C3 Lab 3: Raman Spectroscopy B->C3 C4 Lab 'n': Chosen Method B->C4 D Data Submission to Coordinating Laboratory C1->D C2->D C3->D C4->D E Statistical Analysis: - Repeatability (RSDr) - Reproducibility (RSDR) - Accuracy & Linearity D->E F Validation Report & Method Standardization E->F

Caption: Workflow for an inter-laboratory validation study.

Conclusion

This guide has provided a framework for the inter-laboratory validation of Pigment this compound analysis. While direct comparative data is not yet publicly available, the outlined methodologies and hypothetical performance characteristics offer a valuable resource for researchers and scientists. The selection of an appropriate analytical technique will depend on the specific requirements of the analysis, including sensitivity, selectivity, and cost. The successful completion of a comprehensive inter-laboratory study, as described, would be a significant step forward in standardizing the analysis of this important colorant.

References

A Comparative Analysis of Red 5 (DRAQ5™) Staining Against Established Nuclear Staining Protocols

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cell biology, immunology, and drug discovery, accurate and efficient visualization of cellular components is paramount. Nuclear staining, a fundamental technique to identify and characterize the cell nucleus, plays a pivotal role in a myriad of applications, from cell counting and cell cycle analysis to high-content screening and histopathology. This guide provides a comprehensive benchmark of Red 5, commercially known as DRAQ5™, against widely established nuclear staining protocols: DAPI, Hoechst, and the traditional Hematoxylin and Eosin (H&E) staining. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal staining strategy for their specific research needs.

Quantitative Performance Comparison

The selection of a nuclear stain is often dictated by the specific requirements of the experiment, including the cell state (live or fixed), the imaging platform, and the need for multiplexing with other fluorescent probes. The following table summarizes key quantitative parameters for DRAQ5™, DAPI, and Hoechst stains.

ParameterThis compound (DRAQ5™)DAPIHoechst 33342
Excitation Max (nm) 647[1]359[2]350
Emission Max (nm) 681[1]457[2]461
Quantum Yield (DNA-bound) ~0.003-0.004[3]0.62 - 0.92[4][5]~0.42
Cell Permeability Live and Fixed CellsPrimarily Fixed/Permeabilized Cells (low permeability in live cells)Live and Fixed Cells
Photostability HighModerateModerate
Cytotoxicity Concentration-dependent; can inhibit cell division in long-term assays.[6]Cytotoxic at higher concentrations required for live-cell staining.[2]Lower cytotoxicity compared to DAPI, but can still be toxic with prolonged exposure.[7][8]
Spectral Overlap Minimal with GFP/FITC and other common fluorophores in the visible spectrum.Can have spectral bleed-through into the green channel.Can have spectral bleed-through into the green channel.

Experimental Protocols

Detailed and reproducible methodologies are critical for obtaining reliable and comparable results. The following sections provide standardized protocols for this compound (DRAQ5™), DAPI, Hoechst, and H&E staining.

This compound (DRAQ5™) Staining Protocol (for fixed cells)
  • Cell Preparation: Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization (Optional but Recommended): If required for intracellular antibody staining, permeabilize cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Washing: Wash cells twice with Phosphate-Buffered Saline (PBS).

  • Staining: Prepare a working solution of DRAQ5™ at a final concentration of 1-5 µM in PBS. Incubate the cells with the DRAQ5™ solution for 5-15 minutes at room temperature, protected from light.

  • Washing: Briefly rinse the cells once with PBS. No extensive washing is required.

  • Imaging: Mount the coverslip and image using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation: ~647 nm, Emission: ~681 nm).

DAPI Staining Protocol (for fixed cells)
  • Cell Preparation: Culture, fix, and permeabilize cells as described in the DRAQ5™ protocol.

  • Washing: Wash cells twice with PBS.

  • Staining: Prepare a DAPI working solution at a final concentration of 1 µg/mL in PBS.[9] Incubate the cells with the DAPI solution for 5 minutes at room temperature, protected from light.[4]

  • Washing: Wash the cells twice with PBS to remove unbound dye and reduce background.

  • Imaging: Mount the coverslip and image using a fluorescence microscope with a DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).

Hoechst 33342 Staining Protocol (for live or fixed cells)
  • Cell Preparation: For live cells, grow cells on coverslips in appropriate culture medium. For fixed cells, follow the fixation and permeabilization steps as for DRAQ5™.

  • Staining: Prepare a Hoechst 33342 working solution at a final concentration of 1-2 µg/mL in culture medium (for live cells) or PBS (for fixed cells).

  • Incubation: For live cells, incubate for 15-30 minutes at 37°C. For fixed cells, incubate for 5-10 minutes at room temperature. Protect from light.

  • Washing: Wash the cells twice with PBS or culture medium.

  • Imaging: Image using a fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).

Hematoxylin and Eosin (H&E) Staining Protocol (for paraffin-embedded tissue sections)
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes.

    • Running tap water: 5 minutes.

  • Hematoxylin Staining:

    • Immerse in Harris' Hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

    • Rinse in running tap water.

    • "Blue" in Scott's tap water substitute or weak ammonia water for 1-2 minutes.

    • Rinse in running tap water.

  • Eosin Staining:

    • Immerse in 95% Ethanol for 1-2 minutes.

    • Counterstain in Eosin Y solution for 1-3 minutes.

  • Dehydration and Mounting:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a xylene-based mounting medium.

Visualizing Signaling Pathways and Experimental Workflows

To further illustrate the application and workflow of these staining techniques, the following diagrams are provided.

G cluster_workflow General Staining Workflow A Cell Seeding & Culture B Experimental Treatment (e.g., Drug Exposure) A->B C Fixation & Permeabilization B->C D Nuclear Staining (DRAQ5, DAPI, or Hoechst) C->D E Washing Steps D->E F Imaging & Analysis E->F

Experimental workflow for fluorescent nuclear staining.

Nuclear staining is often a critical component in studying cellular signaling pathways that involve the translocation of proteins into the nucleus. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a prime example.

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates Gene Target Gene Transcription Nucleus->Gene

NF-κB signaling pathway leading to nuclear translocation.

Conclusion

The choice between this compound (DRAQ5™) and other established nuclear stains is contingent on the specific experimental design.

  • This compound (DRAQ5™) is an excellent choice for multiplexing experiments due to its far-red emission, which minimizes spectral overlap with common green and red fluorophores. Its permeability in both live and fixed cells offers flexibility. However, its potential for cytotoxicity in long-term live-cell imaging should be considered.

  • DAPI remains a cost-effective and widely used nuclear stain for fixed and permeabilized cells. Its high quantum yield provides a bright signal, but its UV excitation can cause phototoxicity in live cells, and its spectral properties can interfere with green fluorescent signals.

  • Hoechst dyes are suitable for both live and fixed cell imaging and generally exhibit lower cytotoxicity than DAPI in live cells. Similar to DAPI, they are excited by UV light and can have spectral overlap with other fluorophores.

  • Hematoxylin and Eosin (H&E) is the gold standard for histological analysis of tissue sections, providing rich morphological detail of both nuclear and cytoplasmic structures. However, it is a multi-step process that is not suitable for live-cell imaging or high-throughput screening applications.

By understanding the distinct advantages and limitations of each protocol, researchers can make informed decisions to achieve high-quality, reproducible data in their cellular and tissue-based investigations.

References

Navigating the Divide: Correlating In Vitro and In Vivo Toxicity of Food Red 5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthetic azo dye Food Red 5, also known as Allura Red AC, is a widely used colorant in food, beverages, and pharmaceuticals.[1] Its safety has been the subject of ongoing scientific scrutiny, with a notable divergence between the results of laboratory-based (in vitro) cell studies and whole-animal (in vivo) experiments. This guide provides a comprehensive comparison of the toxicological data from both testing paradigms, offering researchers a clear overview of the experimental findings and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo toxicity studies of Food this compound.

Table 1: Summary of In Vitro Toxicity Data for Food this compound

Assay TypeCell LineConcentration RangeKey FindingsReference
CytotoxicityHuman Adrenocortical (H295R)20µM - 20mMCytotoxic effects observed at the highest concentration (6.67mM).[2]
CytotoxicityHuman Hepatoma (HepG2)75 µg/ml - 300 µg/mlReduced cell viability observed.[3]
CytotoxicityHuman Leukemia (HL-60)Not specifiedIncreased tumor cell growth at Acceptable Daily Intake (ADI) concentrations.[4]
Genotoxicity (Comet Assay)Not specifiedNot specifiedEvidence of DNA damage.[5]
Genotoxicity (Bacterial Assay)Saccharomyces cerevisiaeNot specifiedDirect genotoxic effects observed.[5]
Oxidative StressHuman Adrenocortical (H295R)Not specifiedSunset Yellow (another azo dye) induced oxidative stress; Allura Red AC was also studied.[2]

Table 2: Summary of In Vivo Toxicity Data for Food this compound

Assay TypeAnimal ModelTissues ExaminedDosageKey FindingsReference
Genotoxicity (Comet Assay)MiceLiver, Stomach, ColonUp to maximum recommended dosesNo evidence of genotoxic potential.[6]
Genotoxicity (Micronucleus Test)MiceBone MarrowUp to maximum recommended dosesNo evidence of genotoxic potential.[6]
Genotoxicity (Transgenic Gene Mutation Assay)MiceLiver, Glandular StomachUp to maximum recommended dosesNo evidence of genotoxic potential.[6]
Genotoxicity (Comet Assay)RatsLiver, Stomach, ColonNot specifiedAbsence of genotoxic activity.[1]
Genotoxicity (Micronucleus Test)RatsBone MarrowNot specifiedAbsence of genotoxic activity.[1]
Systemic ToxicityRats (Male)SystemicNot specifiedHigh systemic levels of AST, ASP, creatine, malondialdehyde, and Cox-2; lower total antioxidant capacity.[5]
InflammationMiceColonNot specifiedTriggers an IBD-like colitis in mice over-expressing IL-23.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols for key assays used to evaluate the toxicity of Food this compound.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[7]

  • Cell Preparation: A suspension of single cells is prepared from the desired cell line after exposure to Food this compound at various concentrations.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.[8]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH >13) to unwind the DNA and separate DNA fragments based on their size during electrophoresis.[9]

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the resulting "comet" shapes are visualized under a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of damaged, fragmented DNA.

  • Quantification: Image analysis software is used to measure the percentage of DNA in the comet tail, which is proportional to the amount of DNA damage.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

  • Cell Seeding: Cells are seeded into 96-well plates and incubated to allow for attachment.

  • Compound Exposure: The cells are then treated with various concentrations of Food this compound and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11]

  • Solubilization: A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of around 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect substances that cause chromosomal damage.

  • Animal Dosing: Rodents are administered Food this compound, typically via oral gavage, over a set period.

  • Tissue Collection: At the end of the exposure period, bone marrow is collected from the animals.

  • Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained.

  • Microscopic Analysis: The slides are examined under a microscope to score the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Data Interpretation: A significant increase in the frequency of micronucleated cells in the treated group compared to the control group indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (whole chromosome-losing) potential.

Visualizing the Data and Processes

To better understand the relationships and workflows discussed, the following diagrams have been generated.

G cluster_0 In Vitro Toxicity Testing cluster_1 In Vivo Toxicity Testing cluster_2 Data Correlation and Risk Assessment invitro_exposure Food this compound Exposure (Cell Lines) cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) invitro_exposure->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Micronucleus) invitro_exposure->genotoxicity other_assays Other Assays (Oxidative Stress) invitro_exposure->other_assays comparison Comparison of In Vitro & In Vivo Data cytotoxicity->comparison genotoxicity->comparison invivo_exposure Food this compound Administration (Animal Models) invivo_genotoxicity Genotoxicity Assays (Comet, Micronucleus) invivo_exposure->invivo_genotoxicity systemic_toxicity Systemic Toxicity (Blood Biomarkers) invivo_exposure->systemic_toxicity histopathology Histopathology invivo_exposure->histopathology invivo_genotoxicity->comparison systemic_toxicity->comparison discrepancy Discrepancy Noted (e.g., Genotoxicity) comparison->discrepancy risk_assessment Regulatory Risk Assessment (e.g., EFSA, JECFA) discrepancy->risk_assessment

Caption: Comparative workflow of in vitro and in vivo toxicity testing for Food this compound.

G food_red_5 Food this compound cell_exposure Cellular Exposure food_red_5->cell_exposure ros_generation Reactive Oxygen Species (ROS) Generation cell_exposure->ros_generation inflammation Inflammatory Response (e.g., via IL-23 pathway) cell_exposure->inflammation oxidative_stress Oxidative Stress ros_generation->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage cytotoxicity Cytotoxicity dna_damage->cytotoxicity colitis IBD-like Colitis inflammation->colitis

Caption: Postulated signaling pathway for Food this compound-induced toxicity.

Correlation and Discrepancies

A significant point of discussion in the toxicology of Food this compound is the discrepancy between in vitro and in vivo genotoxicity data. While some in vitro studies have indicated a potential for DNA damage[5], a number of in vivo studies conducted according to OECD guidelines have not found evidence of genotoxicity in various tissues of rodents.[1][6]

Several factors could contribute to these differing results:

  • Metabolism: The metabolic processing of Food this compound in a whole organism can differ significantly from that in a cell culture. In vivo, the substance is subjected to absorption, distribution, metabolism, and excretion (ADME) processes that can detoxify the compound or, conversely, create toxic metabolites.

  • Bioavailability: The concentration of the substance that reaches the target cells in an in vivo system may be much lower than the concentrations used in in vitro experiments.

  • Complex Biological Systems: In vivo systems involve complex interactions between different organs and cell types, including immune responses, which are not fully replicated in in vitro models.[5] For instance, Food this compound has been shown to trigger colitis-like inflammation in a specific mouse model.[5]

References

Safety Operating Guide

Proper Disposal of Red 5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of Red 5, a common name that can refer to several different red pigments and dyes. It is crucial to identify the specific type of "this compound" being used, as disposal procedures can vary. This guide primarily addresses "Pigment this compound" and "Allura Red AC" (also known as FD&C Red No. 40), based on available safety data sheets.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, in its solid or liquid form, requires careful attention to safety protocols to avoid contact, inhalation, and accidental release.

Personal Protective Equipment (PPE) and Handling Precautions:

Equipment/PrecautionSpecificationRationale
Eye Protection Safety goggles with side-shields.To prevent eye contact with dust or splashes.[1][2]
Hand Protection Chemical impermeable gloves.To avoid skin contact.[1][3]
Skin and Body Protection Impervious clothing or protective suit.To prevent contamination of personal clothing and skin.[1][2]
Respiratory Protection Suitable respirator or dust mask.To be used in case of dust formation or inadequate ventilation.[1][2]
Ventilation Handle in a well-ventilated place.To minimize inhalation of dust or vapors.[3]
Ignition Sources Remove all sources of ignition. Use non-sparking tools.To prevent fire hazards, especially with powdered forms.[3]

Spill and Leak Containment

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Accidental Release Measures:

  • Evacuate Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[3]

  • Ensure Adequate Ventilation. [1][3]

  • Prevent Further Leakage: If it is safe to do so, prevent further spillage.[1][3]

  • Containment: Collect the spilled material using appropriate methods. For solids, avoid dust formation.[3] For liquids, absorb with an inert material.

  • Disposal of Spill Debris: Collected material should be placed in suitable, closed containers for disposal.[3] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[3]

  • Environmental Protection: Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste, as well as local, state, and federal regulations. Always consult these regulations to ensure full compliance.[4][5][6]

Primary Disposal Methods:

  • Licensed Chemical Destruction Plant: The most recommended method for disposal is to send the material to a licensed chemical destruction plant.[3]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[3] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4]

Important Considerations:

  • Do Not Discharge to Sewer Systems: For Pigment this compound and Allura Red AC, direct discharge to sewer systems should be avoided.[3]

  • Small Quantities: For certain formulations, such as a "this compound Low-Acid Cleaner," small amounts (less than 1 gallon) may be diluted with copious amounts of water and disposed of into a sanitary sewer.[7] However, this is not a general recommendation for all substances labeled "this compound."

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[3][6] Combustible packaging materials can be incinerated.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated identify Identify Specific Chemical (e.g., Pigment this compound, Allura Red AC) start->identify assess_quantity Assess Quantity of Waste identify->assess_quantity spill Is it a Spill? assess_quantity->spill Yes large_quantity Large Quantity / Bulk assess_quantity->large_quantity No contain Contain Spill & Collect Material (Wear full PPE) spill->contain licensed_disposal Arrange for Disposal by a Licensed Chemical Waste Contractor contain->licensed_disposal small_quantity Small Laboratory Quantity large_quantity->small_quantity Small large_quantity->licensed_disposal Large small_quantity->licensed_disposal incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration consult_regs Consult Local, State & Federal Regulations licensed_disposal->consult_regs container_disposal Properly Dispose of Container (Triple Rinse, Puncture, Recycle/Landfill) consult_regs->container_disposal end Disposal Complete container_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

This guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and have access to the specific Safety Data Sheet (SDS) for the chemical they are using. Always prioritize safety and environmental responsibility in all chemical handling and disposal operations.

References

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